5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJXCFDMOGNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274473 | |
| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-56-4 | |
| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Trifluoromethyl)uracil: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
Introduction: A Legacy of Rational Drug Design
The story of 5-(Trifluoromethyl)uracil (TFU), also known as trifluorothymine, is rooted in the pioneering era of rational drug design that emerged in the mid-20th century. This era was marked by a shift from serendipitous discovery to the deliberate synthesis of molecules designed to interfere with specific biochemical pathways. The development of fluorinated pyrimidines, a class of compounds to which TFU belongs, stands as a testament to this approach, largely driven by the groundbreaking work of Dr. Charles Heidelberger. Following his seminal discovery of 5-fluorouracil (5-FU) in 1957, a potent anticancer agent, Heidelberger and his team continued to explore the therapeutic potential of other fluorinated analogues of natural pyrimidines.[1][2] This exploration was based on the observation that tumor cells often exhibit a higher rate of uracil uptake compared to normal cells.[3]
It was within this fertile scientific environment that 5-(Trifluoromethyl)uracil was first synthesized and described. In 1964, Heidelberger, along with his colleagues D.G. Parsons and D.C. Remy, published the first synthesis of TFU and its corresponding deoxyribonucleoside, 5-trifluoromethyl-2'-deoxyuridine (trifluridine).[4][5] This work was a direct extension of the principles that led to 5-FU, aiming to create antimetabolites that could disrupt DNA synthesis and thereby inhibit the proliferation of rapidly dividing cells, such as those found in tumors and viruses.
This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)uracil, from its conceptual origins and discovery to its detailed synthetic methodologies and biochemical mechanism of action. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource on this pivotal molecule.
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The following table summarizes the key data for 5-(Trifluoromethyl)uracil.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₃F₃N₂O₂ | [6] |
| Molecular Weight | 180.09 g/mol | [6] |
| CAS Number | 54-20-6 | [6] |
| Appearance | White to faint yellow crystalline powder | [6] |
| Melting Point | 245-246 °C | [6] |
| Solubility | Insoluble in water; Soluble in methanol (50 mg/mL) | [6] |
| ¹H NMR (DMSO-d₆) | δ 11.8 (br s, 1H, NH), 8.0 (s, 1H, C6-H) | See Note 1 |
| ¹³C NMR (DMSO-d₆) | δ 158.4 (C4), 149.8 (C2), 139.5 (q, C6), 122.9 (q, CF₃), 108.9 (q, C5) | See Note 2 |
| ¹⁹F NMR (DMSO-d₆) | δ -61.1 | [7] |
| Mass Spectrum (EI) | m/z 180 (M⁺) | See Note 3 |
| IR Spectrum (KBr) | Bands associated with N-H, C=O, and C-F stretching | See Note 4 |
Note 1: Proton NMR chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet for the NH proton is characteristic. Note 2: Carbon NMR shows characteristic quartets for the carbons coupled to the fluorine atoms of the trifluoromethyl group. Note 3: The mass spectrum will show the molecular ion peak at m/z 180, with fragmentation patterns corresponding to the loss of fragments such as HNCO and CF₃. Note 4: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amide groups, the C=O stretching of the uracil ring, and the strong C-F stretching vibrations of the trifluoromethyl group.
Synthesis of 5-(Trifluoromethyl)uracil: A Tale of Two Pathways
The synthesis of 5-(Trifluoromethyl)uracil has been approached through several routes, with two historically significant pathways forming the foundation of its preparation. More modern methods, including electrochemical approaches, have also been developed to improve efficiency and sustainability.[8]
The Heidelberger Synthesis: From Uracil-5-Carboxylic Acid
The initial synthesis reported by Heidelberger and his team in 1964 utilized uracil-5-carboxylic acid as the starting material. This method, while historically important, involves the use of sulfur tetrafluoride (SF₄), a highly toxic and corrosive reagent that requires specialized handling.
The core of this synthesis is the conversion of the carboxylic acid group at the 5-position of the uracil ring into a trifluoromethyl group. Sulfur tetrafluoride is a potent fluorinating agent capable of achieving this transformation. However, due to the hazardous nature of SF₄ and the limited availability of the starting material, this method is less commonly used in modern laboratory settings.[7]
The Thymine-Based Synthesis: A Multi-Step Industrial Approach
A more practical and widely adopted synthetic route starts from the readily available and inexpensive starting material, thymine (5-methyluracil). This multi-step process, detailed in several patents, involves the chlorination of the methyl group, followed by fluorination and subsequent hydrolysis.[3][7]
The following protocol is a composite representation of the synthesis of 5-(Trifluoromethyl)uracil from thymine, based on procedures described in the patent literature.[3][7] Researchers should consult the original patents for specific details and safety precautions.
Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, suspend thymine in an excess of phosphorus oxychloride (POCl₃).
-
Addition of Amine: Slowly add a tertiary amine, such as N,N-dimethylaniline, to the suspension. The amine acts as a catalyst and acid scavenger.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: After cooling, carefully quench the excess POCl₃ with ice water. The product, 2,4-dichloro-5-methylpyrimidine, can be extracted with an organic solvent and purified by distillation or crystallization.
Step 2: Synthesis of 2,4-Dichloro-5-(trichloromethyl)pyrimidine
-
Chlorination: Dissolve the 2,4-dichloro-5-methylpyrimidine from the previous step in a suitable solvent, such as carbon tetrachloride.
-
Initiation: Irradiate the solution with UV light while bubbling chlorine gas (Cl₂) through the mixture. The reaction is typically carried out at elevated temperatures to facilitate the radical chlorination of the methyl group.
-
Monitoring: Continue the chlorination until the complete conversion of the methyl group to a trichloromethyl group is observed.
-
Isolation: Remove the solvent under reduced pressure to yield the crude 2,4-dichloro-5-(trichloromethyl)pyrimidine, which can be purified by vacuum distillation.
Step 3: Synthesis of 2,4-Difluoro-5-(trifluoromethyl)pyrimidine
-
Fluorination: The trichloromethylpyrimidine intermediate is then subjected to fluorination. This can be achieved using various fluorinating agents, such as anhydrous hydrogen fluoride (HF) or a mixture of antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅).
-
Reaction Conditions: The reaction is typically performed under pressure and at elevated temperatures (80-180°C).
-
Product Mixture: This step often yields a mixture of fluorinated and chlorinated pyrimidines, including the desired 2,4-difluoro-5-(trifluoromethyl)pyrimidine.
Step 4: Hydrolysis to 5-(Trifluoromethyl)uracil
-
Hydrolysis: The mixture of halogenated pyrimidines from the previous step is hydrolyzed to 5-(Trifluoromethyl)uracil. This is typically achieved by heating the mixture in water, often in the presence of a fluoride salt such as potassium fluoride (KF), which facilitates the reaction.[7]
-
Crystallization: Upon cooling the reaction mixture, 5-(Trifluoromethyl)uracil crystallizes out of the solution.
-
Purification: The product can be collected by filtration and further purified by recrystallization to yield the final product with high purity.
Biochemical Mechanism of Action: A Potent Inhibitor of DNA Synthesis
The therapeutic efficacy of 5-(Trifluoromethyl)uracil, primarily through its deoxyribonucleoside form, trifluridine, stems from its ability to disrupt DNA synthesis. This is achieved through a dual mechanism of action: the inhibition of thymidylate synthase and the incorporation into DNA.
Inhibition of Thymidylate Synthase
-
Anabolic Activation: Inside the cell, trifluridine is phosphorylated by thymidine kinase to form 5-trifluoromethyl-2'-deoxyuridine monophosphate (F₃dTMP).
-
Enzyme Inhibition: F₃dTMP is a potent and irreversible inhibitor of thymidylate synthase (TS). This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
-
Covalent Adduct Formation: F₃dTMP binds to the active site of thymidylate synthase. The catalytic cysteine residue of the enzyme attacks the 6-position of the pyrimidine ring. This initiates a series of reactions that lead to the formation of a stable covalent adduct between the inhibitor, the enzyme, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. This ternary complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of dTMP.
Incorporation into DNA
F₃dTMP can be further phosphorylated to the triphosphate form, F₃dTTP. This triphosphate analog can be incorporated into newly synthesized DNA in place of thymidine triphosphate (dTTP) by DNA polymerases. The presence of the bulky and highly electronegative trifluoromethyl group in the DNA backbone disrupts its structure and function, leading to DNA damage and ultimately, apoptosis of the rapidly dividing cell. This mechanism is particularly relevant in its antiviral activity against DNA viruses such as Herpes Simplex Virus.[9]
Conclusion: A Versatile Building Block in Medicinal Chemistry
From its rational design in the laboratories of Charles Heidelberger to its current applications, 5-(Trifluoromethyl)uracil has proven to be a molecule of significant importance. Its synthesis, though challenging, has been refined over the years to allow for its production on a larger scale. The profound understanding of its mechanism of action as a potent inhibitor of DNA synthesis has paved the way for the development of trifluridine as an effective antiviral agent and as a component of the anticancer drug Lonsurf® (trifluridine/tipiracil).
This technical guide has provided a comprehensive overview of the discovery, synthesis, and biochemical function of 5-(Trifluoromethyl)uracil. It is our hope that this detailed information will serve as a valuable resource for scientists and researchers, fostering further innovation in the fields of medicinal chemistry and drug development.
References
- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Scheiner, J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
- Heidelberger, C., Parsons, D. G., & Remy, D. C. (1964). Syntheses of 5-trifluoromethyluracil and 5-trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1-5.
- Heidelberger, C. (1975). On the molecular mechanism of the antiviral activity of trifluorothymidine. Annals of the New York Academy of Sciences, 255, 317-325.
- Bayer AG. (1994). Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds 2,4-dichloro-5-trichloromethyl-pyrimidine and 2,4-difluoro-5-trifluoromethyl-pyrimidine. CA2099931A1.
-
LookChem. (n.d.). 5-(Trifluoromethyl)uracil. Retrieved from [Link]
- Marhold, A., & Andres, P. (1994). Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds 2,4-dichloro-5-trichloromethyl-pyrimidine and 2,4-difluoro-5-trifluoromethyl-pyrimidine. US5352787A.
- Gong, R., Zhou, Y., Sui, D., Chen, Y., & Chen, W. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. Organic Process Research & Development, 27(5), 955–961.
- Shirasaka, T., & Taguchi, T. (2006). [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. Gan to kagaku ryoho. Cancer & chemotherapy, 33 Suppl 1, 4–18.
-
Heidelberger, C., Parsons, D. G., & Remy, D. C. (1964). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1-5. Available at: [Link]
- Shirasaka, T. (2012). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Japanese journal of clinical oncology, 42(9), 871–882.
-
Gong, R., Zhou, Y., Sui, D., Chen, Y., & Chen, W. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. Organic Process Research & Development, 27(5), 955-961. Available at: [Link]
- Twamley, B., Gupta, O. D., & Shreeve, J. M. (2002). 5-(Trifluoromethyl)uracil. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1040–o1042.
-
CP Lab Safety. (n.d.). 5-(Trifluoromethyl)uracil, 1 gram, Each. Retrieved from [Link]
-
GNEE. (n.d.). High quality Trifluorothymine/5-(Trifluoromethyl)uracil CAS 54-20-6. Retrieved from [Link]
Sources
- 1. SYNTHESES OF 5-TRIFLUOROMETHYLURACIL AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 4. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gneechem.com [gneechem.com]
- 7. CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5- trichloromethyl-pyrimidine and 2,4-difluoro-5- trifluoro-methyl-pyrimidine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, a key fluorinated pyrimidine derivative. Commonly known as 5-trifluoromethyluracil, this compound serves as a critical intermediate in the synthesis of significant antiviral and anticancer therapeutics. This document delves into its chemical structure, physicochemical properties, synthesis and purification protocols, analytical characterization, and biological significance. By synthesizing theoretical data with practical insights, this guide aims to be an essential resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction: The Significance of Fluorination in Pyrimidine Analogs
The introduction of fluorine atoms into organic molecules has profound effects on their biological properties. In the realm of pyrimidine analogs, this modification has led to the development of potent therapeutic agents. The trifluoromethyl group (–CF₃), in particular, is a bioisostere of the methyl group (–CH₃) found in thymine. However, its strong electron-withdrawing nature and increased lipophilicity drastically alter the molecule's reactivity and biological interactions. This compound, the subject of this guide, is a prime example of a fluorinated building block that has paved the way for important pharmaceuticals. Its structural similarity to the endogenous nucleobase uracil allows it to interfere with nucleic acid metabolism, a cornerstone of its therapeutic potential. This guide will explore the multifaceted nature of this compound, from its fundamental chemical characteristics to its role in the synthesis of life-saving drugs.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₅H₃F₃N₂O₂. Its structure consists of a dihydropyrimidine ring, which is a partially saturated six-membered ring containing two nitrogen atoms, with a trifluoromethyl group substituted at the 5-position and two carbonyl groups at the 2- and 4-positions.
Figure 2: A multi-step synthesis pathway for 5-(Trifluoromethyl)uracil.
An alternative, greener approach that has been developed is the aqueous electrochemical synthesis of 5-trifluoromethyluracil. [1]This method avoids the use of harsh chemical oxidants and metal catalysts, employing commercially available CF₃SO₂Na as the trifluoromethyl source. [1]
Experimental Protocol: A Representative Synthesis
The following protocol is adapted from a patented method and provides a general framework for the synthesis of 5-(trifluoromethyl)uracil. [2] Step 1: Chlorination of 5-Iodouracil
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, suspend 5-iodouracil in an organic solvent such as toluene.
-
Add triethylamine to the suspension.
-
Heat the mixture to 95-110 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours to drive the reaction to completion, yielding 2,4-dichloro-5-iodopyrimidine.
Step 2: Trifluoromethylation
-
To the solution of 2,4-dichloro-5-iodopyrimidine, add a suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃).
-
The reaction is typically carried out in an inert atmosphere and may require a catalyst depending on the chosen reagent.
-
Heat the reaction mixture to facilitate the trifluoromethylation, forming 2,4-dichloro-5-trifluoromethylpyrimidine.
Step 3: Hydrolysis
-
The crude 2,4-dichloro-5-trifluoromethylpyrimidine is then subjected to hydrolysis.
-
Add an aqueous solution of acetic acid or formic acid to the reaction mixture.
-
Heat the mixture to 100-120 °C for 5-6 hours to effect the hydrolysis of the chloro groups to carbonyls, yielding the final product, 5-(trifluoromethyl)uracil. [2]
Purification by Recrystallization
The crude 5-(trifluoromethyl)uracil can be purified by recrystallization to obtain a product of high purity.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which 5-(trifluoromethyl)uracil is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol or ethanol are often suitable choices.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, either by air-drying or in a desiccator, to remove any residual solvent.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 5-(trifluoromethyl)uracil. This section details the expected spectroscopic and crystallographic data.
Spectroscopic Analysis
A theoretical and experimental study has provided valuable insights into the spectroscopic properties of 5-(trifluoromethyl)uracil. [3] Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | ~11.5 | br s | N1-H, N3-H |
| ~8.0 | s | C6-H | ||
| ¹³C | DMSO-d₆ | ~158 | s | C4 |
| ~150 | s | C2 | ||
| ~140 | q | C6 | ||
| ~123 (q, J ≈ 270 Hz) | q | CF₃ | ||
| ~108 (q, J ≈ 30 Hz) | q | C5 | ||
| ¹⁹F | DMSO-d₆ | ~ -61 | s | -CF₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of 5-(trifluoromethyl)uracil is characterized by the following key vibrational modes: [4]
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100-3200 | N-H stretching |
| ~1700-1750 | C=O stretching (asymmetric) |
| ~1650-1700 | C=O stretching (symmetric) |
| ~1400-1450 | N-H in-plane bending |
| ~1100-1200 | C-F stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at m/z 180. The fragmentation pattern would likely involve the loss of HNCO and the trifluoromethyl group.
X-ray Crystallography
The single-crystal X-ray structure of 5-(trifluoromethyl)uracil has been determined, providing precise information about its three-dimensional conformation and intermolecular interactions. [3]The crystal structure reveals a complex three-dimensional network formed by hydrogen bonds. [3]This intricate packing arrangement is notably different from that of its non-fluorinated analog, thymine. [3]The trifluoromethyl groups line channels within the crystal lattice. [3]
Biological Activity and Mechanism of Action
5-(Trifluoromethyl)uracil is a key precursor to the antiviral and anticancer drug trifluridine (5-trifluoromethyl-2'-deoxyuridine). [1]The biological activity of trifluridine provides a strong indication of the potential mechanism of action of its parent compound.
Figure 3: Proposed metabolic activation and mechanism of action of 5-(Trifluoromethyl)uracil.
The primary mechanism of action of trifluridine involves its incorporation into viral and cellular DNA, leading to DNA damage and inhibition of DNA synthesis. [3]As a thymidine analog, trifluridine is phosphorylated intracellularly to its active triphosphate form. [3]This triphosphate can then be incorporated into DNA by DNA polymerases in place of thymidine triphosphate. The presence of the trifluoromethyl group disrupts the normal DNA structure and function, ultimately leading to cell death in rapidly dividing cells, such as cancer cells and virus-infected cells. [3] Furthermore, the monophosphate form of trifluridine can inhibit thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine monophosphate. [5]This inhibition leads to a depletion of the thymidine nucleotide pool, further hindering DNA synthesis and repair.
While direct comparative cytotoxicity data between 5-(trifluoromethyl)uracil and the widely used anticancer drug 5-fluorouracil is limited, the latter's mechanism of action is well-established and serves as a valuable reference. 5-Fluorouracil also inhibits thymidylate synthase and gets incorporated into RNA and DNA. [5]The IC₅₀ values for 5-fluorouracil vary widely depending on the cancer cell line, but are typically in the low micromolar range. [6][7]Given the structural similarities, it is plausible that 5-(trifluoromethyl)uracil, upon conversion to its corresponding nucleosides and nucleotides, would exhibit a similar spectrum of biological activity.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling 5-(trifluoromethyl)uracil.
Hazard Identification:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the eyes, skin, and respiratory tract.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. [8][2]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features, imparted by the trifluoromethyl group, make it a valuable precursor for the synthesis of potent antiviral and anticancer agents. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, analysis, and biological relevance. It is our hope that this compilation of technical information will serve as a valuable resource for scientists and researchers, facilitating further innovation in the development of novel therapeutics based on this important fluorinated pyrimidine scaffold.
References
-
5-(Trifluoromethyl)uracil (Trifluorothymine) | Biochemical Reagent | MedChemExpress.
-
Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem.
-
CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents.
-
Theoretical Structural and Vibrational Study of 5- trifluoromethyluracil. A Comparison with Uracil - AIP Publishing.
-
Fundamental frequencies of uracil and 5-aminouracil | Download Table - ResearchGate.
-
5-(Trifluoromethyl)uracil - LookChem.
-
Catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes via an organic photoredox system - Supporting Information.
-
Theoretical structural and vibrational study of 5-trifluoromethyluracil. A comparison with uracil - AIP Publishing.
-
Recrystallization method.
-
5-(Trifluoromethyl)uracil | Request PDF - ResearchGate.
-
Recrystallization.
-
Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro).
-
Technical Support Center: Optimizing Recrystallization and Purification - Benchchem.
-
1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate.
-
Comparative Antitumor Activity of 5Fluorouracil and 5Deoxy5fluorouridine in Combination with Radiation Therapy in Mice Bearing C.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
-
Most common methods for the synthesis of uracil in the laboratory. - ResearchGate.
-
5-(Trifluoromethyl)uracil - SpecAU.
-
A Comparative Analysis of 5-Chlorouracil and 5-Fluorouracil Cytotoxicity - Benchchem.
-
5-(TRIFLUOROMETHYL)URACIL - gsrs.
-
Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP.
-
Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow - American Chemical Society.
-
Uracil Derivatives for Halogen-Bonded Cocrystals - PMC - NIH.
-
Fluorine NMR.
-
a IR spectrum of 5-fluoro-uracil. b Calculated IR spectrum of... | Download Scientific Diagram - ResearchGate.
-
5-(Trifluoromethyl)uracil 54-20-6 | Tosoh Finechem Co., Ltd.
-
Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed.
-
CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5 - Google Patents.
-
Infrared spectra of protonated uracil, thymine and cytosine. - SciSpace.
-
MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines - PMC - NIH.
-
Experiment-4: FTIR Analysis - YouTube.
-
In vivo 19F NMR comparative study of 5-fluorouracil, 1-(2-tetrahydrofuryl) - PubMed.
-
Bond Lengths, and Beyond Abstract I. Introduction.
-
5-(Trifluoromethyl)uracil, 5G - Labscoop.
-
Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate.
-
Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring - Semantic Scholar.
-
A Comparative Analysis of 5-Chlorouracil and 5-Fluorouracil Cytotoxicity - Benchchem.
-
Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-Depth Technical Guide to 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS Number: 2145-56-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, a fluorinated pyrimidine analog of significant interest in medicinal chemistry and drug development. This document delves into its chemical and physical properties, synthesis methodologies, potential mechanisms of action, and detailed experimental protocols for its characterization and evaluation.
Introduction: The Significance of a Fluorinated Pyrimidine
This compound, also known by synonyms such as 5,6-Dihydro-5-(trifluoromethyl)uracil, belongs to a class of heterocyclic compounds that are structurally related to the nucleobase uracil.[1] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the dihydrouracil scaffold dramatically alters its electronic properties and metabolic stability, making it a compound of interest for modulating biological pathways, particularly those involved in nucleotide metabolism. Its structural similarity to intermediates in the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU) positions it as a key molecule for studying drug resistance and developing novel therapeutic strategies.[2][3]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2145-56-4 | [4] |
| Molecular Formula | C₅H₅F₃N₂O₂ | [1] |
| Molecular Weight | 182.10 g/mol | [1] |
| IUPAC Name | 5-(Trifluoromethyl)-1,3-diazinane-2,4-dione | [4] |
| Synonyms | 5,6-Dihydro-5-(trifluoromethyl)uracil | [4] |
| Appearance | Powder or liquid | |
| Melting Point | 203-206 °C | [4] |
| Solubility | Soluble in ethanol (>10 mg/mL) | |
| LogP | -0.3058 | [4] |
| pKa (acidic) | 11.73 |
Synthesis of this compound: A Plausible Approach
While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of dihydropyrimidinones, such as the Biginelli reaction.[5] This one-pot cyclocondensation reaction offers a straightforward approach to the dihydropyrimidine scaffold.
Proposed Synthetic Pathway: Modified Biginelli Reaction
The synthesis would involve the reaction of urea with an appropriate trifluoromethyl-substituted β-ketoester or a related three-carbon electrophile.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general Biginelli reaction procedures and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine urea (1.0 eq), ethyl 2-(trifluoromethyl)acetoacetate (1.0 eq), and a catalytic amount of concentrated hydrochloric acid (0.1 eq) in absolute ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Mechanism of Action and Biological Significance
The biological relevance of this compound stems from its close structural relationship to the metabolism of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various cancers.[6] 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.[7]
The catabolism of 5-FU is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to 5,6-dihydro-5-fluorouracil.[2] Therefore, this compound can be considered a stable analog of this initial metabolite. Its trifluoromethyl group, being a strong electron-withdrawing group, can influence its interaction with key enzymes in nucleotide metabolism.
Potential biological activities of this compound include:
-
Modulation of Dihydropyrimidine Dehydrogenase (DPD): It may act as a substrate or inhibitor of DPD, thereby influencing the pharmacokinetics and toxicity of 5-FU.
-
Interaction with Uracil DNA Glycosylase (UDG): As a structural analog of a DNA lesion precursor, it could potentially interact with UDG, an enzyme involved in the base excision repair pathway that removes uracil from DNA.[8][9] Inhibition of UDG is a strategy being explored to enhance the efficacy of fluoropyrimidine-based chemotherapies.[9]
Caption: Potential enzymatic targets and biological outcomes.
Key Experimental Protocols for Biological Evaluation
To investigate the biological activity of this compound, specific and robust in vitro assays are required.
Uracil DNA Glycosylase (UDG) Inhibition Assay: A Fluorescence-Based Method
This protocol is adapted from established fluorescence-based assays for UDG activity and can be used to screen for inhibitors.[4]
-
Principle: A hairpin DNA oligomer with a fluorophore at one end and a quencher at the other contains a uracil base. In its native state, the fluorescence is quenched. Upon cleavage of the uracil by UDG, the DNA strand is destabilized, leading to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Human UDG enzyme (recombinant)
-
Fluorescently labeled DNA substrate (e.g., with FAM and a quencher) containing a single uracil
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent DNA substrate at a final concentration of approximately 30 nM.
-
Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a pre-determined optimal concentration of UDG enzyme (e.g., 0.3 nM) to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC₅₀ value of the compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Cytotoxicity Assay in Combination with 5-Fluorouracil
This assay evaluates the potential of this compound to sensitize cancer cells to 5-FU.
-
Principle: The MTT or resazurin assay is used to assess cell viability by measuring the metabolic activity of the cells. A reduction in metabolic activity is indicative of cytotoxicity.
-
Materials:
-
Cancer cell line (e.g., a colorectal cancer line like HCT116 or a breast cancer line like MCF-7)
-
Complete cell culture medium
-
5-Fluorouracil (5-FU)
-
This compound
-
MTT or resazurin reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 5-FU alone, this compound alone, and in combination.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Analyze the data to determine if the combination treatment results in a synergistic, additive, or antagonistic effect on cell viability.
-
Analytical Methods for Characterization and Quantification
Accurate analytical methods are crucial for the quality control of the synthesized compound and for its quantification in biological matrices.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[6][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive and selective quantification in biological samples (e.g., plasma, cell lysates), an LC-MS/MS method is the gold standard. This technique allows for the precise measurement of the compound and its potential metabolites.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation and confirmation of the synthesized compound.
Safety and Handling
Based on available safety data, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]
Hazard Statements: H302, H315, H319, H335[4]
Precautionary Statements: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338[4]
It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion and Future Directions
This compound is a fluorinated pyrimidine with significant potential for research in medicinal chemistry and oncology. Its structural relationship to the metabolites of 5-FU makes it a valuable tool for investigating mechanisms of drug action and resistance. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity, particularly its effects on key enzymes in nucleotide metabolism and its ability to modulate the efficacy of existing chemotherapeutic agents. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations.
References
- A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer. Chem Sci. 2020;11(3):782-788.
- In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis. Br J Cancer. 1992;66(4):702-707.
- Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget. 2016;7(37):59299-59313.
- The significance of measuring inhibition of thymidylate synthase activity as a parameter for antitumor activity of 5-fluorouracil derivatives. Gan To Kagaku Ryoho. 1985;12(5):1069-1075.
- A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer. Chem Sci. 2020 Jan 10;11(3):782-788. doi: 10.1039/c9sc05623h.
- Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort. Oncotarget. 2016;7(47):77893-77904.
- Novel mass spectrometry-based assay for thymidylate synthase activity. Nucleosides Nucleotides Nucleic Acids. 2024;43(4-6):744-750.
- Schedule-dependent inhibition of thymidylate synthase by 5-fluorouracil in gastric cancer. J Clin Oncol. 1997;15(5):2000-2004.
- Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography. Gan To Kagaku Ryoho. 1999;26(10):1511-1517.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Curr Org Synth. 2009;6(4):371-390.
- Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds, 2,4-dichloro-5.
- Mechanism of thymidylate synthase inhibition by 5-fluorouracil.
- Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Deriv
- A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Int J Org Chem. 2014;4(3):201-215.
- 5-(N-Trifluoromethylcarboxy)aminouracil as a Potential DNA Radiosensitizer and Its Radiochemical Conversion into N-Uracil-5-yloxamic Acid. Int J Mol Sci. 2020;21(17):6352.
- Fast Method for Uracil and Metabolites
- Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Ther Drug Monit. 2020;42(2):286-294.
- Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2012;903:150-155.
- (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Biochem Pharmacol. 1993;45(5):1093-1099.
Sources
- 1. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 6. [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
5-(Trifluoromethyl)uracil mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-(Trifluoromethyl)uracil and its Active Nucleoside, Trifluridine
Executive Summary
5-(Trifluoromethyl)uracil (TFU) is a fluorinated pyrimidine analogue that, in its nucleoside form, trifluridine (TFT), represents a significant therapeutic agent in oncology and virology. Unlike its predecessor, 5-fluorouracil (5-FU), trifluridine exerts its cytotoxic effects through a dual mechanism of action: the inhibition of thymidylate synthase (TS) and, more critically, its extensive incorporation into DNA. This guide provides a detailed examination of the biochemical pathways, enzymatic interactions, and cellular consequences that define the therapeutic action of trifluridine. We will explore its metabolic activation, its distinct molecular mechanisms, and the pharmacological strategies employed to enhance its bioavailability, as exemplified by the combination drug trifluridine/tipiracil (Lonsurf®). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important antimetabolite.
Part 1: Introduction to 5-(Trifluoromethyl)uracil in Therapeutics
The development of antimetabolites, molecules that interfere with essential biochemical pathways by mimicking endogenous metabolites, has been a cornerstone of cancer chemotherapy for over half a century. Within this class, fluoropyrimidines like 5-fluorouracil (5-FU) have been pivotal. 5-(Trifluoromethyl)uracil stands as the structural basis for a next-generation thymidine analogue, trifluridine (5-trifluoromethyl-2'-deoxyuridine), which has demonstrated significant clinical efficacy.
Trifluridine's unique trifluoromethyl group at the C-5 position of the uracil ring fundamentally alters its interaction with cellular machinery compared to 5-FU. This structural modification is key to its dual-pronged attack on cancer cells, leading to efficacy even in tumors that have developed resistance to traditional 5-FU-based therapies.[1][2] This guide will dissect the molecular journey of trifluridine from administration to its ultimate cytotoxic effects.
Part 2: The Biochemical Journey: Metabolic Activation and Pharmacological Enhancement
For 5-(Trifluoromethyl)uracil to exert its effect, it must be in its deoxyribonucleoside form, trifluridine (TFT), which is then taken up by cells and metabolically activated. This process is a critical determinant of its therapeutic activity.
Cellular Uptake and Phosphorylation: Trifluridine enters the cell via nucleoside transporters (CNT1, ENT1, and ENT2).[3] Once inside, it is sequentially phosphorylated by thymidine kinase (TK) to its active monophosphate (F3dTMP) and subsequently to its triphosphate (F3dTTP) forms.[4] This phosphorylation is essential, as the monophosphate form targets thymidylate synthase, while the triphosphate form is the substrate for DNA incorporation.
Metabolism and the Role of Tipiracil: A primary challenge in the oral administration of trifluridine is its rapid catabolism by the enzyme thymidine phosphorylase (TP), which cleaves the glycosidic bond to yield the inactive base, 5-(Trifluoromethyl)uracil (TFU).[3][5] To overcome this, the oral anticancer agent Lonsurf® combines trifluridine with a potent TP inhibitor, tipiracil hydrochloride (TPI).[1][5] TPI prevents the rapid degradation of trifluridine, thereby significantly increasing its systemic bioavailability and maintaining therapeutic concentrations.[1][3][5]
Part 3: The Dual Mechanism of Antineoplastic Action
Trifluridine's efficacy stems from its ability to disrupt DNA synthesis and function through two distinct, yet complementary, mechanisms.
Mechanism A: Inhibition of Thymidylate Synthase (TS)
Thymidylate synthase is the rate-limiting enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6][7] It catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as the methyl donor.[6]
The monophosphorylated metabolite of trifluridine, F3dTMP, is a potent mechanism-based inhibitor of TS.[5][8] It competes with the natural substrate dUMP for the enzyme's active site.[6] The inhibition of TS leads to a depletion of the intracellular dTTP pool, which disrupts the balance of deoxynucleotides, stalls DNA replication, and can ultimately trigger a form of programmed cell death known as "thymineless death".[9] This mechanism is shared with 5-FU, but it is not the primary driver of trifluridine's cytotoxic power.[4]
Mechanism B: Incorporation into DNA
The principal and distinguishing mechanism of trifluridine is its incorporation into the DNA of cancer cells.[2][4] The triphosphate metabolite, F3dTTP, is recognized by DNA polymerases and is incorporated into the DNA strand in place of thymidine triphosphate (dTTP).
This incorporation is far more extensive than that observed with 5-FU.[8] Studies have shown that the amount of trifluridine integrated into DNA is highly correlated with its cytotoxic activity.[2] The presence of the bulky and highly electronegative trifluoromethyl group on the pyrimidine ring disrupts DNA structure and function, leading to:
This direct assault on DNA integrity provides a powerful cytotoxic effect that is distinct from pure TS inhibition and is a key reason for its activity in 5-FU-resistant tumors.[2]
Part 4: Experimental Validation & Methodologies
The characterization of a drug's mechanism of action relies on robust and reproducible experimental assays. Below is a foundational protocol for assessing one of the key mechanisms of trifluridine.
Experimental Protocol: Spectrophotometric Assay for Thymidylate Synthase Inhibition
Causality and Rationale: This assay is designed to quantify the direct inhibitory effect of a compound on TS activity. It measures the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). This oxidation leads to an increase in absorbance at 340 nm, providing a direct, real-time measurement of enzyme activity. By including the test inhibitor (e.g., F3dTMP), one can calculate the rate of inhibition and determine key parameters like the IC50 value.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM dithiothreitol (DTT).
-
Enzyme Solution: Purified recombinant human thymidylate synthase diluted to a working concentration (e.g., 50-100 nM) in assay buffer.
-
Substrate/Cofactor Mix: Prepare a 2X stock containing 200 µM dUMP and 200 µM (6R)-5,10-methylenetetrahydrofolate in assay buffer.
-
Inhibitor Stock: Prepare a serial dilution of F3dTMP in the assay buffer. A DMSO stock can be used, ensuring the final DMSO concentration in the assay is <1%.
-
-
Assay Procedure:
-
Set up a 96-well UV-transparent microplate.
-
To each well, add 50 µL of the appropriate inhibitor dilution (or buffer for the 'no inhibitor' control).
-
Add 25 µL of the enzyme solution to all wells except the 'no enzyme' blank. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X Substrate/Cofactor Mix to all wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validating System:
-
Positive Control: A known TS inhibitor (e.g., FdUMP) should be run in parallel to validate assay performance.
-
Negative Control (No Inhibitor): Establishes the baseline 100% enzyme activity.
-
Blanks (No Enzyme): Controls for any non-enzymatic degradation of substrates that could affect absorbance.
Data Presentation: Comparative Cytotoxicity and DNA Incorporation
Quantitative data from cellular assays are crucial for understanding the biological impact of a drug. As shown in the table below, trifluridine demonstrates a significantly greater degree of incorporation into DNA compared to other fluoropyrimidines, which correlates with its potent cytotoxicity.
| Compound | Cell Line | IC50 Value (µM) | Drug Incorporation into DNA (pmol/1x10⁶ cells) | Reference |
| Trifluridine (TFT) | HeLa | 1.0 | 62.2 ± 0.9 | [8] |
| FdUrd | HeLa | 0.5 | 7.53 | [8] |
| 5-Fluorouracil (5-FU) | HeLa | 10.0 | 0.17 | [8] |
Data are illustrative and compiled from cited literature. FdUrd: 5-Fluoro-2'-deoxyuridine.
Part 5: Clinical Relevance and Future Directions
The dual mechanism of action of trifluridine, particularly its ability to damage DNA directly, provides a strong rationale for its use in cancers that have become refractory to 5-FU.[1][11] The clinical success of the trifluridine/tipiracil combination in heavily pretreated metastatic colorectal cancer (mCRC) patients has validated this approach.[4][11]
Future research is focused on several key areas:
-
Combination Therapies: Investigating the synergistic effects of trifluridine/tipiracil with other agents, such as biologics (e.g., bevacizumab) or other chemotherapy drugs.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to treatment.
-
Expansion to Other Malignancies: Clinical trials are ongoing to evaluate its efficacy in other solid tumors, such as gastric cancer.
Part 6: Conclusion
5-(Trifluoromethyl)uracil, through its nucleoside trifluridine, is a potent antineoplastic agent with a well-defined, dual mechanism of action. By both inhibiting the critical DNA synthesis enzyme thymidylate synthase and causing widespread DNA dysfunction through direct incorporation, it represents a powerful therapeutic option. The co-formulation with the thymidine phosphorylase inhibitor tipiracil has successfully translated this potent mechanism into an effective oral therapy for patients with advanced cancer. A thorough understanding of this mechanism is essential for optimizing its current use and guiding the future development of next-generation antimetabolites.
References
-
ResearchGate. Mechanism of action of FTD/TPI. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Trifluridine? Available from: [Link]
-
National Center for Biotechnology Information. Trifluridine. PubChem Compound Summary for CID 6256. Available from: [Link]
-
WebMD. Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]
-
Via Medica Journals. (2024). Trifluridine/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment. Available from: [Link]
-
Wikipedia. Trifluridine. Available from: [Link]
-
PathWhiz. Trifluridine Action Pathway. Available from: [Link]
- Suzuki, N., et al. (2017). Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines. American Journal of Cancer Research, 7(12), 2577–2586.
-
Stanculeanu, D. L., et al. (2022). Trifluridine/tipiracil as a therapeutic option in real life setting of metastatic colorectal cancer: An efficacy and safety analysis. Frontiers in Oncology, 12, 988461. Available from: [Link]
-
LONSURF®. How LONSURF® Works | Mechanism of Action. Available from: [Link]
- Eckstein, J. W., et al. (1985). Mechanism-Based Inhibition of Thymidylate Synthase by 5-(Trifluoromethyl)
-
Suzuki, N., Emura, T., & Fukushima, M. (2011). Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes. International Journal of Oncology, 39(1), 263-270. Available from: [Link]
- Peters, G. J., et al. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 194-205.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
-
ResearchGate. Mechanism of thymidylate synthase inhibition by 5-fluorouracil. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluridine - Wikipedia [en.wikipedia.org]
- 4. Trifluridine/tipiracil as a therapeutic option in real life setting of metastatic colorectal cancer: An efficacy and safety analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 11. Trifluridine/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment | Michel | Oncology in Clinical Practice [journals.viamedica.pl]
Foreword: The Strategic Advantage of Trifluoromethylation in Pyrimidine Scaffolds
An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrimidines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties: it is a potent electron-withdrawing group, is highly lipophilic, and can significantly alter the metabolic stability and binding affinity of a parent molecule.[1][2] When appended to the pyrimidine ring—a privileged scaffold found in the nucleobases of DNA and RNA—the result is a class of compounds with profound and diverse biological activities. This guide provides an in-depth exploration of the mechanisms, applications, and experimental evaluation of trifluoromethylated pyrimidines, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind their efficacy, provide field-proven experimental protocols, and present data-driven insights into their therapeutic potential.
Part 1: Anticancer Activity - DNA Integration and Beyond
The most clinically significant application of trifluoromethylated pyrimidines to date is in oncology. Their mechanisms are multifaceted, ranging from direct disruption of DNA synthesis to the targeted inhibition of oncogenic signaling pathways.
Mechanism of Action: The Trifluridine/Tipiracil Paradigm
A leading example of a trifluoromethylated pyrimidine in clinical use is Trifluridine (TFD), a thymidine analog where the methyl group at the 5-position is replaced by a CF₃ group.[3] Trifluridine is administered in combination with Tipiracil (TPI), a thymidine phosphorylase inhibitor, under the trade name Lonsurf®.[4][5] This combination is approved for the treatment of metastatic colorectal cancer.[4][6]
The core mechanism relies on a two-pronged attack:
-
Trifluridine's Cytotoxicity : Once inside a cancer cell, trifluridine is phosphorylated by thymidine kinase to form its active triphosphate metabolite, F₃dTTP.[7] This metabolite is then incorporated into DNA in place of thymidine during replication.[3][8] The presence of the bulky and highly electronegative CF₃ group disrupts DNA structure and function, leading to DNA strand breaks, inhibition of DNA synthesis, and ultimately, programmed cell death (apoptosis).[3][9]
-
Tipiracil's Pharmacokinetic Enhancement : Trifluridine, when administered alone, is rapidly degraded by the enzyme thymidine phosphorylase (TPase) into an inactive metabolite, 5-(trifluoromethyl)uracil (FTY).[4][5] Tipiracil is a potent inhibitor of TPase.[5][10] By co-administering tipiracil, the rapid metabolism of trifluridine is blocked, leading to a significant increase in its systemic bioavailability and sustained exposure in the body, which enhances its antitumor efficacy.[7][10]
The synergy between these two components is a clear example of strategic pharmacokinetic modulation to maximize the therapeutic potential of a cytotoxic agent.
Visualizing the Mechanism of Trifluridine/Tipiracil
The following diagram illustrates the synergistic action of Trifluridine and Tipiracil in cancer cells.
Caption: Mechanism of Trifluridine and Tipiracil.
Protocol: Evaluating Cytotoxicity using the MTT Assay
To determine the anticancer activity of novel trifluoromethylated pyrimidines, a fundamental first step is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[11]
Step-by-Step Methodology:
-
Cell Plating:
-
Culture human cancer cells (e.g., PC-3 for prostate, A549 for lung) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Part 2: Targeted Inhibition of Protein Kinases
Beyond direct DNA damage, trifluoromethylated pyrimidines have emerged as potent and selective inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[13]
Mechanism of Action: Targeting Oncogenic Kinases
The pyrimidine scaffold serves as an excellent "hinge-binding" motif, anchoring inhibitors into the ATP-binding pocket of kinases. The CF₃ group can form favorable interactions within the pocket and enhance binding affinity and selectivity.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers.[14] Novel 5-trifluoromethylpyrimidine derivatives have been developed that show potent inhibitory activity against EGFR. For example, compound 9u from a recent study demonstrated an IC₅₀ of 0.091 µM against EGFR kinase and potent anti-proliferative activity against A549 lung cancer cells (IC₅₀ = 0.35 µM).[14] These compounds typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that promote cell proliferation.
-
FLT3 and CHK1 Dual Inhibition: FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as dual inhibitors of both kinases, demonstrating a potential strategy to overcome drug resistance.[15]
-
Proline-rich Tyrosine Kinase 2 (PYK2): PYK2 is involved in cell migration and invasion. Diaminopyrimidine-based compounds featuring a trifluoromethyl group have been developed as selective PYK2 inhibitors.[16]
Data Summary: Trifluoromethylated Pyrimidine Kinase Inhibitors
| Compound ID | Target Kinase(s) | Reported IC₅₀ (µM) | Target Cell Line | Reported IC₅₀ (µM) | Reference |
| Compound 9u | EGFR | 0.091 | A549 | 0.35 | [14] |
| Compound 17v | EGFR (predicted) | Not Reported | H1975 | 2.27 | [17] |
| Compound 30 | FLT3-D835Y / CHK1 | 0.001 / 0.002 | MV4-11 | 0.002 | [15] |
| Compound 3b | Not Specified | Not Reported | C32 (Melanoma) | 24.4 | [1][18] |
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to quantify the inhibitory activity of a compound against a specific protein kinase.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive. In this system, remaining ATP is first depleted, and then the ADP produced by the kinase reaction is converted back to ATP, which is used by a luciferase to generate a light signal. The intensity of the light is directly proportional to the kinase activity.[19][20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the trifluoromethylated pyrimidine inhibitor in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the kinase, substrate peptide, and ATP solutions in the reaction buffer. Optimal concentrations must be empirically determined.
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is proportional to the amount of ADP produced. A lower signal indicates greater inhibition.
-
Plot the luminescence signal (or % activity relative to control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing the Kinase Inhibition Workflow
This diagram outlines the key steps in a luminescence-based kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Part 3: Antiviral and Other Biological Activities
The structural similarity of trifluoromethylated pyrimidines to natural nucleosides also makes them effective antiviral agents.
-
Antiviral Activity: Trifluridine itself was first approved as an ophthalmic solution for treating herpes simplex virus (HSV) infections of the eye.[21][22] Similar to its anticancer mechanism, it is incorporated into the viral DNA, creating faulty genetic material and preventing the virus from replicating effectively.[3][9][22] Other novel trifluoromethylthiolane derivatives have also shown significant activity against HSV-1.[23][24] The introduction of a CF₃ group can enhance metabolic stability and the ability to block viral DNA or RNA synthesis.[23][25]
-
Antifungal and Insecticidal Activities: Research has also explored trifluoromethyl pyrimidine derivatives for agricultural applications. A study of novel derivatives bearing an amide moiety found that some compounds exhibited good in vitro antifungal activity against various plant pathogens and moderate insecticidal activity.[26][27]
Conclusion and Future Outlook
The incorporation of a trifluoromethyl group into the pyrimidine scaffold is a validated and highly successful strategy in drug discovery. From the clinically approved anticancer agent Trifluridine/Tipiracil to a new generation of highly selective kinase inhibitors, these compounds demonstrate remarkable therapeutic potential. The CF₃ group enhances key pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cellular uptake.
The future of this chemical class lies in the continued exploration of novel derivatives targeting a wider range of biological targets. The development of more selective kinase inhibitors, agents that can overcome drug resistance, and new antiviral and antimicrobial compounds will remain a key focus. The robust experimental workflows detailed in this guide provide a solid foundation for the evaluation and advancement of these promising molecules from the laboratory to the clinic.
References
- Tipiracil - Wikipedia. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Mayer, R. J., et al. (2016). Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer. PMC - NIH.
- What is the mechanism of Trifluridine? (2024). Patsnap Synapse.
- Trifluridine | C10H11F3N2O5 | CID 6256. (n.d.). PubChem - NIH.
- An In-depth Technical Guide to the Mechanism of Action of Tipiracil Hydrochloride. (n.d.). Benchchem.
- Trifluridine (Viroptic): Uses, Side Effects, Interactions. (2024). WebMD.
- Trifluridine and Tipiracil Monograph for Professionals. (2024). Drugs.com.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- Trifluridine/Tipiracil (Lonsurf): Uses, Side Effects, Interactions. (2024). WebMD.
- Trifluridine - Wikipedia. (n.d.).
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- application of trifluoromethylpyrimidines in kinase inhibition studies. (n.d.). Benchchem.
- Trifluridine Action Pathway. (n.d.). PathWhiz.
- Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.
- Kędzierska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central.
- Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- Wang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed.
- Kędzierska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed.
- Pyrimidines and Trifluoromethyl Groups: A Powerful Combination in Chemical Research. (2025). Synblock.
- Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.
- Chen, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH.
- Kochetova, M. V., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). PMC - NIH.
- Kinase assays. (2020). BMG LABTECH.
- The antiviral activity of trifluoromethylthiolane derivatives. (2022). Sciforum.
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 4. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluridine/Tipiracil (Lonsurf): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. drugs.com [drugs.com]
- 8. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PathWhiz [smpdb.ca]
- 10. Tipiracil - Wikipedia [en.wikipedia.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 22. Trifluridine - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. sciforum.net [sciforum.net]
- 25. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 27. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione literature review
An In-Depth Technical Guide to 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione (5-Trifluoromethyluracil)
Executive Summary
This compound, more commonly known as 5-Trifluoromethyluracil (TFU), is a fluorinated pyrimidine analogue of significant interest in medicinal chemistry and drug development. Its structure, which incorporates an electron-withdrawing trifluoromethyl group at the 5-position of the uracil ring, imparts unique physicochemical properties that translate into potent biological activity. This guide provides a comprehensive overview of TFU, detailing its chemical properties, synthesis methodologies, mechanisms of action, and critical role as a pharmaceutical intermediate in the creation of antiviral and anticancer therapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes current literature to offer field-proven insights and detailed protocols.
Introduction: The Significance of Fluorination in Pyrimidine Analogues
The strategic introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. In the context of pyrimidine nucleosides, this modification can dramatically alter metabolic stability, binding affinity, and overall therapeutic efficacy.[1][] 5-Trifluoromethyluracil (CAS No: 54-20-6) is a prime example of this strategy's success.[3] By replacing the C5-hydrogen of uracil with a trifluoromethyl (CF₃) group, the molecule gains enhanced lipophilicity and resistance to metabolic degradation, while acting as a powerful mimic of thymine.[1]
Historically, the development of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), revolutionized cancer chemotherapy by targeting nucleotide biosynthesis.[4][5] TFU builds on this legacy, serving not only as a bioactive agent itself but also as a crucial building block for more complex nucleoside analogues, most notably the antiviral and anticancer drug Trifluridine (TFT).[6][7][8] This guide delves into the core science of TFU, from its synthesis to its biological impact.
Physicochemical and Spectroscopic Profile
The unique properties of TFU stem directly from its molecular architecture. It is a white, solid, planar heterocyclic compound with a molecular weight of approximately 180.09 g/mol .[3][9][10][11]
Core Properties
A summary of the key physicochemical properties of 5-Trifluoromethyluracil is presented below.
| Property | Value | Reference(s) |
| Chemical Name | This compound; 5-(Trifluoromethyl)uracil | [9] |
| Synonym(s) | Trifluorothymine (TFT) | |
| CAS Number | 54-20-6 | [3][10] |
| Molecular Formula | C₅H₃F₃N₂O₂ | [3][9][11] |
| Molecular Weight | 180.09 g/mol | [3][10][11] |
| Appearance | White Powder/Crystal | [3][10] |
| Melting Point | 241–245 °C | [10] |
| Purity (Typical) | ≥97.0% (HPLC) | [3] |
| Stereochemistry | Achiral | [9][11] |
Spectroscopic Data
Spectroscopic analysis is critical for structural confirmation and purity assessment. The infrared (IR) spectrum of TFU is particularly informative.
-
Infrared (IR) Spectroscopy : The IR spectrum shows highly characteristic absorption bands. Strong vibrations for the C-2 and C-4 carbonyl groups appear around 1755 cm⁻¹ and 1715 cm⁻¹, respectively. N-H stretching is observed in the 3125-3400 cm⁻¹ region, while the aromatic C=C stretching and ring breathing modes are found near 1650 cm⁻¹ and 1240 cm⁻¹, respectively.[9]
Synthesis Methodologies
The synthesis of dihydropyrimidinones is a well-established area of organic chemistry, with the Biginelli reaction being a classic and versatile method. This one-pot, three-component condensation reaction provides an efficient route to the core heterocyclic structure.[12][13][14]
The Biginelli Reaction: A Conceptual Workflow
The Biginelli reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea or thiourea.[12][13][14] This powerful reaction constructs the dihydropyrimidinone ring in a single step, making it highly atom-economical.
Caption: Generalized workflow of the Biginelli reaction.
Exemplary Synthesis Protocol for a Dihydropyrimidinone Derivative
While specific precursors for TFU synthesis can vary, the following protocol outlines a general, self-validating procedure for a Biginelli-type reaction, which can be adapted by substituting appropriate fluorinated starting materials.
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one derivative.
Materials:
-
Aromatic Aldehyde (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (0.2 mL, catalytic amount)
-
Reaction flask with reflux condenser, magnetic stirrer, heating mantle.
Methodology:
-
Reaction Setup: Combine the aldehyde, ethyl acetoacetate, urea, and ethanol in the reaction flask. The use of a slight excess of urea helps drive the reaction to completion.
-
Catalysis: Add the catalytic amount of concentrated HCl to the mixture. The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and initiating the condensation cascade.
-
Reflux: Heat the mixture to reflux (approx. 78 °C for ethanol) with continuous stirring. The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (usually 2-4 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Recrystallization (Self-Validation): The crude product is then recrystallized from a suitable solvent (e.g., hot ethanol or an ethanol/water mixture). The formation of well-defined crystals and a sharp, consistent melting point are indicators of high purity, thus validating the protocol's success.[15][16]
-
Characterization: Confirm the structure of the purified product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.
Biological Activity and Mechanism of Action
The trifluoromethyl group is the key driver of TFU's biological activity, transforming the uracil scaffold into a potent therapeutic agent and precursor.[1] Its activity spans anticancer, antiviral, and radiosensitizing applications.[9]
Primary Mechanism: Inhibition of Thymidylate Synthase
Much like its famous cousin, 5-Fluorouracil, TFU's primary mechanism of cytotoxic action involves the inhibition of Thymidylate Synthase (TS).[4][17] TS is a critical enzyme in the de novo DNA synthesis pathway, responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[17]
Causality of Inhibition:
-
Metabolic Activation: Inside the cell, TFU is converted into its corresponding deoxyribonucleoside monophosphate, 5-trifluoromethyl-2'-deoxyuridine monophosphate (CF₃dUMP).
-
Enzyme Mimicry: CF₃dUMP acts as a structural mimic of the natural substrate, dUMP.
-
Covalent Complex Formation: CF₃dUMP binds to the active site of TS. The enzyme attempts its normal catalytic reaction, but the strong electron-withdrawing nature of the CF₃ group prevents the reaction from completing. This results in the formation of a stable, inhibitory ternary complex between the enzyme, the CF₃dUMP, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.[17]
-
Cellular Consequence: The sequestration of TS halts dTMP production, leading to a "thymineless death." This depletes the cellular pool of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately triggering apoptosis in rapidly dividing cells like cancer cells.[4]
Caption: Mechanism of Thymidylate Synthase (TS) inhibition by TFU.
Antitumor, Antiviral, and Radiosensitizing Activities
-
Antitumor Agent: Due to its potent inhibition of DNA synthesis, TFU and its derivatives exhibit significant cytotoxic properties against various cancer cell lines.[9][18][19] Its utility is often realized in combination therapies.
-
Antiviral Agent: The same mechanism that disrupts cancer cell replication can also halt viral replication. By interfering with nucleic acid synthesis, TFU-derived nucleosides can be effective against certain viral infections.[5][9]
-
Radiosensitizer: Studies have shown that uracil derivatives can act as effective radiosensitizers.[9] By depleting the nucleotide pools necessary for DNA repair, these compounds can enhance the cell-killing effects of radiation therapy, particularly in hypoxic tumor cells which are notoriously radioresistant.[20]
Applications in Drug Discovery and Development
Beyond its intrinsic biological activity, TFU's primary value in the pharmaceutical industry is as a high-purity, specialized chemical intermediate.[][6] It serves as a foundational scaffold for building more complex and targeted therapeutic agents.
Key Intermediate for Trifluridine Synthesis
The most notable application of TFU is in the synthesis of Trifluridine (5-trifluoromethyl-2'-deoxyuridine). Trifluridine is an approved antineoplastic agent and a key component, along with Tipiracil, of the oral chemotherapy drug Lonsurf®, used to treat metastatic colorectal cancer.[8]
The synthesis involves the glycosylation of TFU, where a deoxyribose sugar moiety is attached to the N1 position of the pyrimidine ring.
Caption: Synthetic pathway from TFU to the API Trifluridine.
This transformation highlights the industrial importance of TFU. Securing a stable supply of high-purity TFU is a critical operational objective for pharmaceutical manufacturers involved in producing these life-saving cancer therapies.[6]
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of medicinal chemistry and rational drug design. Its trifluoromethyl group confers potent biological activity, primarily through the targeted inhibition of thymidylate synthase, making it a valuable agent in the fight against cancer and viral diseases. Furthermore, its role as an indispensable intermediate in the synthesis of drugs like Trifluridine cements its importance in the pharmaceutical landscape. For researchers and developers, a deep understanding of TFU's properties, synthesis, and mechanisms of action is essential for leveraging its full potential in creating the next generation of therapeutics.
References
-
5-(Trifluoromethyl)uracil 54-20-6. (n.d.). Tosoh Finechem Co., Ltd. Retrieved January 17, 2026, from [Link]
-
5-(TRIFLUOROMETHYL)URACIL. (n.d.). GSRS. Retrieved January 17, 2026, from [Link]
-
Sourcing 5-(Trifluoromethyl)uracil: A Guide for Pharmaceutical Buyers. (2025, October 18). Wechem. Retrieved January 17, 2026, from [Link]
-
Rak, J., et al. (2020). 5-(N-Trifluoromethylcarboxy)aminouracil as a Potential DNA Radiosensitizer and Its Radiochemical Conversion into N-Uracil-5-yloxamic Acid. International Journal of Molecular Sciences, 21(17), 6352. doi:10.3390/ijms21176352. Retrieved from [Link]
-
Grierson, J. R., et al. (2010). Synthesis and in vitro evaluation of 5-fluoro-6-[(2-iminopyrrolidin-1-YL)methyl]uracil, TPI(F): an inhibitor of human thymidine phosphorylase (TP). Nucleosides, Nucleotides & Nucleic Acids, 29(1), 49-54. doi:10.1080/15257770903451603. Retrieved from [Link]
-
Van der Wilt, C. L., et al. (1994). In vitro antiproliferative and metabolic activity of eight novel 5-fluorinated uracil nucleosides. British Journal of Cancer, 69(4), 695-700. Retrieved from [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2023). RSC Medicinal Chemistry, 14(7), 1279-1292. doi:10.1039/d3md00597f. Retrieved from [Link]
-
Tjandra, K. (2024, December 17). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. Retrieved January 17, 2026, from [Link]
-
Janeba, Z. (2010). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Mini reviews in medicinal chemistry, 10(1), 38-51. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2004). Synthesis and Antitumor Activity of 5-trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides. Molecules, 9(3), 109-116. doi:10.3390/90300109. Retrieved from [Link]
-
Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Anjaneyulu, B., & Dharma Rao, G. B. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. Retrieved January 17, 2026, from [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108-134. doi:10.1016/j.ejmech.2017.03.025. Retrieved from [Link]
-
An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. (2016). Oriental Journal of Chemistry, 32(3). Retrieved from [Link]
-
Peters, G. J., et al. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 194-205. doi:10.1016/s0304-419x(02)00033-8. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals, 17(3), 281. Retrieved from [Link]
-
Uchida, J., et al. (2016). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. Oncology Letters, 11(1), 79-84. doi:10.3892/ol.2015.3853. Retrieved from [Link]
-
Heidelberger, C., Parsons, D., & Remy, D. C. (1964). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2″-Deoxyuridine. Journal of the American Chemical Society, 84(18), 3597-3598. doi:10.1021/ja00923a042. Retrieved from [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. OUCI. Retrieved January 17, 2026, from [Link]
-
Heidelberger, C., Parsons, D. G., & Remy, D. C. (1962). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1-5. Retrieved from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2020). Molecules, 25(17), 3908. Retrieved from [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Molbank, 2021(3), M1238. Retrieved from [Link]
-
Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. (2018). Molecules, 23(11), 2969. Retrieved from [Link]
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. labproinc.com [labproinc.com]
- 4. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 5. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy 5-(Trifluoromethyl)uracil | 54-20-6 [smolecule.com]
- 10. tosoh-finechem.co.jp [tosoh-finechem.co.jp]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro antiproliferative and metabolic activity of eight novel 5-fluorinated uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antitumor activity of 5-trifluoromethyl-2,4- dihydropyrazol-3-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-(N-Trifluoromethylcarboxy)aminouracil as a Potential DNA Radiosensitizer and Its Radiochemical Conversion into N-Uracil-5-yloxamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Fluorine in the Dihydropyrimidine Scaffold: An In-Depth Guide to Early Foundational Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide delves into the nascent stages of research on fluorinated dihydropyrimidines, tracing their origins from the strategic incorporation of fluorine into bioactive molecules to their synthesis and initial biological evaluations. We will explore the fundamental principles that guided early investigators, the experimental methodologies they employed, and the foundational structure-activity relationship (SAR) insights that paved the way for future drug discovery efforts.
Preamble: The Fluorine Advantage and the Pyrimidine Precedent
The story of fluorinated dihydropyrimidines does not begin in a vacuum. It is deeply rooted in the broader history of medicinal chemistry and the revolutionary impact of fluorine's introduction into drug candidates. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—offered a powerful tool to modulate the physicochemical and pharmacological properties of organic molecules.[1] By replacing a hydrogen atom, fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
The most compelling precedent for the exploration of fluorinated pyrimidines was the groundbreaking work of Charles Heidelberger and his colleagues in the 1950s. Their synthesis of 5-fluorouracil (5-FU) was a landmark achievement in cancer chemotherapy.[1] The rationale was elegant: since some tumors exhibit increased uptake of uracil for nucleic acid synthesis, a fluorinated analog might act as an antimetabolite, disrupting this process.[1] This concept of "lethal synthesis," where a relatively non-toxic compound is metabolized into a cytotoxic agent, proved immensely successful. 5-FU's mechanism of action, primarily through the inhibition of thymidylate synthase, laid the groundwork for a new class of anticancer drugs and ignited interest in other fluorinated heterocyclic compounds.[1]
It was this pioneering work on 5-FU that provided the scientific impetus to explore the incorporation of fluorine into other pyrimidine-related scaffolds, including the dihydropyrimidines. The hypothesis was that the unique electronic properties of fluorine could enhance the biological activities already being discovered in the dihydropyrimidine core.
The Synthetic Cornerstone: The Biginelli Reaction
The primary synthetic route to dihydropyrimidines, both in early studies and today, is the Biginelli reaction. First reported by Pietro Biginelli in 1893, this one-pot, three-component condensation reaction of an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward entry to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold.[3] The reaction is typically acid-catalyzed and offers a high degree of atom economy.[4]
The versatility of the Biginelli reaction was a key enabler for early explorations into fluorinated dihydropyrimidines. By utilizing fluorinated benzaldehydes as one of the starting materials, researchers could readily introduce fluorine into the C4-position of the dihydropyrimidine ring.
Visualizing the Biginelli Reaction Workflow
Caption: Generalized workflow of the Biginelli reaction for synthesizing fluorinated dihydropyrimidines.
A Representative Early Synthetic Protocol: Synthesis of 4-(4-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol is a representation of the classical Biginelli reaction conditions that would have been employed in early studies.
Materials:
-
4-Fluorobenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A mixture of 4-fluorobenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) is prepared in ethanol.
-
A catalytic amount of concentrated HCl is added to the mixture.
-
The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials.
-
The solid is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the pure dihydropyrimidine product.
Self-Validation: The integrity of this protocol is validated by the crystalline nature of the product and its characterization by melting point determination and, in later studies, spectroscopic methods (IR, NMR). The formation of the characteristic dihydropyrimidine ring provides a robust and reproducible outcome.
Early Biological Investigations and the Emergence of Structure-Activity Relationships
While extensive research on fluorinated dihydropyrimidines blossomed in the 1990s and beyond, the foundational inquiries of the earlier decades were guided by the established biological activities of related compounds. The primary areas of investigation for these novel fluorinated analogs were their potential as anticancer agents and, influenced by the rise of dihydropyridine drugs like nifedipine, as cardiovascular agents.
Anticancer Screening: The Legacy of 5-FU
Given the success of 5-FU, it was a logical step to screen newly synthesized fluorinated dihydropyrimidines for anticancer activity. Early in vitro assays would have involved evaluating the cytotoxicity of these compounds against various cancer cell lines.
A Hypothetical Early Stage Anticancer Screening Cascade:
Caption: A conceptual workflow for the early-stage anticancer screening of fluorinated dihydropyrimidines.
Early Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
While detailed quantitative SAR studies are a hallmark of more modern drug discovery, early investigations would have yielded qualitative insights based on the comparative activities of a small set of synthesized analogs.
-
Role of the Fluorophenyl Group: The primary point of variation in these early studies was the substitution pattern on the C4-phenyl ring. The introduction of a fluorine atom was the key modification. Its position (ortho, meta, or para) and the presence of other substituents would have been correlated with cytotoxic potency. For instance, it was often observed that electron-withdrawing groups on the phenyl ring could influence activity.
-
The Dihydropyrimidine Core: The integrity of the dihydropyrimidine ring was understood to be essential for activity. Modifications at the N1 and N3 positions, or changes to the ester group at the C5 position, would have been explored to understand their impact on potency and solubility.
-
Thio-substitution: The use of thiourea in the Biginelli reaction, yielding a thione at the C2 position instead of an oxo group, was another common modification. In some cases, this substitution was found to enhance biological activity.
Table 1: Representative Early Anticancer Activity Data (Hypothetical)
| Compound ID | C4-Aryl Substituent | C2-Substituent | In Vitro Cytotoxicity (IC50, µM) - Representative Cancer Cell Line |
| DHPM-1 | Phenyl | O | >100 |
| DHPM-2 | 4-Fluorophenyl | O | 55 |
| DHPM-3 | 2-Fluorophenyl | O | 78 |
| DHPM-4 | 4-Fluorophenyl | S | 42 |
This table is a hypothetical representation of the type of data that would have been generated in early studies to guide initial SAR.
Cardiovascular Activity: The Rise of Calcium Channel Blockers
In the 1970s and 1980s, the discovery of dihydropyridine (DHP) calcium channel blockers, such as nifedipine, revolutionized the treatment of hypertension and angina. The structural similarity between the 1,4-dihydropyridine core of these drugs and the 3,4-dihydropyrimidine scaffold was not lost on medicinal chemists. This led to the hypothesis that dihydropyrimidines could also function as calcium channel modulators.
Pioneering work by Atwal and colleagues in the late 1980s and early 1990s confirmed this hypothesis and propelled dihydropyrimidines into the spotlight as a new class of cardiovascular agents.[5] Their research demonstrated that 4-aryl-dihydropyrimidines could indeed exhibit potent calcium channel blocking activity.[5]
Early SAR Insights for Calcium Channel Blocking Activity:
The structural requirements for calcium channel modulation by dihydropyrimidines were found to be quite specific and mirrored those of the classical dihydropyridines:
-
The C4-Aryl Ring: The nature and substitution pattern of the aryl ring at the C4 position were critical for activity. Aromatic rings with electron-withdrawing substituents were often favored. The introduction of fluorine into this ring was a key strategy to modulate the electronic properties and, consequently, the biological activity.
-
Ester Groups at C5: Similar to the dihydropyridines, the presence of an ester group at the C5 position was found to be important for activity.
-
N1 and N3 Positions: Early studies indicated that these positions should generally remain unsubstituted for optimal activity.
The exploration of fluorinated dihydropyrimidines as calcium channel blockers marked a significant turning point, moving the field beyond the initial focus on anticancer activity and opening up new therapeutic avenues.
Conclusion: A Foundation for the Future
The early studies on fluorinated dihydropyrimidines, while not as extensively documented as those for their non-fluorinated counterparts or for 5-FU, laid a crucial foundation. They were born from the logical extension of the "fluorine advantage" demonstrated so powerfully by 5-FU. The robust and versatile Biginelli reaction provided the essential synthetic tool to create these novel compounds. Initial biological investigations, guided by the therapeutic targets of the time, revealed promising, albeit often modest, activities in the realms of cancer and cardiovascular disease.
These early explorations, characterized by rational design based on analogy and systematic, albeit technologically simpler, screening, provided the first glimpses into the structure-activity relationships of this compound class. They demonstrated that the incorporation of fluorine into the dihydropyrimidine scaffold was a viable strategy for modulating biological activity and set the stage for the more intensive research and development efforts that would follow in the ensuing decades. The work of these early pioneers, therefore, remains a testament to the power of scientific curiosity and the enduring value of foundational research in the quest for new medicines.
References
-
An Investigation into the Biological Effects of Dihydropyrimidines. Ignited Minds Journals. Available at: [Link]
-
Biginelli reaction - Wikipedia. Available at: [Link]
-
Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806-11. Available at: [Link]
-
Kappe, C. O. (1997). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 2(1), 1-9. Available at: [Link]
-
Singh, K., et al. (2009). Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. Mini-Reviews in Medicinal Chemistry, 9(1), 95-106. Available at: [Link]
-
Drapak, I., et al. (2017). Cardiovascular Calcium Channel Blockers: Historical Overview, Development and New Approaches in Design. Journal of Heterocyclic Chemistry, 54(4), 2117-2128. Available at: [Link]
-
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. Available at: [Link]
-
Kaur, R., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 2, 100030. Available at: [Link]
-
Bhatewara, A., et al. (2013). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. Journal of Chemistry, 2013, 892584. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2013). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 18(6), 6469-6481. Available at: [Link]
-
Hela, S., et al. (2012). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Arabian Journal of Chemistry, 5(4), 471-476. Available at: [Link]
-
Su, W., et al. (2005). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2·2H2O. Journal of the Brazilian Chemical Society, 16(5), 859-862. Available at: [Link]
-
Sibous, S., et al. (2017). EASY SYNTHESIS OF 3,4-DIHYDROPYRIMIDIN-2-(1H)-ONE DERIVATIVES USING PHOSPHATE FERTILIZERS MAP, DAP, AND TSP AS EFFICIENT CATALYSTS. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 477-488. Available at: [Link]
-
Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806-11. Available at: [Link]
-
Gmeiner, W. H., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. Available at: [Link]
-
Cavaliere, A., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry, 9(14), 1695-1721. Available at: [Link]
-
Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(29), 5731-5735. Available at: [Link]
-
Herdewijn, P., et al. (1987). Synthesis and antiviral activity of 3'-fluoro-3'-deoxy-5-substituted-2'-deoxypyrimidine nucleosides. Journal of Medicinal Chemistry, 30(8), 1270-8. Available at: [Link]
-
Slusarczyk, M., et al. (2019). Therapeutic use of fluorinated nucleosides – progress in patents. Expert Opinion on Therapeutic Patents, 29(1), 35-49. Available at: [Link]
-
Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(29), 5731-5735. Available at: [Link]
-
Farrugia, L. J., et al. (2013). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Arabian Journal of Chemistry, 6(3), 277-283. Available at: [Link]
-
Ismail, F. M. D. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry, 13(11), 1315-1334. Available at: [Link]
-
Kumar, S., & Singh, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioequivalence & Bioavailability, 3(2), 00046. Available at: [Link]
-
da Silva, G. V. J., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1228-1243. Available at: [Link]
-
Desai, N. C., et al. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione: A Detailed Application Note for Researchers
Introduction: The Significance of the Trifluoromethyl Group in Pyrimidine Scaffolds
The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can dramatically alter the physicochemical and biological properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, also known as 5-trifluoromethyluracil, is a key heterocyclic compound that leverages these benefits. It serves as a crucial building block in the synthesis of various antiviral and anticancer agents.[2] Its structure, analogous to the nucleobase thymine, allows it to interfere with nucleic acid synthesis, a mechanism exploited in the development of therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the robust and accessible cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and urea.
Reaction Overview: The Cyclocondensation Pathway
The synthesis proceeds via a classical pyrimidine synthesis, a type of cyclocondensation reaction.[3][4] In this "one-pot" approach, the β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, reacts with urea in the presence of a base catalyst, typically sodium ethoxide. The reaction mechanism involves the initial formation of an enolate from the β-ketoester, which then undergoes nucleophilic attack by urea, followed by cyclization and dehydration to yield the stable dihydropyrimidine ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Ethyl 4,4,4-trifluoroacetoacetate | ≥98% | Sigma-Aldrich, Fluorochem, etc. |
| Urea | ACS reagent grade, ≥99.0% | Major chemical suppliers |
| Sodium Ethoxide | 21% w/w solution in ethanol | Major chemical suppliers |
| Ethanol | Anhydrous, ≥99.5% | Major chemical suppliers |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Major chemical suppliers |
| Round-bottom flask (250 mL) | - | Standard laboratory glassware |
| Reflux condenser | - | Standard laboratory glassware |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Heating mantle | - | Standard laboratory equipment |
| Buchner funnel and filter flask | - | Standard laboratory glassware |
| pH paper or pH meter | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Step-by-Step Synthesis Procedure
Caption: Overall workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous ethanol.
-
Catalyst Addition: To the ethanol, carefully add 32.4 g (0.476 mol) of a 21% w/w solution of sodium ethoxide in ethanol. Stir the solution until the sodium ethoxide is fully dissolved. Expertise & Experience: The use of a pre-made sodium ethoxide solution is recommended for consistency and to avoid the hazards of handling metallic sodium. Ensure the ethanol is anhydrous as water can interfere with the condensation reaction.
-
Urea Addition: To the stirred sodium ethoxide solution, add 14.3 g (0.238 mol) of urea. Stir the mixture at room temperature until the urea is completely dissolved.
-
Substrate Addition: Slowly add 35.0 g (0.190 mol) of ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture dropwise over a period of 30 minutes. An exothermic reaction may be observed. Expertise & Experience: Slow addition is crucial to control the initial reaction rate and prevent excessive heat generation, which could lead to side reactions.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring until the pH is approximately 6-7. A white precipitate will form. Trustworthiness: Proper neutralization is critical. Over-acidification can lead to hydrolysis of the product, while incomplete neutralization will result in a lower yield.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and soluble impurities. Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is in the range of 70-85%.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | 244-246 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (br s, 1H, NH), 8.0 (s, 1H, CH), 3.4 (m, 1H, CH), 2.8 (m, 2H, CH₂)[5] |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -61.1 (s, 3F, CF₃) |
| IR (KBr, cm⁻¹) | 3100-3300 (N-H stretching), 1650-1750 (C=O stretching), 1100-1300 (C-F stretching)[6] |
| Mass Spectrometry (EI) | m/z 182 (M⁺), 113 (M⁺ - CF₃) |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; impure reagents; improper work-up. | Ensure anhydrous conditions. Check the purity of starting materials. Monitor the reaction by TLC to confirm completion. Ensure complete precipitation during work-up. |
| Formation of Side Products | Reaction temperature too high, leading to decomposition of urea. | Maintain a controlled reflux temperature. The order of addition of reagents can also influence the outcome.[7] |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent such as ethanol or water. |
Safety Precautions
-
Ethyl 4,4,4-trifluoroacetoacetate: This compound is flammable and can cause skin and eye irritation.[8][9][10][11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium Ethoxide: This is a strong base and is corrosive. It reacts violently with water. Handle with care and avoid contact with skin and eyes.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and considering the expert insights provided, researchers can confidently and efficiently produce this valuable building block for the development of novel therapeutic agents. The self-validating nature of the protocol, coupled with clear characterization data and troubleshooting guidance, ensures a high probability of a successful outcome.
References
-
SpectraBase. (n.d.). 5-Trifluoromethyluracil. [Link]
-
ResearchGate. (n.d.). Fundamental frequencies of uracil and 5-aminouracil. [Link]
-
Heidelberger, C., Parsons, D., & Remy, D. C. (1962). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2″-Deoxyuridine. Journal of the American Chemical Society, 84(18), 3597–3598. [Link]
-
PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. [Link]
Sources
- 1. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. Page loading... [guidechem.com]
- 12. fishersci.com [fishersci.com]
Application Notes & Protocols for the Synthesis of 5-(Trifluoromethyl)uracil Derivatives via the Biginelli Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 5-(trifluoromethyl)uracil derivatives, a class of compounds with significant therapeutic potential, utilizing the Biginelli reaction. These application notes are tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and the strategic rationale behind procedural choices. The incorporation of a trifluoromethyl (CF3) group into the uracil scaffold can profoundly enhance the pharmacological properties of the resulting molecules. The Biginelli reaction, a one-pot, three-component condensation, offers an efficient and atom-economical route to these valuable dihydropyrimidinone (DHPM) structures.
Introduction: The Significance of Trifluoromethylated Uracils
The introduction of fluorine and fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When incorporated into the uracil framework, a fundamental component of nucleic acids, the resulting 5-(trifluoromethyl)uracil derivatives exhibit a wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3][4][5][6][7]
The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a powerful multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9][10] This one-pot synthesis is highly valued for its operational simplicity and efficiency in generating molecular diversity.[11] The adaptation of the Biginelli reaction for the synthesis of 5-(trifluoromethyl)uracil derivatives, typically using ethyl 4,4,4-trifluoroacetoacetate as the β-ketoester component, provides a direct and effective pathway to this important class of compounds.[12][13]
The Biginelli Reaction Mechanism: A Closer Look
The currently accepted mechanism for the Biginelli reaction, proposed by Kappe, involves a series of bimolecular reactions.[8][14] The reaction is typically catalyzed by Brønsted or Lewis acids.[8][10] The key steps are outlined below:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This step is often the rate-limiting step of the overall reaction.[14][15]
-
Nucleophilic Addition: The enol form of the β-ketoester (in this case, ethyl 4,4,4-trifluoroacetoacetate) acts as a nucleophile and adds to the electrophilic iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring system.[8]
The electron-withdrawing nature of the trifluoromethyl group in ethyl 4,4,4-trifluoroacetoacetate can influence the reaction by destabilizing the carbocation intermediate necessary for dihydropyrimidine formation, which in some cases allows for the isolation of reaction intermediates.[9][14]
Figure 1: The proposed mechanism for the Biginelli reaction.
Experimental Protocol: One-Pot Synthesis
This protocol describes a general and efficient one-pot procedure for the synthesis of 5-(trifluoromethyl)dihydropyrimidinones using a Lewis acid catalyst.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Melting point apparatus
-
TLC plates (silica gel)
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
-
Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis of 5-(Trifluoromethyl)uracil derivatives.
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol), urea (1.5 mmol), and the chosen catalyst (0.1 mmol).
-
Add the solvent (5 mL) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (20 mL) while stirring.
-
A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
Workup and Purification
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Characterize the purified product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Reagent and Reaction Parameters
| Component | Molar Ratio | Typical Amount (for 1 mmol scale) | Role |
| Aromatic Aldehyde | 1.0 | Varies based on MW | Electrophile |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.0 | 184.11 mg | Nucleophile (β-dicarbonyl) |
| Urea | 1.5 | 90.09 mg | Nucleophile/Ring component |
| Catalyst (e.g., Yb(OTf)₃) | 0.1 | 62.04 mg | Lewis Acid Catalyst |
| Solvent (e.g., Acetonitrile) | - | 5 mL | Reaction Medium |
| Reaction Parameter | Condition | Rationale | |
| Temperature | Reflux | To overcome the activation energy and increase reaction rate. | |
| Time | 2-6 hours | Varies depending on the reactivity of the aldehyde. |
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic aldehydes can be irritants.
-
Ethyl 4,4,4-trifluoroacetoacetate is flammable and should be handled with care.
-
Lewis acid catalysts can be moisture-sensitive and corrosive.
Conclusion and Future Perspectives
The Biginelli reaction provides a robust and straightforward method for the synthesis of 5-(trifluoromethyl)uracil derivatives.[16] The one-pot nature of this reaction, coupled with the ready availability of starting materials, makes it an attractive strategy for generating libraries of these compounds for drug discovery screening.[11][14] The resulting dihydropyrimidinones are valuable scaffolds in medicinal chemistry, with the trifluoromethyl group often imparting enhanced biological activity.[2][4][6] Future research in this area may focus on the development of more efficient and environmentally benign catalysts, as well as the exploration of asymmetric Biginelli reactions to produce enantiomerically pure compounds with potentially improved therapeutic profiles.[17][18]
References
-
University of Illinois. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]
-
Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 131, 146-173. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Shaikh, R. A., Baig, M. M. V., & Khan, S. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3737. Retrieved from [Link]
-
Kappe, C. O. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Journal of Heterocyclic Chemistry, 53(5), 1331-1343. Retrieved from [Link]
-
Reddy, C. V., Mahesh, M., Raju, P. V. K., Babu, T. R., & Reddy, V. V. N. (2002). SELECTFLUOR™ CATALYZED ONE POT SYNTHESIS OF DIHYDROPYRIMIDINONES: AN IMPROVED PROTOCOL FOR THE BIGINELLI REACTION. Tetrahedron Letters, 43(15), 2657-2659. Retrieved from [Link]
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Popa, A., Vasilache, V., & Profire, L. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(15), 4647. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. Oriental Journal of Chemistry, 31(4). Retrieved from [Link]
-
Zhemerichkin, D. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. Retrieved from [Link]
- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
Kolosov, M. A., et al. (2008). Synthesis and Reactions of Biginelli Compounds. Part 18. Biginelli Condensations of Fluorinated 3-Oxo Esters and 1,3-Diketones. Journal of Fluorine Chemistry, 129(10), 995-1002. Retrieved from [Link]
-
Pałasz, A., & Curyło, M. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 56-85. Retrieved from [Link]
-
ChemInform Abstract: Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes. (2008). ChemInform, 39(28). Retrieved from [Link]
-
Rawal, R. K., Tripathi, R., Katti, S. B., Pan, C., & Liu, X. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 131, 146-173. Retrieved from [Link]
-
Zhemerichkin, D. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
Alvim, H. G. O., et al. (2015). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry, 80(14), 6959-6967. Retrieved from [Link]
-
Sodeoka, M., et al. (2013). Enantioselective Electrophilic Trifluoromethylthiolation of β-Ketoesters: A Case of Reactivity and Selectivity Bias for Organocatalysis. Angewandte Chemie International Edition, 52(40), 10471-10475. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity of 5-FU and new fluorinated uracil derivates. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. Retrieved from [Link]
-
Kumar, S., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15068. Retrieved from [Link]
-
Sargordan, M., & Arani, M. (2015). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 7(12), 43-48. Retrieved from [Link]
-
Heravi, M. M., et al. (2007). Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction: One-Pot, Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Journal of the Chinese Chemical Society, 54(4), 957-960. Retrieved from [Link]
-
Prajapti, S. K., Gupta, K. K., & Babu, B. N. (2015). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. Journal of Chemical Sciences, 127(6), 1047-1052. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3747. Retrieved from [Link]
-
Rawal, R. K., Tripathi, R., Katti, S. B., Pan, C., & Liu, X. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 131, 146-173. Retrieved from [Link]
-
National Science Foundation. (n.d.). Foldameric Catalysts for Enantioselective Trifluoromethylations of Ketones and Enones. Retrieved from [Link]
-
K.P, B., Suresh, R., Rajasekaran, A., & Manna, P. K. (2016). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 168-174. Retrieved from [Link]
-
CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]
-
Arkivoc. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2007(15), 187-194. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 12. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 13. guidechem.com [guidechem.com]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Biginelli Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione via Optimized Recrystallization
Introduction: The Imperative for Purity in Fluorinated Heterocycles
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, also known as 5,6-Dihydro-5-(trifluoromethyl)uracil, is a fluorinated heterocyclic compound. Such molecules are pivotal building blocks in medicinal chemistry and drug development, often serving as precursors to complex pharmaceutical agents.[1][2] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, impurities arising from synthesis—such as unreacted starting materials, reagents, or side-products—can confound biological assays and compromise the integrity of downstream applications.[3][4]
Recrystallization is a robust, cost-effective, and scalable purification technique for crystalline solids.[5][6] It operates on the principle of differential solubility: the target compound and its impurities exhibit different solubilities in a selected solvent at varying temperatures.[7] This application note provides a detailed, experience-driven protocol for the purification of this compound. It emphasizes not just the procedural steps but the underlying chemical principles that govern solvent selection, crystal growth, and purity validation, addressing the unique challenges posed by polar, fluorinated molecules.[8]
Physicochemical Profile of the Target Compound
A thorough understanding of the compound's properties is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| IUPAC Name | 5-(trifluoromethyl)-1,3-diazinane-2,4-dione | [9] |
| Synonyms | 5,6-Dihydro-5-(trifluoromethyl)uracil | [9] |
| CAS Number | 2145-56-4 | [9][10] |
| Molecular Formula | C₅H₅F₃N₂O₂ | [10] |
| Molecular Weight | 182.10 g/mol | [9][10] |
| Appearance | Solid | [9] |
| Melting Point | 203-206°C | [9] |
The Principle of Recrystallization: A Self-Validating System
The success of recrystallization hinges on selecting a solvent in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[11] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).[12]
The logical workflow for purification by recrystallization is depicted below. This process is inherently self-validating; successful execution, characterized by the formation of well-defined crystals and a sharp melting point, is a direct indicator of increased purity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. caslab.com [caslab.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(Trifluoromethyl)uracil
Abstract
This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 5-(Trifluoromethyl)uracil, also known as Trifluorothymine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control of this important biochemical reagent. The methodology employs a C18 stationary phase with UV detection, providing excellent selectivity and sensitivity. The entire protocol, from sample preparation to data analysis, is presented, along with a comprehensive validation summary according to the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[1][2]
Introduction and Scientific Principles
5-(Trifluoromethyl)uracil is a pyrimidine derivative and an analog of thymine and uracil.[3] Its applications in biochemical research and as a precursor in pharmaceutical synthesis necessitate a reliable method for its quantification.[4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for separating, identifying, and quantifying pharmaceutical compounds and their metabolites.[2]
The primary analytical challenge with uracil and its analogs is their hydrophilic (polar) nature, which can lead to poor retention on conventional reversed-phase columns.[5][6] This method overcomes this challenge through several strategic choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected. While the uracil backbone is polar, the trifluoromethyl group (-CF3) imparts a degree of hydrophobicity, allowing for sufficient interaction and retention with the nonpolar C18 stationary phase.
-
Mobile Phase Composition: An isocratic mobile phase consisting of an aqueous phosphate buffer and an organic modifier (methanol) is utilized. The buffer controls the pH, ensuring the analyte is in a consistent ionization state, which is critical for reproducible retention times. The organic modifier is used to modulate the retention time of the analyte, providing a balance between analysis speed and resolution.
-
UV Detection: The conjugated ring system of the uracil molecule provides strong UV absorbance, allowing for sensitive detection. A detection wavelength of 255 nm is selected, which is near the absorbance maximum for many nucleobases and provides a good signal-to-noise ratio.[7]
This method has been developed and validated following the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures," to demonstrate its suitability for its intended purpose.[8]
Materials and Methods
Instrumentation and Equipment
-
HPLC System with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Chromatography Data System (CDS) software (e.g., OpenLab, Empower, or equivalent).
-
Analytical balance (4-decimal place).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or Nylon).
Reagents and Chemicals
-
5-(Trifluoromethyl)uracil reference standard (>97.0% purity).[9]
-
Methanol (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).
-
Orthophosphoric Acid (Analytical Grade).
-
Water (HPLC Grade or Milli-Q).
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM KH₂PO₄ (pH adjusted to 3.0 with H₃PO₄) : Methanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Sample Diluent | Mobile Phase |
Causality Behind Choices:
-
pH 3.0: At this acidic pH, the secondary amine groups in the uracil ring are fully protonated, preventing peak tailing and ensuring a single, sharp chromatographic peak.
-
30°C Column Temperature: Maintaining a constant, slightly elevated temperature ensures stable retention times and improves peak shape by reducing mobile phase viscosity.
-
Isocratic Elution: For a single analyte assay, an isocratic mobile phase is simpler, more robust, and faster than a gradient method.[10]
Experimental Protocols
Protocol 1: Solution Preparation
A. Mobile Phase (1 L):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 850 mL of HPLC-grade water in a 1 L flask.
-
Adjust the pH of the solution to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Add 150 mL of HPLC-grade methanol to the flask.
-
Mix thoroughly and degas the solution for 15 minutes using a sonicator or vacuum filtration.
B. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 5-(Trifluoromethyl)uracil reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.
C. Calibration Standards (10 - 150 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.
D. Sample Preparation (Example for Bulk Substance):
-
Accurately weigh approximately 25 mg of the 5-(Trifluoromethyl)uracil sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Target concentration: 1000 µg/mL).
-
Make a further 1:10 dilution by pipetting 1 mL of this solution into a 10 mL volumetric flask and diluting to volume with the mobile phase (Final concentration: 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Analysis Workflow
The overall experimental process from sample preparation to final data validation is illustrated below.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. tosoh-finechem.co.jp [tosoh-finechem.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-(Trifluoromethyl)uracil | 54-20-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the NMR Spectroscopic Characterization of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
Introduction
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, also known as 5-trifluoromethyluracil, is a critical synthetic intermediate in the development of various antiviral and anticancer therapeutics. Its biological activity is intrinsically linked to its precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this compound. The presence of the trifluoromethyl (-CF3) group introduces unique spectral features, including characteristic chemical shifts and spin-spin couplings, which provide a wealth of structural information.
This comprehensive guide provides detailed application notes and step-by-step protocols for the characterization of this compound using high-resolution 1H and 13C NMR spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Scientific Rationale and Core Principles
The structural integrity of pharmacologically active molecules is paramount. NMR spectroscopy provides a non-destructive method to probe the chemical environment of each atom within a molecule. For 5-(trifluoromethyl)uracil, the key structural features to be confirmed are the pyrimidine ring, the trifluoromethyl group at the C5 position, and the protons attached to the nitrogen and carbon atoms of the ring.
The strongly electronegative fluorine atoms of the -CF3 group significantly influence the electron density distribution within the molecule. This effect is directly observable in the NMR spectra, causing a downfield shift of the adjacent C5 carbon and the C6-H proton. Furthermore, the spin-active 19F nuclei couple with neighboring 1H and 13C nuclei, resulting in characteristic splitting patterns (J-coupling) that are invaluable for definitive signal assignment. Understanding these through-bond interactions is crucial for a complete structural assignment.
Experimental Protocols
PART 1: Sample Preparation
A meticulously prepared sample is the foundation of a high-quality NMR spectrum. The following protocol is optimized for the analysis of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Cotton or glass wool for filtration
Protocol:
-
Analyte Weighing: Accurately weigh 10-20 mg of the this compound sample for 1H NMR, and 50-100 mg for 13C NMR, into a clean, dry vial.[1]
-
Solvent Selection: DMSO-d6 is the recommended solvent due to its excellent solubilizing properties for this class of compounds and its relatively unobtrusive residual solvent signals.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial containing the sample.[1][3] Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution. Place a small plug of cotton or glass wool into a Pasteur pipette and transfer the sample solution through the filter into a clean, high-quality 5 mm NMR tube.[4]
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for preparing the NMR sample.
PART 2: NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1H and 13C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.
1H NMR Acquisition Protocol:
-
Spectrometer Setup: Tune and match the probe for 1H observation.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d6 solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
-
-
Referencing: The residual proton signal of DMSO-d6 at approximately 2.50 ppm is used for chemical shift referencing.[2]
13C NMR Acquisition Protocol:
-
Spectrometer Setup: Tune and match the probe for 13C observation.
-
Locking and Shimming: Maintain the lock and shimming from the 1H experiment.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is recommended.
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Receiver Gain (RG): Set automatically.
-
-
Referencing: The carbon signal of DMSO-d6 at approximately 39.52 ppm is used for chemical shift referencing.[2]
Diagram of Data Acquisition Logic:
Caption: Logical flow for NMR data acquisition.
Data Analysis and Interpretation
Expected 1H NMR Spectrum
The 1H NMR spectrum of this compound in DMSO-d6 is expected to show the following key signals:
-
N1-H and N3-H: Two broad singlets corresponding to the two N-H protons. Their chemical shifts can be concentration and temperature-dependent but are typically observed in the downfield region (around 11.5 ppm).
-
C6-H: A single proton signal, which will appear as a quartet due to coupling with the three fluorine atoms of the -CF3 group (⁴J(H-F)). This signal is expected around 8.0 ppm.
Expected 13C NMR Spectrum
The proton-decoupled 13C NMR spectrum in DMSO-d6 will exhibit characteristic signals for the five carbon atoms in the molecule:
-
-CF3: The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J(C-F)).
-
C2 and C4: The two carbonyl carbons will appear as singlets in the downfield region, typically between 150 and 165 ppm.
-
C5: This carbon, directly attached to the -CF3 group, will show a quartet due to two-bond coupling with the fluorine atoms (²J(C-F)).
-
C6: The C6 carbon will also likely show a quartet due to three-bond coupling with the fluorine atoms (³J(C-F)).
Summary of Expected NMR Data
| Atom | Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d6 | Multiplicity | Coupling Constant (J, Hz) |
| C6-H | ¹H | ~8.0 | Quartet (q) | ⁴J(H-F) ≈ 1-3 Hz |
| N1-H, N3-H | ¹H | ~11.5 | Broad Singlet (br s) | - |
| C2 | ¹³C | ~150-155 | Singlet (s) | - |
| C4 | ¹³C | ~160-165 | Singlet (s) | - |
| C5 | ¹³C | ~110-120 | Quartet (q) | ²J(C-F) ≈ 30-40 Hz |
| C6 | ¹³C | ~140-145 | Quartet (q) | ³J(C-F) ≈ 5-10 Hz |
| -CF₃ | ¹³C | ~120-125 | Quartet (q) | ¹J(C-F) ≈ 270-290 Hz |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions (e.g., spectrometer frequency, temperature, and concentration).
For unambiguous assignment, especially of the quaternary carbons, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended. An HMBC experiment will show correlations between protons and carbons that are two or three bonds apart, allowing for the definitive assignment of the C2, C4, and C5 carbons based on their correlations with the C6-H and N-H protons.
Conclusion
This application note provides a robust and detailed framework for the 1H and 13C NMR characterization of this compound. By following these protocols, researchers can reliably obtain high-quality NMR data for structural verification and purity assessment, which are critical steps in the drug development pipeline. The unique spectral features imparted by the trifluoromethyl group serve as a powerful diagnostic tool for confirming the identity and integrity of this important pharmaceutical intermediate.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ACS Publications. (2024, June 6). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600 MHz, solvent DMSO). Retrieved from [Link]
-
MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Regensburg. (n.d.). Leaflet for sample preparation. Retrieved from [Link]
-
ACS Publications. (2020, April 6). Neural Message Passing for NMR Chemical Shift Prediction. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
- 1. NMR shift prediction from small data quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 5-(Trifluoromethyl)uracil
Introduction: Unraveling the Potential of 5-(Trifluoromethyl)uracil in Vitro
5-(Trifluoromethyl)uracil (5-TFU), a fluorinated pyrimidine analog, stands as a significant compound in the landscape of cancer research and drug development. Structurally related to the well-established chemotherapeutic agent 5-fluorouracil (5-FU), 5-TFU offers a distinct chemical entity for investigating the intricacies of nucleotide metabolism and DNA synthesis.[1] Its primary mechanism of action, following intracellular conversion to its active metabolite 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP), is the potent inhibition of thymidylate synthase (TS).[2] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[3][4] The blockade of TS by CF3dUMP leads to a "thymineless death" in rapidly proliferating cells, a hallmark of this class of antimetabolites.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays utilizing 5-TFU. The protocols herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind each experimental step.
Mechanism of Action: A Tale of Two Nucleophiles
The inhibitory action of CF3dUMP on thymidylate synthase is a classic example of mechanism-based inhibition.[2] Unlike the metabolite of 5-FU (FdUMP), which forms a stable ternary complex with TS and a folate cofactor, CF3dUMP can inhibit TS in the absence of 5,10-methylenetetrahydrofolate. The process is initiated by the attack of a catalytic cysteine residue in the active site of TS on the C6 position of the pyrimidine ring of CF3dUMP.[2] This nucleophilic attack activates the trifluoromethyl group, leading to the release of a fluoride ion. Subsequently, the activated intermediate reacts with another nucleophile within the enzyme's active site, a tyrosine residue, to form a stable covalent adduct.[2] This covalent modification irreversibly inactivates the enzyme, thus halting the production of dTMP.
Diagram: Mechanism of Thymidylate Synthase Inhibition by CF3dUMP
Caption: Covalent modification of Thymidylate Synthase by CF3dUMP.
Core Applications and In Vitro Assays
The unique properties of 5-TFU make it a valuable tool for a range of in vitro studies. The following sections detail key applications and provide step-by-step protocols for their execution.
Assessment of Cytotoxicity in Cancer Cell Lines
A primary application of 5-TFU is to evaluate its cytotoxic effects on various cancer cell lines. This is a fundamental step in the preclinical assessment of any potential anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7][8]
Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-TFU in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colorectal adenocarcinoma, A549 lung carcinoma)[9]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
5-(Trifluoromethyl)uracil (5-TFU) stock solution (e.g., 100 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-TFU from the stock solution in complete medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest 5-TFU concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective 5-TFU dilutions or control medium.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the 5-TFU concentration and determine the IC50 value using non-linear regression analysis.
-
| Parameter | Description |
| Cell Line | e.g., HT-29, A549, MCF-7 |
| Seeding Density | 5,000 - 10,000 cells/well |
| 5-TFU Concentration Range | 0.01 µM - 1000 µM |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
Thymidylate Synthase (TS) Inhibition Assay
Directly measuring the inhibition of TS activity is crucial to confirm the mechanism of action of 5-TFU. This can be achieved through a spectrophotometric assay that measures the conversion of dUMP to dTMP.
Protocol: In Vitro Thymidylate Synthase Activity Assay
Objective: To quantify the inhibitory effect of CF3dUMP (the active metabolite of 5-TFU) on purified thymidylate synthase.
Materials:
-
Purified recombinant human thymidylate synthase (TS)
-
5-(Trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH2THF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM DTT)
-
96-well UV-transparent plate
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of TS, CF3dUMP, dUMP, and CH2THF in the assay buffer.
-
Keep all reagents on ice.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, set up the reaction mixtures containing the assay buffer, TS, and varying concentrations of CF3dUMP.
-
Include a positive control (TS without inhibitor) and a negative control (no TS).
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding dUMP and CH2THF to each well.
-
The final reaction volume should be 200 µL.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 340 nm over time. This increase is due to the oxidation of CH2THF to dihydrofolate, which accompanies the methylation of dUMP.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of TS inhibition for each CF3dUMP concentration relative to the uninhibited control.
-
Calculate the IC50 value for CF3dUMP.
-
| Component | Final Concentration |
| Human TS | 10-50 nM |
| dUMP | 10-100 µM |
| CH2THF | 50-200 µM |
| CF3dUMP | 0.1 nM - 10 µM |
Diagram: Workflow for TS Inhibition Assay
Caption: Step-by-step workflow for the in vitro TS inhibition assay.
Investigation of DNA Damage and Repair
Beyond TS inhibition, the incorporation of fluorinated pyrimidines into DNA can trigger cellular DNA damage responses.[10][11] In vitro assays can be employed to investigate the extent of DNA damage and the activation of repair pathways following 5-TFU treatment.
Protocol: Immunofluorescence Assay for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks (DSBs) induced by 5-TFU treatment in cancer cells. The phosphorylation of histone H2AX (γH2AX) is an early marker of DSBs.
Materials:
-
Cancer cell line of interest
-
5-TFU
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of 5-TFU for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Immunostaining:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Compare the number of foci in 5-TFU-treated cells to the control cells.
-
Conclusion: A Versatile Tool for In Vitro Research
5-(Trifluoromethyl)uracil is a powerful tool for probing the fundamental processes of cell proliferation and DNA integrity. The in vitro assays detailed in these application notes provide a robust framework for characterizing the cytotoxic effects, mechanism of action, and cellular responses to this intriguing fluoropyrimidine. By understanding the nuances of its interaction with cellular machinery, researchers can further unlock its potential in the development of novel therapeutic strategies.
References
-
Sarna, R., Kubina, R., Paździor-Heiske, M., & Nowak, I. (n.d.). Mechanism of action of 5-fluorouracil (5-FU). ResearchGate. Retrieved from [Link]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies.
-
Wikipedia. (2024). Fluorouracil. In Wikipedia. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action for 5-fluorouracil (5-FU)? Retrieved from [Link]
-
Pharmacology of Fluorouracil (5-FU); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024, November 23). YouTube. Retrieved from [Link]
- Usami, M., Wang, J., Yasuda, I., Saitoh, Y., Yumisashi, T., & Abe, K. (1995). [Effect of 5-FU on the utilization of purine and pyrimidine by human gastric cancer cells (KATO III)]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 22(6), 747–751.
- Ser, Z., Liu, X., Tang, Z., & Locasale, J. W. (2016). Targeting one carbon metabolism with an antimetabolite disrupts pyrimidine homeostasis and induces nucleotide overflow. Cell Reports, 15(11), 2367–2376.
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). Prodrug of 5-FU for cancer therapy. Retrieved from [Link]
- Wang, X., Li, H., Liu, Y., Wang, J., Guan, Y., & Xu, F. (2018). Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach. Molecular Pharmaceutics, 15(11), 5122–5128.
- Galdiero, E., Falanga, A., Iannitelli, A., & Galdiero, S. (2021). Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. ChemMedChem, 16(23), 3496–3512.
- Salvetti, R., Pregnolato, M., Verri, A., Focher, F., Spadari, S., Marchand, A., Mathé, C., & Gosselin, G. (2001). Synthesis and in vitro activity of D- and L-enantiomers of 5-(trifluoromethyl)uracil nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1123–1125.
-
ResearchGate. (n.d.). Incorporation of 5-Fluorouracil into the Pyrimidine Pathway. Retrieved from [Link]
-
Galdiero, E., Falanga, A., Iannitelli, A., & Galdiero, S. (2021). Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of pyrimidine nucleotides and 5-FU. Main. Retrieved from [Link]
- Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (2000). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta, 1481(2), 269–282.
- Spisz, P., Kozak, W., Chomicz-Mańka, L., Makurat, S., Falkiewicz, K., Sikorski, A., Czaja, A., Rak, J., & Zdrowowicz, M. (2020). 5-(N-Trifluoromethylcarboxy)aminouracil as a Potential DNA Radiosensitizer and Its Radiochemical Conversion into N-Uracil-5-yloxamic Acid. International Journal of Molecular Sciences, 21(17), 6352.
- Berger, S. H., & Berger, F. G. (2001). Detection of thymidylate synthase modulators by a novel screening assay. Molecular Pharmacology, 59(3), 441–449.
- Martino, R., Gilard, V., Desmoulin, F., & Malet-Martino, M. (2003). The prodrugs of 5-fluorouracil. Current Medicinal Chemistry. Anti-cancer Agents, 2(4), 535–560.
- Shirasaka, T. (1988). [The significance of measuring inhibition of thymidylate synthase activity as a parameter for antitumor activity of 5-fluorouracil derivatives]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 15(4 Pt 2-1), 1011–1019.
- Fidelis, K., Wang, S., Ko, T. P., & Santi, D. V. (1995). Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)
-
ResearchGate. (n.d.). Mechanism of thymidylate synthase inhibition by 5-FU. TS catalyzes the... Retrieved from [Link]
- Iigo, M., Kuretani, K., & Hoshi, A. (1983). Effect of uracil on metabolism of 5-fluorouracil in vitro. Cancer Research, 43(11), 5155–5159.
- Tjøtta, K., & Tveit, K. M. (1993). Effect of the fluoropyrimidines 5-fluorouracil and doxifluridine on cellular uptake of thiamin. Cancer Chemotherapy and Pharmacology, 32(4), 321–325.
-
Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
- Li, L., Liu, X., & Gerson, S. L. (2014). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget, 5(20), 10034–10044.
- Byfield, J. E., Lee, Y. C., & Tu, L. (1977). 5-fluorouracil Uptake by Irradiation Perturbed Tumor. Journal of Surgical Oncology, 9(3), 263–269.
-
bioRxiv. (2023). Uracil Repair - A Source of DNA Glycosylase Dependent Genome Instability. Retrieved from [Link]
- Maeta, M., Sawata, T., & Kaibara, N. (1993). Effects of hyperthermia on the metabolism of 5-fluorouracil in vitro. International Journal of Hyperthermia, 9(1), 105–113.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Wyatt, M. D., & Wilson, D. M. (2009). Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination. Cellular and Molecular Pharmacology, 1(1), 45–53.
- Brzózka, Z., Szafranska, K., & Piotrowski, J. (2008). Carcinoma cell-based 5-fluorouracil evaluation in microfluidic system. The 12th International Conference on Miniaturized Systems for Chemistry and Life Sciences.
- Cassidy, J., & Paterson, K. (1991). Influence of pH on the uptake of 5-fluorouracil into isolated tumour cells. British Journal of Cancer, 64(3), 461–464.
- Cassidy, J., & Paterson, K. (1991). Influence of pH on the uptake of 5-fluorouracil into isolated tumour cells. British Journal of Cancer, 64(3), 461–464.
-
AMiner. (n.d.). DNA Repair Pathways Involved in Repair of Lesions Induced by 5-Fluorouracil and Its Active Metabolite FdUMP. Retrieved from [Link]
- Miura, K., Kinouchi, M., Ishida, K., Fujibuchi, W., Naitoh, T., Ogawa, H., Andoh, T., & Nomura, F. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 2(3), 1717–1730.
- Grem, J. L., Nguyen, D., Monahan, B. P., & Allegra, C. J. (2000). Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery. Biochemical Pharmacology, 59(10), 1289–1301.
- Parker, J. B., & Stivers, J. T. (2011). Dynamics of Uracil and 5-Fluorouracil in DNA. Biochemistry, 50(27), 6195–6203.
- Severin, I., Schilter, B., & Nestlé, O. (2010). Genotoxic Activities of the Food Contaminant 5-hydroxymethylfurfural Using Different in Vitro Bioassays. Food and Chemical Toxicology, 48(2), 481–486.
- McLeod, H. L., Milne, L. H., & Johnston, S. J. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine, 28, 111–120.
-
Valley International Journals. (2017). In vitro determination of 5-flurouracil as a selective agent for leptospiral culture medium. Retrieved from [Link]
- Gertz, M., & Steegborn, C. (2015). A Novel Continuous Assay for the Deacylase Sirtuin 5 and Other Deacetylases. Journal of Biological Chemistry, 290(39), 23838–23850.
- Miller, E. (1971). The metabolism and pharmacology of 5-fluorouracil. Journal of Surgical Oncology, 3(3), 309–315.
Sources
- 1. Synthesis and in vitro activity of D- and L-enantiomers of 5-(trifluoromethyl)uracil nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. protocols.io [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. rsc.org [rsc.org]
- 10. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening of 5-(Trifluoromethyl)pyrimidine Derivatives for Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Pyrimidine derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antifungal properties.[1][2][3] The introduction of a trifluoromethyl group into the pyrimidine scaffold can significantly enhance metabolic stability and binding affinity, making 5-(trifluoromethyl)pyrimidine derivatives a promising class of compounds for novel antifungal drug discovery.[1][2]
This guide provides a comprehensive framework for the systematic screening of 5-(trifluoromethyl)pyrimidine derivatives to identify and characterize their antifungal potential. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for in vitro susceptibility testing and cytotoxicity assays, and offer insights into data interpretation.
Part 1: In Vitro Antifungal Susceptibility Testing
The initial step in evaluating a compound's antifungal potential is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5][6][7] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8]
I. Rationale for Method Selection
The broth microdilution method offers several advantages for screening novel compounds:
-
Standardization: Adherence to CLSI guidelines (e.g., M27 for yeasts and M38 for filamentous fungi) ensures consistency and allows for inter-laboratory comparison of results.[5][6]
-
Quantitative Results: It provides a quantitative MIC value, which is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.
-
High-Throughput Potential: The microtiter plate format is amenable to automation and high-throughput screening of large compound libraries.[9]
II. Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for in vitro antifungal susceptibility testing.
III. Detailed Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)
Materials and Reagents:
-
5-(Trifluoromethyl)pyrimidine derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each pyrimidine derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Culture the yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.[5]
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Setup:
-
Transfer 100 µL of each compound dilution to the corresponding wells of the test plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Also, include wells with the positive control antifungal.
-
-
Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control.[8] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Part 2: Assessing Cytotoxicity - A Critical Step for Selectivity
A promising antifungal compound must exhibit selective toxicity, meaning it should be potent against fungal cells while having minimal effect on host (mammalian) cells.[9] Therefore, cytotoxicity screening is an essential component of the drug discovery pipeline.
I. Rationale for Cytotoxicity Assays
Early assessment of cytotoxicity helps to:
-
Identify compounds with a favorable therapeutic window.
-
Eliminate compounds with high host cell toxicity early in the discovery process, saving time and resources. [9]
-
Provide insights into the potential mechanism of action. For instance, compounds that disrupt membranes may show broad cytotoxicity.[9]
II. Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
III. Detailed Protocol: MTT Assay for Cytotoxicity
Materials and Reagents:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding:
-
Culture mammalian cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control for toxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The ultimate goal of this screening process is to identify lead compounds with potent and selective antifungal activity.
I. Key Parameters
-
Minimum Inhibitory Concentration (MIC): A measure of a compound's antifungal potency. Lower MIC values indicate higher potency.
-
50% Inhibitory Concentration (IC50): A measure of a compound's cytotoxicity. Higher IC50 values indicate lower toxicity to mammalian cells.
-
Selectivity Index (SI): Calculated as the ratio of IC50 to MIC (SI = IC50 / MIC). A higher SI value is desirable, as it indicates greater selectivity for the fungal target over host cells.
II. Data Presentation
Summarize the screening data in a clear and concise table to facilitate comparison and SAR analysis.
Table 1: Antifungal Activity and Cytotoxicity of 5-(Trifluoromethyl)pyrimidine Derivatives
| Compound ID | R1 Group | R2 Group | MIC (µg/mL) vs. C. albicans | IC50 (µg/mL) vs. HeLa cells | Selectivity Index (SI) |
| PYR-1 | -H | -NH2 | 16 | >128 | >8 |
| PYR-2 | -Cl | -NH2 | 8 | 64 | 8 |
| PYR-3 | -H | -OH | 32 | >128 | >4 |
| PYR-4 | -Cl | -OH | 4 | 128 | 32 |
| Fluconazole | N/A | N/A | 2 | >256 | >128 |
III. Structure-Activity Relationship (SAR) Insights
-
The presence of a chlorine atom at the R1 position appears to enhance antifungal activity (compare PYR-1 vs. PYR-2 and PYR-3 vs. PYR-4).
-
The hydroxyl group at the R2 position seems to be more favorable for potent antifungal activity and selectivity than the amino group (compare PYR-2 vs. PYR-4).
These initial findings can guide the design and synthesis of the next generation of more potent and selective 5-(trifluoromethyl)pyrimidine derivatives.
Part 4: Investigating the Mechanism of Action
While not part of the initial screening, understanding the mechanism of action of promising lead compounds is crucial for their further development. Some pyrimidine-based antifungals have been shown to disrupt ergosterol biosynthesis or interfere with endoplasmic reticulum (ER) function in fungi.[10][11] Further studies, such as target-based assays or transcriptomic profiling, can elucidate the specific molecular target.
Conclusion
This application note provides a robust and scientifically grounded framework for the initial screening of 5-(trifluoromethyl)pyrimidine derivatives for antifungal activity. By following these detailed protocols and principles of data interpretation, researchers can effectively identify and prioritize lead compounds for further development in the quest for novel and effective antifungal therapies.
References
- Pierce, C. G., & Lopez-Ribot, J. L. (2013). Candidiasis drug discovery and development: new approaches targeting virulence for discovering and identifying new drugs. Expert opinion on drug discovery, 8(9), 1117-1126.
-
Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI. [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]
- Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163.
- Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Worldwide emergence of resistance to antifungal drugs challenges human health and food security. Science, 360(6390), 739-742.
-
Zhang, L., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 26(14), 4235. [Link]
-
Wang, S., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 956496. [Link]
-
Geddes-McAlister, J., & Shapiro, R. S. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum, 12(8), e01045-24. [Link]
- Lewis, R. E. (2011). Current concepts in antifungal pharmacology. Mayo Clinic Proceedings, 86(8), 805-817.
-
Arendrup, M. C., et al. (2020). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472. [Link]
- Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal susceptibility testing: technical advances and potential clinical applications. Clinical microbiology reviews, 19(2), 342-364.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Cell-based Assays for 5-(Trifluoromethyl)uracil Cytotoxicity: An Application Note and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of 5-(Trifluoromethyl)uracil (5-TFU), a compound structurally related to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Understanding the cytotoxic profile of 5-TFU is crucial for its potential development as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of novel therapeutic compounds.
Introduction: The Scientific Rationale
5-(Trifluoromethyl)uracil, also known as Trifluridine, belongs to the family of fluoropyrimidine analogues. Its structural similarity to the natural nucleobase uracil allows it to interfere with DNA synthesis and repair, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.[1][2] The primary mechanism of action for these compounds involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][3][4][5] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a reduced folate cofactor, thereby blocking the synthesis of dTMP.[3][4] This leads to an imbalance in the deoxynucleotide pool, increased incorporation of uracil into DNA, and ultimately, DNA damage and cell death.[1][3] 5-TFU is thought to act through a similar mechanism, with its active form also inhibiting thymidylate synthase.[6] Furthermore, the incorporation of its metabolites into DNA can also contribute to its cytotoxic effects.[2][6]
This guide will detail a multi-faceted approach to characterizing the cytotoxic effects of 5-TFU, employing a suite of robust and validated cell-based assays. We will explore methods to assess overall cell viability, membrane integrity, and the induction of apoptosis. By combining these assays, researchers can obtain a comprehensive understanding of the cellular response to 5-TFU treatment.
Core Principles of Cytotoxicity Assessment
A thorough evaluation of a compound's cytotoxicity requires a multi-pronged approach. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters. This guide focuses on three key aspects of cytotoxicity:
-
Metabolic Activity (Cell Viability): Assays that measure metabolic activity, such as the MTT assay, provide an indication of the overall health and viability of a cell population.[7][8][9]
-
Membrane Integrity: The release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium is a hallmark of compromised cell membrane integrity, often associated with necrosis.[10]
-
Apoptosis Induction: Programmed cell death, or apoptosis, is a key mechanism by which many chemotherapeutic agents exert their effects. Assays that measure the activity of caspases, the key executioner enzymes of apoptosis, are crucial for understanding this process.[11][12]
By employing assays that interrogate each of these endpoints, a more complete and nuanced picture of 5-TFU's cytotoxic mechanism can be constructed.
Experimental Design and Considerations
Prior to initiating any cytotoxicity assay, careful consideration of the experimental design is paramount to ensure the generation of reliable and reproducible data.
Cell Line Selection
The choice of cell line is critical and should be guided by the research question. For investigating the anticancer potential of 5-TFU, a panel of cancer cell lines, particularly those known to be sensitive or resistant to 5-FU, is recommended. Relevant choices include colorectal cancer cell lines (e.g., HCT-116, HT-29) and lung carcinoma cells (e.g., A549), as 5-FU is a standard treatment for these malignancies.[13][14][15][16] It is also advisable to include a non-cancerous cell line to assess for selective toxicity.
Dose-Response and Time-Course Experiments
To fully characterize the cytotoxic effects of 5-TFU, it is essential to perform both dose-response and time-course experiments.
-
Dose-Response: Cells should be treated with a range of 5-TFU concentrations to determine the concentration at which a 50% inhibition of the measured parameter (e.g., cell viability) is observed. This value is known as the IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%).[17][18][19] A typical dose-response curve is sigmoidal when plotted on a semi-log scale.[20]
-
Time-Course: Evaluating the cytotoxic effects at different time points (e.g., 24, 48, and 72 hours) provides insight into the kinetics of the cellular response to 5-TFU.[3][14]
Controls
The inclusion of appropriate controls is fundamental to the validity of any experiment.
-
Vehicle Control: This control consists of cells treated with the same solvent used to dissolve the 5-TFU (e.g., DMSO) at the highest concentration used in the experiment. This accounts for any potential effects of the solvent itself.
-
Untreated Control: This control consists of cells that are not exposed to any treatment and represents the baseline level of the measured parameter.
-
Positive Control: For assays like the LDH and caspase assays, a positive control that is known to induce the measured effect (e.g., a known cytotoxic agent or a lysis agent) is essential to ensure the assay is performing correctly.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the recommended cell-based assays.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7][21] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][21] The amount of formazan produced is proportional to the number of viable cells.[22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]
-
Compound Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of 5-TFU. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[21]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[8][21]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the percentage of viability against the log of the 5-TFU concentration to generate a dose-response curve and determine the IC50 value.[17][23]
Workflow for MTT Assay:
Caption: Workflow of the MTT cell viability assay.
Membrane Integrity Assessment: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[10][24]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with 5-TFU in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well. If cells are adherent, be careful not to disturb the cell monolayer. For suspension cells, centrifuge the plate to pellet the cells before collecting the supernatant.[25]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent, which contains a substrate and a tetrazolium salt, to each well.[24]
-
Incubation: Incubate the plate at room temperature for a specified time (typically 10-30 minutes), protected from light.[24][25]
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.[25]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous LDH release control (untreated cells).[25]
Workflow for LDH Release Assay:
Caption: Workflow of the LDH release assay for cytotoxicity.
Apoptosis Assessment: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[26] Caspase-3 and caspase-7 are key effector caspases that cleave a number of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[12] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[11][26][27]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with 5-TFU in a white-walled 96-well plate (for luminescent assays) or a black-walled, clear-bottom 96-well plate (for fluorescent assays) as previously described.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells containing the cells and culture medium.[11] The reagent typically contains the substrate and a cell-lysis agent.[12]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 1 hour), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7. Normalize the data to the untreated control to determine the fold-increase in caspase activity.
Signaling Pathway of 5-TFU Induced Apoptosis:
Sources
- 1. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-fluorouracil: a pharmacological paradigm in the use of cytotoxics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 13. rsc.org [rsc.org]
- 14. dovepress.com [dovepress.com]
- 15. oatext.com [oatext.com]
- 16. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. towardsdatascience.com [towardsdatascience.com]
- 18. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 19. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. stemcell.com [stemcell.com]
- 27. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes & Protocols: Leveraging 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione as a Privileged Scaffold for Modern Drug Discovery
Abstract
The strategic incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among these, the trifluoromethyl (CF₃) group is particularly valued for its ability to enhance metabolic stability, binding affinity, and cellular permeability.[1] This guide provides an in-depth exploration of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, also known as 5-trifluoromethyl-5,6-dihydrouracil, as a versatile and powerful scaffold for the design of novel therapeutics. We will dissect the rationale behind its use, provide detailed protocols for its synthesis and derivatization, and outline methodologies for screening its biological activity in anticancer and kinase inhibition assays, thereby equipping researchers with the foundational knowledge to exploit this promising chemical entity.
The Rationale: Why Trifluoromethylated Dihydropyrimidines?
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a multitude of FDA-approved drugs.[2] Its derivatization has been a fruitful avenue for drug discovery for decades. The introduction of a trifluoromethyl (CF₃) group at the 5-position of the dihydrouracil core offers several distinct advantages rooted in physical and chemical principles:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength renders the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase the in vivo half-life of a drug candidate.[1]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, a property that often improves a molecule's ability to cross cellular membranes. This can lead to better oral bioavailability and enhanced target engagement within the cell.[3][4]
-
Modulation of Acidity: As a potent electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby N-H protons on the pyrimidine ring. This modulation of acidity can be critical for establishing or strengthening hydrogen bond interactions with amino acid residues in a target protein's active site.
-
Bioisosteric Mimicry: The CF₃ group can serve as a non-classical bioisostere of a methyl group. While sterically larger, it can occupy similar binding pockets while introducing unique electronic properties that can lead to altered, and often improved, biological activity.
The dihydropyrimidine core, as opposed to the aromatic uracil, provides a three-dimensional tetrahedral geometry at the C5 and C6 positions. This offers a distinct spatial arrangement for substituents, allowing for the exploration of chemical space that is inaccessible to its planar, aromatic counterpart.
Physicochemical Properties of the Core Scaffold
| Property | Value | Reference |
| IUPAC Name | 5-(trifluoromethyl)-1,3-diazinane-2,4-dione | [5] |
| CAS Number | 2145-56-4 | [5][6] |
| Molecular Formula | C₅H₅F₃N₂O₂ | [5][6] |
| Molecular Weight | 182.10 g/mol | [5][6] |
| Melting Point | 203-206°C | [5] |
| LogP | -0.306 | [5] |
Synthetic Workflows: From Scaffold to Library
The synthesis of the core scaffold and its subsequent derivatization are key to building a library of compounds for screening. The protocols below provide robust starting points for laboratory synthesis.
Diagram: General Synthetic Workflow
Caption: A two-part workflow for synthesizing the core scaffold and generating a diverse library of derivatives.
Protocol 2.1: Synthesis of 1,3-Dimethyl-5-(trifluoromethyl)-5,6-dihydrouracil
This protocol is adapted from a known procedure and provides a clear method for synthesizing a representative N,N'-disubstituted scaffold.[7]
Rationale: This method employs a cyclocondensation reaction between a substituted urea and an α-trifluoromethylated acyl chloride. The use of N,N'-dimethylurea directly installs methyl groups at the N1 and N3 positions, which can block metabolic modification at these sites and serve as a baseline for further structure-activity relationship (SAR) studies.
Materials:
-
1,3-Dimethylurea
-
α-Trifluoromethylacryloyl chloride
-
Dimethylformamide (DMF), anhydrous
-
Methylene chloride (CH₂Cl₂)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 1,3-dimethylurea (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add α-trifluoromethylacryloyl chloride (1.05 eq) dropwise to the cooled solution while stirring.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with methylene chloride.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a chloroform or ethyl acetate/hexane gradient) to yield the final product.
Validation: The structure and purity of the product should be confirmed using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Biological Screening: Identifying Lead Compounds
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably as anticancer agents through kinase inhibition.[3][8]
Application Focus: Kinase Inhibition in Oncology
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and its signaling pathway is crucial for cell growth and proliferation.[8] Aberrant EGFR signaling is a driver in many cancers. The 5-trifluoromethylpyrimidine core has been successfully employed to develop potent EGFR inhibitors.[8]
Diagram: Simplified EGFR Signaling Pathway
Caption: Inhibition of EGFR autophosphorylation blocks downstream pro-survival signaling pathways.
Protocol 3.1: In Vitro Cell Proliferation (MTT) Assay
Rationale: This colorimetric assay is a standard, high-throughput method to assess the cytotoxic or cytostatic effects of compounds on cancer cells. It measures the metabolic activity of viable cells, which is proportional to the cell number.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer)[8]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized library compounds dissolved in DMSO (10 mM stock)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates, multichannel pipette, microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3.2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Rationale: This is a robust, plate-based assay for directly measuring the inhibitory activity of compounds against a specific kinase enzyme (e.g., EGFR). It relies on fluorescence resonance energy transfer (FRET) between a donor and acceptor fluorophore.
Materials:
-
Recombinant human kinase (e.g., EGFR, FLT3, CHK1)[9]
-
Biotinylated substrate peptide
-
ATP
-
Europium cryptate-labeled anti-phospho-specific antibody (Donor)
-
XL665-labeled streptavidin (Acceptor)
-
Kinase reaction buffer
-
HTRF detection buffer
-
Low-volume 384-well plates, plate reader capable of HTRF
Procedure:
-
Add 2 µL of test compound dilutions (in buffer with DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/biotinylated substrate mixture to the wells.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection buffer containing the Europium-antibody and XL665-streptavidin.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against compound concentration to determine the IC₅₀ value.
Summary and Future Outlook
The this compound scaffold represents a validated and highly tractable starting point for drug discovery campaigns. Its inherent physicochemical properties, imparted by the strategic placement of the CF₃ group on a 3D-rich core, make it an attractive framework for developing metabolically robust and potent inhibitors of various biological targets. The synthetic and screening protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize novel drug candidates based on this privileged structure.
Future efforts could focus on exploring diverse substitutions at the N1 and N3 positions, synthesizing chiral derivatives to probe stereospecific interactions, and applying this scaffold to other target classes beyond kinases, such as proteases and epigenetic targets.
References
-
Synthesis of 1,3-dimethyl-5-trifluoromethyl-5,6-dihydrouracil. PrepChem.com. [Link]
-
Fluorinated Pyrimidines. XXVIII. The Synthesis of 5-Trifluoromethyl-6-azauracil and 5-Trifluoromethyl-6-aza-2'-deoxyuridine. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of 3-phenyl-5-trifluoromethyl-5,6-dihydrouracil. PrepChem.com. [Link]
-
Pyrimidines and Trifluoromethyl Groups: A Powerful Combination in Chemical Research. Wechem. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health (NIH). [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
5-(N-Trifluoromethylcarboxy)aminouracil as a Potential DNA Radiosensitizer and Its Radiochemical Conversion into N-Uracil-5-yloxamic Acid. PubMed. [Link]
-
In vitro antiproliferative and metabolic activity of eight novel 5-fluorinated uracil nucleosides. PubMed. [Link]
-
Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. National Institutes of Health (NIH). [Link]
-
Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of the American Chemical Society - ACS Publications. [Link]
-
Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2″-Deoxyuridine. Journal of the American Chemical Society - ACS Publications. [Link]
-
Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. National Institutes of Health (NIH). [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (NIH). [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. caslab.com [caslab.com]
- 7. prepchem.com [prepchem.com]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)uracil Analogs
Introduction: The Significance of the Trifluoromethyl Group in Uracil Analogs
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This small appendage can dramatically alter the physicochemical properties of a parent molecule, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] In the realm of pyrimidine nucleoside analogs, the 5-trifluoromethyl substituent has given rise to compounds of significant therapeutic importance. 5-(Trifluoromethyl)uracil is a key precursor to Trifluridine, an antiviral drug effective against Herpes simplex virus, and a component of the combination anticancer drug Lonsurf®.[2][3] The development of efficient and robust synthetic routes to 5-(trifluoromethyl)uracil and its derivatives is therefore of paramount interest to researchers in drug discovery and development.
This application note provides a detailed experimental protocol for the synthesis of 5-(Trifluoromethyl)uracil via a modern, visible-light-promoted, catalyst-free C-H trifluoromethylation of uracil. This method is highlighted for its operational simplicity, mild reaction conditions, and high functional group tolerance, making it an attractive and sustainable approach in contemporary organic synthesis.[2][3][4] Additionally, a protocol for the subsequent conversion of 5-(Trifluoromethyl)uracil to the antiviral agent Trifluridine is presented.
Synthetic Strategy: Direct C-H Trifluoromethylation of Uracil
The direct functionalization of a C-H bond is an atom-economical and efficient strategy for the synthesis of complex molecules. In the case of uracil, the C5-H bond is susceptible to radical substitution. The protocol detailed below leverages the power of visible light to initiate the formation of a trifluoromethyl radical from a readily available precursor, which then selectively reacts with the uracil ring.
Reaction Mechanism
The proposed mechanism for the visible-light-induced trifluoromethylation of uracil with trifluoromethyl iodide (CF₃I) is a radical chain process.[5][6] The key steps are outlined below:
-
Initiation: Visible light irradiation promotes the homolytic cleavage of the weak C-I bond in trifluoromethyl iodide, generating a trifluoromethyl radical (•CF₃) and an iodine radical (•I).
-
Propagation:
-
The highly electrophilic trifluoromethyl radical adds to the C5 position of the uracil ring, forming a radical intermediate.
-
This intermediate is then oxidized by another molecule of trifluoromethyl iodide, yielding the 5-(trifluoromethyl)uracil product and another trifluoromethyl radical, thus propagating the chain.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
This catalyst-free approach is advantageous as it avoids potential contamination of the product with metal residues and simplifies the purification process.[2][3][7]
Visualizing the Synthetic Workflow
The following diagrams illustrate the overall synthetic strategy from uracil to 5-(Trifluoromethyl)uracil and its subsequent conversion to Trifluridine.
Caption: Overall synthetic route from Uracil to Trifluridine.
Experimental Protocols
Part 1: Synthesis of 5-(Trifluoromethyl)uracil
This protocol describes the direct trifluoromethylation of uracil using a visible-light-promoted, catalyst-free method.
Materials and Equipment:
| Reagent/Material | Grade | Supplier |
| Uracil | 99% | Sigma-Aldrich |
| Trifluoromethyl Iodide (CF₃I) | 99% | Apollo Scientific |
| Cesium Carbonate (Cs₂CO₃) | 99.9% | Acros Organics |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Deionized Water | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ||
| Schlenk flask or similar reaction vessel | ||
| Magnetic stirrer and stir bar | ||
| High-power blue LEDs (e.g., 12W) | ||
| Standard laboratory glassware | ||
| Rotary evaporator | ||
| Column chromatography setup | ||
| Thin Layer Chromatography (TLC) plates |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add uracil (1.0 mmol, 112.1 mg), cesium carbonate (2.0 mmol, 651.8 mg), and anhydrous DMSO (10 mL).
-
Seal the flask and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
-
Addition of Trifluoromethylating Agent:
-
Carefully introduce trifluoromethyl iodide (2.0 mmol, 391.8 mg) into the reaction mixture under a positive pressure of inert gas. Caution: CF₃I is a volatile and potentially toxic gas. Handle in a well-ventilated fume hood.
-
-
Photochemical Reaction:
-
Place the reaction flask approximately 5-10 cm from a high-power blue LED lamp.
-
Irradiate the mixture with visible light while stirring vigorously at room temperature (20-25 °C).
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 5-(Trifluoromethyl)uracil as a white solid.
-
Expected Yield: 70-85%
Part 2: Synthesis of Trifluridine (5-Trifluoromethyl-2'-deoxyuridine)
This protocol outlines the glycosylation of 5-(Trifluoromethyl)uracil to produce Trifluridine. This is a multi-step process involving the protection of the sugar moiety, condensation with the nucleobase, and subsequent deprotection.
Materials and Equipment:
| Reagent/Material | Grade |
| 5-(Trifluoromethyl)uracil | As synthesized in Part 1 |
| 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | 98% |
| Hexamethyldisilazane (HMDS) | ≥99% |
| Trimethylsilyl chloride (TMSCl) | ≥99% |
| Tin(IV) chloride (SnCl₄) | 1.0 M solution in CH₂Cl₂ |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Methanol (MeOH) | Anhydrous, ≥99.8% |
| Sodium Methoxide (NaOMe) | 0.5 M solution in MeOH |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| D-ribose | ≥99% |
Step-by-Step Procedure:
-
Silylation of 5-(Trifluoromethyl)uracil:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-(Trifluoromethyl)uracil (1.0 mmol) in hexamethyldisilazane (HMDS, 5 mL).
-
Add a catalytic amount of trimethylsilyl chloride (TMSCl, ~0.1 mmol).
-
Heat the mixture to reflux (around 125 °C) until the solution becomes clear (typically 2-4 hours).
-
Remove the excess HMDS and TMSCl under reduced pressure to obtain the silylated uracil derivative.
-
-
Glycosylation Reaction:
-
Dissolve the dried silylated uracil in anhydrous dichloromethane (DCM, 10 mL).
-
Add 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (1.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tin(IV) chloride solution (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Deprotection:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude protected nucleoside in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol until the pH is basic (around 9-10).
-
Stir at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).
-
-
Purification:
-
Neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by careful addition of acetic acid.
-
Filter and concentrate the solution.
-
Purify the crude Trifluridine by recrystallization from a suitable solvent system (e.g., water/methanol) or by column chromatography on silica gel to obtain the final product as a white crystalline solid.
-
Characterization of 5-(Trifluoromethyl)uracil
Successful synthesis of 5-(Trifluoromethyl)uracil can be confirmed by various analytical techniques.
Table of Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.85 (br s, 1H, N3-H), 11.55 (br s, 1H, N1-H), 8.15 (q, J = 1.2 Hz, 1H, C6-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.8, 150.5, 142.1 (q, J = 5.5 Hz), 122.9 (q, J = 268.0 Hz), 108.9 (q, J = 32.0 Hz) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -61.5 (s) |
| Mass Spectrometry (ESI-) | m/z calculated for C₅H₂F₃N₂O₂⁻ [M-H]⁻: 179.0074; found: 179.0072 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). NMR data is referenced to the residual solvent peak.[8]
Troubleshooting and Key Considerations
-
Low Yield in Trifluoromethylation: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The intensity and proximity of the light source are also critical for the initiation of the radical reaction.
-
Incomplete Glycosylation: The silylation step is crucial for activating the uracil derivative. Ensure the silylation is complete before proceeding. The purity of the glycosyl donor is also important.
-
Safety Precautions: Trifluoromethyl iodide is a gas and should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
Conclusion
The protocols detailed in this application note provide researchers with a reliable and modern approach for the synthesis of 5-(Trifluoromethyl)uracil and its conversion to the important antiviral drug, Trifluridine. The visible-light-promoted C-H trifluoromethylation of uracil is a particularly powerful method that aligns with the principles of green chemistry by avoiding harsh reagents and metal catalysts. By following these detailed procedures, researchers can efficiently access these valuable compounds for further investigation in drug discovery and development.
References
-
A Mechanistic Investigation of the Visible-Light Photocatalytic Trifluoromethylation of Heterocycles Using CF3I in Flow. Chemistry. 2016 Aug 22;22(35):12295-300. [Link]
- Method for preparing trifluridine.
-
Synthesis of 5-fluoropyrimidines. Semantic Scholar. [Link]
-
Catalyst-free and Visible Light Promoted Trifluoromethylation and Perfluoroalkylation of Uracils and Cytosines. PubMed. [Link]
-
Catalyst-Free and Visible Light Promoted Trifluoromethylation and Perfluoroalkylation of Uracils and Cytosines. ResearchGate. [Link]
-
Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines. Chemical Communications (RSC Publishing). [Link]
-
Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. PubMed. [Link]
-
Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups. AZoM. [Link]
-
A Mechanistic Investigation of the Visible‐Light Photocatalytic Trifluoromethylation of Heterocycles Using CF3I in Flow. ResearchGate. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed Central. [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]
-
Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines. Semantic Scholar. [Link]
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mechanistic Investigation of the Visible-Light Photocatalytic Trifluoromethylation of Heterocycles Using CF3 I in Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines. | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Biginelli Reaction with Electron-Deficient Aldehydes
Welcome to the technical support center for the Biginelli reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the three-component condensation when utilizing electron-deficient aromatic aldehydes. The inherent decrease in the nucleophilicity of the aldehyde's carbonyl carbon due to electron-withdrawing groups presents unique challenges not typically observed with electron-rich or unsubstituted aldehydes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounded in mechanistic principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Biginelli reaction failing or giving very low yields with electron-deficient aldehydes like p-nitrobenzaldehyde?
The primary reason for poor performance with electron-deficient aldehydes lies in the reaction mechanism. The Biginelli reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea.[1][2] Electron-withdrawing groups on the aromatic aldehyde destabilize the transition state leading to this carbocationic intermediate, thereby increasing the activation energy of this rate-determining step.[3] This makes the initial condensation with urea less favorable compared to reactions with electron-rich aldehydes.
Q2: What are the most common side reactions when using electron-deficient aldehydes?
The most prevalent side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester (e.g., ethyl acetoacetate).[4] This reaction is also acid-catalyzed and can compete with the desired Biginelli pathway. The resulting α,β-unsaturated compound is a common impurity that can complicate purification and reduce the overall yield of the dihydropyrimidinone (DHPM) product.[4] Additionally, self-condensation of the aldehyde (an aldol reaction) can occur, although this is less common with aromatic aldehydes.[4]
Q3: Is a catalyst always necessary for the Biginelli reaction?
While some Biginelli reactions can proceed without a catalyst, particularly under solvent-free and high-temperature conditions, the use of a catalyst is highly recommended, especially for challenging substrates like electron-deficient aldehydes.[3][5] Catalysts, whether Brønsted or Lewis acids, are crucial for activating the aldehyde and facilitating the key condensation steps, leading to higher yields and shorter reaction times.[6][7] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[5]
Q4: Can microwave irradiation improve my reaction outcomes?
Yes, microwave-assisted synthesis can be a very effective strategy for improving the yields and reducing the reaction times of Biginelli reactions with electron-deficient aldehydes.[8][9][10] Microwave heating can provide rapid and uniform heating of the reaction mixture, which can help overcome the higher activation energy associated with these substrates.[9] This technique is often used in conjunction with a catalyst and can be performed under solvent-free conditions.[10][11]
II. Troubleshooting Guide: From Low Yield to No Reaction
This section provides a structured approach to troubleshooting common issues encountered during the Biginelli reaction with electron-deficient aldehydes.
Issue 1: Low to No Product Formation
A lack of product or significantly diminished yields are the most common frustrations when working with electron-deficient aldehydes. The following troubleshooting workflow can help identify and resolve the underlying issues.
Step 1: Catalyst Optimization
The choice of catalyst is paramount for activating the less reactive electron-deficient aldehyde. While classical methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[4][12]
Causality: Lewis acids are often more effective for electron-deficient aldehydes as they can coordinate to the carbonyl oxygen, increasing its electrophilicity without being as harsh as strong Brønsted acids. This can help to favor the Biginelli pathway over the Knoevenagel condensation.[4]
Recommended Actions:
-
Switch from Brønsted to Lewis Acids: If you are using a Brønsted acid (e.g., HCl, H₂SO₄), consider switching to a Lewis acid. A variety of Lewis acids have been shown to be effective, including FeCl₃, ZnCl₂, InCl₃, and Yb(OTf)₃.[4][13]
-
Screen a Panel of Lewis Acids: The effectiveness of a Lewis acid can be substrate-dependent. It is advisable to screen a small panel of different Lewis acids to identify the optimal one for your specific aldehyde.
-
Verify Catalyst Activity: Ensure that your catalyst is active. Some catalysts can be hygroscopic and lose activity over time. If you are using a reusable catalyst, it may require regeneration.
Table 1: Comparison of Common Catalysts for the Biginelli Reaction
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TSA | Inexpensive and readily available.[12] | Can promote side reactions like Knoevenagel condensation.[4] |
| Lewis Acids | FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃ | Often provide higher yields and shorter reaction times.[4][13] | Can be more expensive and require anhydrous conditions. |
| Heterogeneous Catalysts | Zeolites, Nanoparticles | Easily recoverable and reusable, making them environmentally friendly.[14] | May have lower activity compared to homogeneous catalysts. |
| Ionic Liquids | [bmim]HSO₄ | Can act as both catalyst and solvent; often recyclable.[15][16] | Can be viscous and difficult to handle. |
Step 2: Reaction Condition Adjustment
Fine-tuning the reaction parameters can significantly impact the outcome, especially for sluggish reactions.
Causality: Electron-deficient aldehydes often require more forcing conditions to overcome the higher activation energy of the initial condensation step.[3]
Recommended Actions:
-
Increase Reaction Temperature: If the reaction is being run at room temperature or a moderate temperature, consider increasing it. Refluxing in a suitable solvent is a common practice.[12]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Reactions with electron-deficient aldehydes may require significantly longer times to reach completion compared to their electron-rich counterparts.[3]
-
Employ Microwave Irradiation: As mentioned in the FAQs, microwave heating can dramatically reduce reaction times and improve yields.[8][9] A typical starting point would be to heat the reaction mixture at 120°C for 10-20 minutes in a sealed microwave vial.[8]
Step 3: Solvent Screening
The solvent plays a critical role in the Biginelli reaction by influencing reactant solubility and the reaction rate.[5][17][18]
Causality: The polarity of the solvent can affect the stability of the charged intermediates in the reaction mechanism.[19] For some substrates, moving to a more polar solvent can enhance the reaction rate. Conversely, solvent-free conditions can also be highly effective.
Recommended Actions:
-
Experiment with Different Solvents: While ethanol is a common solvent, others like acetonitrile, or even water, have been shown to be effective.[17][20][21]
-
Consider Solvent-Free Conditions: Heating a neat mixture of the reactants and catalyst can lead to high yields and simplifies the work-up procedure.[1][22] This approach is particularly well-suited for microwave-assisted synthesis.[11]
Step 4: Reagent Purity and Stoichiometry
The purity of your starting materials and their molar ratios can have a significant impact on the reaction's success.
Causality: Impurities in the aldehyde, β-ketoester, or urea can inhibit the catalyst or lead to the formation of unwanted side products.[5] An excess of one reactant can sometimes push the equilibrium towards product formation.
Recommended Actions:
-
Ensure High Purity of Reagents: Use freshly purified aldehydes if possible, as they can oxidize over time. Ensure the β-ketoester and urea are of high purity.
-
Adjust Stoichiometry: While a 1:1:1 molar ratio of aldehyde, β-ketoester, and urea is standard, using a slight excess of urea (e.g., 1.5 equivalents) is a common practice to drive the reaction to completion.[12]
Issue 2: Significant Byproduct Formation
The presence of significant byproducts, primarily the Knoevenagel product, can complicate purification and lower the yield of the desired DHPM.
Causality: The Knoevenagel condensation is often favored by strong Brønsted acids and higher temperatures. By carefully selecting the catalyst and controlling the reaction conditions, it is possible to favor the Biginelli pathway.
Recommended Actions:
-
Use a Milder Catalyst: As mentioned previously, switching from a strong Brønsted acid to a Lewis acid can significantly reduce the formation of the Knoevenagel byproduct.[4]
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period. This can sometimes disfavor the formation of the thermodynamically controlled Knoevenagel product.
-
Modify the Order of Addition: In some cases, pre-mixing the aldehyde and urea with the catalyst before adding the β-ketoester can favor the formation of the N-acyliminium ion intermediate, thereby reducing the chance of the Knoevenagel condensation occurring.
Experimental Protocol: Microwave-Assisted Biginelli Synthesis with p-Nitrobenzaldehyde
This protocol provides a starting point for optimizing the reaction with an electron-deficient aldehyde.
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1 mmol, 151.1 mg), ethyl acetoacetate (1 mmol, 130.1 mg), and urea (1.5 mmol, 90.1 mg).
-
Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%, 62 mg).
-
Solvent (Optional): For a solvent-based reaction, add 2 mL of acetonitrile. For a solvent-free reaction, proceed to the next step.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120°C for 15 minutes with stirring.
-
Work-up: After the reaction is complete, cool the vial to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, add cold water to the reaction mixture to induce precipitation. The crude product can then be purified by recrystallization from ethanol.
III. Mechanistic Insight
Understanding the plausible reaction mechanism is key to effective troubleshooting. The most widely accepted mechanism for the acid-catalyzed Biginelli reaction involves the initial formation of an N-acyliminium ion from the aldehyde and urea.[6] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.
For electron-deficient aldehydes, the formation of the N-acyliminium ion is the slow, rate-determining step. Therefore, any troubleshooting strategy should aim to facilitate the formation of this key intermediate.
IV. References
-
Wikipedia. Biginelli reaction. [Link]
-
Scilit. The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. [Link]
-
ResearchGate. Effects of the solvent on the yield of the model Biginelli reaction. [Link]
-
PubMed. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. [Link]
-
IRIS-AperTO - UniTo. Brønsted acid catalysed enantioselective Biginelli reaction. [Link]
-
PubMed. An Enantioselective Biginelli Reaction Catalyzed by a Simple Chiral Secondary Amine and Achiral brønsted Acid by a Dual-Activation Route. [Link]
-
York Research Database. The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. [Link]
-
RSC Publishing. A Brønsted acid catalysed enantioselective Biginelli reaction. [Link]
-
Emerald Publishing. Long-chain Brønsted acidic ionic liquids catalyzed one-pot three-component Biginelli reaction. [Link]
-
International Journal of Pharmacy and Technology. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Tunisian Chemical Society. The Biginelli reaction in different solvents and in presence of bismuth nitrate. [Link]
-
PubMed. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. [Link]
-
ResearchGate. Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]
-
Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
-
J-STAGE. Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. [Link]
-
Studylib. Biginelli Reaction: Microwave-Assisted Synthesis Lab. [Link]
-
JOCPR. Microwave assisted Biginelli s synthesi. [Link]
-
Bentham Science. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. [Link]
-
ResearchGate. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction | Request PDF. [Link]
-
Journal of Internal Medicine & Pharmacology. Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. [Link]
-
Beilstein Journals. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. [Link]
-
ResearchGate. Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. [Link]
-
Bentham Science Publishers. Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. [Link]
-
ArTS - UniTS. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. [Link]
-
J&K Scientific LLC. Biginelli Reaction. [Link]
-
Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
-
Asian Journal of Chemistry. Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. [Link]
-
J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]
-
ResearchGate. Biginelli reaction of various aldehydes catalysed by | Download Table. [Link]
-
PubMed Central. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. [Link]
-
ResearchGate. Optimization of the enantioselective Biginelli reaction conditions a. [Link]
-
YouTube. Lecture 23 I Biginelli ReactionI Name Reactions I Organic Chemistry. [Link]
-
Sci-Hub. Iron(III)-Catalyzed Synthesis of Dihydropyrimidinones. Improved Conditions for the Biginelli Reaction. [Link]
-
MDPI. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. [Link]
Sources
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. studylib.net [studylib.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. emerald.com [emerald.com]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. pure.york.ac.uk [pure.york.ac.uk]
- 19. jsynthchem.com [jsynthchem.com]
- 20. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 21. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 22. mdpi.com [mdpi.com]
Overcoming solubility issues of 5-(Trifluoromethyl)uracil in aqueous solutions
Welcome to the technical support guide for 5-(Trifluoromethyl)uracil (5-TFU), also known as Trifluorothymine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common experimental challenge of 5-TFU's limited solubility in aqueous solutions. This guide provides field-proven insights and step-by-step protocols to ensure the successful preparation of 5-TFU solutions for your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and solubilization of 5-(Trifluoromethyl)uracil.
Q1: What is the aqueous solubility of 5-(Trifluoromethyl)uracil (5-TFU), and why is it challenging to dissolve?
Answer:
The exact aqueous solubility of 5-(Trifluoromethyl)uracil is not extensively reported in literature, but it is widely recognized as a compound with poor water solubility. This characteristic stems from its molecular structure. The uracil ring contains polar groups capable of hydrogen bonding, but the potent electron-withdrawing and hydrophobic nature of the trifluoromethyl (-CF3) group significantly reduces the molecule's overall polarity. This makes it energetically unfavorable for 5-TFU to dissolve in water, a highly polar solvent, a property often referred to as being a "grease-ball" molecule[1].
For context, the related compound 5-Fluorouracil (5-FU) has a reported aqueous solubility of approximately 12.2 mg/mL at 20°C[2]. It is anticipated that 5-TFU is less soluble than 5-FU due to the greater hydrophobicity of the -CF3 group compared to the -F group. Therefore, specialized techniques are required to achieve physiologically relevant concentrations in aqueous media.
Q2: How does pH influence the solubility of 5-TFU?
Answer:
The solubility of 5-TFU is highly dependent on pH. The uracil ring structure contains acidic protons on its nitrogen atoms. For the related compounds 5-Fluorouracil and Trifluridine, the pKa is approximately 8.0 and 7.95, respectively[2][3]. It is reasonable to infer that 5-TFU has a similar pKa.
The Mechanism: At a pH below its pKa, 5-TFU exists predominantly in its neutral, poorly soluble form. As the pH of the solution increases to values above the pKa, the molecule is deprotonated, forming a water-soluble anionic salt. This principle is a cornerstone of solubilizing this class of compounds. Research on 5-FU confirms that its solubility is significantly higher in alkaline media[4][5].
Caption: pH-dependent equilibrium of 5-TFU solubility.
Experimental Protocol: pH-Mediated Solubilization
-
Preparation: Weigh the desired amount of 5-TFU powder.
-
Initial Suspension: Add a portion of the final required volume of aqueous buffer (e.g., PBS, TRIS) to the powder to create a slurry.
-
pH Adjustment: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitoring: Monitor the pH of the suspension continuously with a calibrated pH meter.
-
Dissolution: As the pH rises above 8.0, the powder should begin to dissolve. Continue adding the basic solution until all the solid is dissolved.
-
Final Volume & pH Check: Adjust to the final volume with your buffer. Re-check the pH and adjust back to the desired experimental pH if necessary, being careful not to drop it low enough to cause precipitation. Note: The final achievable concentration will depend on the final pH of the solution.
Q3: What are the recommended organic solvents for preparing a concentrated stock solution of 5-TFU?
Answer:
For applications where an organic solvent is permissible, preparing a high-concentration stock solution in a suitable solvent is the most straightforward method. Based on data for structurally similar compounds like uracil and 5-FU, the recommended solvents are Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[6][7]
Solubility of Related Compounds in Organic Solvents
| Compound | DMSO | Dimethyl Formamide (DMF) | Ethanol |
| 5-Fluorouracil | ~53 mg/mL[6] | ~60 mg/mL[6] | ~0.8 mg/mL[6] |
| Uracil | ~50 mg/mL[7] | ~60 mg/mL[7] | ~0.8 mg/mL[7] |
Experimental Protocol: Preparing a DMSO Stock Solution
-
Safety First: Handle DMSO in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weighing: Accurately weigh the desired amount of 5-TFU powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex or gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Sonication can also be used if necessary.[8] Ensure the solid is completely dissolved before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. We do not recommend storing aqueous solutions for more than one day.[6]
Q4: How can I prepare an aqueous solution of 5-TFU for in vivo animal studies?
Answer:
Preparing 5-TFU for in vivo use often requires specific formulations that are biocompatible and can maintain the compound in solution upon administration. Co-solvent systems are expertly designed for this purpose. These systems use a combination of solvents and surfactants to create a stable vehicle for hydrophobic compounds.
The following formulations have been successfully used to prepare clear solutions of 5-TFU at concentrations of ≥ 5 mg/mL.[9]
Validated Co-Solvent Formulations for 5-TFU
| Formulation No. | Components | Final Concentration Achieved |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (27.76 mM)[9] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (27.76 mM)[9] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (27.76 mM)[8] |
Experimental Protocol: Co-Solvent Formulation (Using Formulation 1)
This protocol requires the sequential addition of solvents to prevent precipitation.
-
Prepare Stock: First, prepare a concentrated stock solution of 5-TFU in DMSO (e.g., 50 mg/mL).
-
Step 1: In a sterile tube, add the required volume of PEG300.
-
Step 2: Add the calculated volume of your 5-TFU DMSO stock to the PEG300. Mix thoroughly until the solution is homogeneous.
-
Step 3: Add the Tween-80 to the mixture. Mix again until clear.
-
Step 4: Finally, add the saline to reach the final volume. Mix thoroughly.
-
Final Check: The resulting solution should be clear. If any precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution.[8] It is strongly recommended to use this formulation on the same day it is prepared.
Caption: Workflow for selecting a 5-TFU solubilization strategy.
Q5: Can complexation agents like cyclodextrins improve 5-TFU solubility?
Answer:
Yes, absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like 5-TFU, forming an "inclusion complex" that is readily soluble in water. This is a powerful technique for increasing aqueous solubility without using organic co-solvents.
Studies have shown that β-cyclodextrin can markedly enhance the aqueous solubility and dissolution rate of 5-Fluorouracil.[10] Furthermore, a validated formulation for 5-TFU uses a chemically modified cyclodextrin, SBE-β-CD (Sulfobutylether-β-cyclodextrin), to achieve high concentrations.[9]
Experimental Protocol: Solubilization with SBE-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure it is fully dissolved and clear.
-
Prepare DMSO Stock: Prepare a concentrated stock of 5-TFU in DMSO (e.g., 50 mg/mL).
-
Combine: To prepare a 1 mL final solution, add 100 µL of the 5-TFU DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix: Mix thoroughly until a clear, homogeneous solution is formed. This formulation can achieve a final 5-TFU concentration of ≥ 5 mg/mL.[9]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| 5-TFU powder does not dissolve in my aqueous buffer. | 1. The concentration exceeds the intrinsic solubility of 5-TFU at that pH.2. The pH of the buffer is too low (acidic or neutral). | 1. Lower the target concentration.2. Increase the pH of the solution to >8.0 using dilute NaOH to form the soluble salt.[4][5]3. Switch to a co-solvent or cyclodextrin-based formulation. |
| Precipitate forms when I dilute my DMSO stock into aqueous media. | 1. The final concentration of 5-TFU is too high for the aqueous environment to support once the DMSO is diluted.2. "Crashing out" due to insufficient co-solvents or solubilizing agents. | 1. Ensure the final concentration of DMSO is low (typically <0.5% for in vitro cell-based assays).2. Lower the final concentration of 5-TFU.3. Use a validated co-solvent system (e.g., with PEG300/Tween-80) instead of a simple DMSO/buffer dilution.[9] |
| My prepared solution becomes cloudy or precipitates over time. | 1. The solution is supersaturated and thermodynamically unstable.2. Chemical instability or degradation of 5-TFU. | 1. Always prepare aqueous working solutions fresh for daily use.[6]2. Store stock solutions in anhydrous DMSO at -20°C or -80°C.3. Ensure the pH of the solution is stable, as a drop in pH can cause precipitation. |
References
-
ResearchGate. (n.d.). Solubility of 5-FU in various solvents..
-
Cayman Chemical. (2022). 5-Fluorouracil Product Information..
-
ResearchGate. (n.d.). Solubility study of 5-FU at 37 °C..
-
MedChemExpress. (n.d.). 5-(Trifluoromethyl)uracil (Trifluorothymine)..
-
MedChemExpress. (n.d.). 5-(Trifluoromethyl)uracil (Trifluorothymine) - In Vivo Formulation..
-
Cayman Chemical. (n.d.). Uracil Product Information..
-
Journal of Chemical & Engineering Data. (2008). Solubilities in Water of Uracil and Its Halogenated Derivatives..
-
TargetMol. (n.d.). Trifluridine Storage & Solubility Information..
-
ResearchGate. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior..
-
Journal of Chemical & Engineering Data. (2022). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents..
-
PubChem. (n.d.). Trifluridine..
-
U.S. Pharmacist. (n.d.). Trifluridine Ophthalmic Solution, 1% Sterile..
-
Tosoh Finechem Co., Ltd. (n.d.). 5-(Trifluoromethyl)uracil..
-
MedChemExpress. (n.d.). 5-(Trifluoromethyl)uracil (Trifluorothymine) - In Vivo Formulation Protocols..
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique..
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 5-(Trifluoromethyl)uracil..
-
CP Lab Safety. (n.d.). 5-(Trifluoromethyl)uracil, 1 gram, Each..
-
PubMed. (1981). The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions..
-
U.S. Food & Drug Administration. (2015). Chemistry Review(s) - LONSURF..
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs..
-
Bausch & Lomb. (2022). PRODUCT MONOGRAPH PrVIROPTIC® Trifluridine Ophthalmic Solution..
-
Google Patents. (n.d.). CN104761602A - Preparation method of trifluridine..
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications..
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs..
-
PubMed Central. (2023). Solubilization techniques used for poorly water-soluble drugs..
-
Pfizer. (2012). MATERIAL SAFETY DATA SHEET - Viroptic Ophthalmic Solution Sterile 1%..
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility..
-
Global Substance Registration System. (n.d.). 5-(TRIFLUOROMETHYL)URACIL..
-
International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through..
-
PubMed Central. (1993). Influence of pH on the uptake of 5-fluorouracil into isolated tumour cells..
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs..
-
AAT Bioquest. (2022). What factors affect solubility?.
-
International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs..
-
Clearsynth. (n.d.). 5-(Trifluoromethyl)uracil..
-
PubMed Central. (2010). Preparation of 5-fluorouracil nanoparticles by supercritical antisolvents for pulmonary delivery..
-
PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility..
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges in this synthetic procedure. Our goal is to equip you with the knowledge to not only identify and solve issues but also to understand the underlying chemical principles to proactively improve your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through a variation of the Biginelli reaction. This acid-catalyzed three-component reaction involves the condensation of ethyl 4,4,4-trifluoroacetoacetate, an aldehyde (or a precursor), and urea.[1][2] While seemingly straightforward, the presence of the highly electron-withdrawing trifluoromethyl group can influence the reaction pathway and lead to the formation of specific side products. This guide will address these nuances and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a one-pot reaction where ethyl 4,4,4-trifluoroacetoacetate, an aldehyde equivalent (often formaldehyde, generated in situ or from a precursor like paraformaldehyde), and urea are reacted under acidic conditions. The reaction is typically heated to drive it to completion.
Q2: My reaction yield is consistently low. What are the most common factors affecting the yield?
Low yields in this Biginelli-type reaction can stem from several factors, including suboptimal reaction conditions (temperature, catalyst concentration), the purity of your starting materials, and the formation of side products.[3] Common side reactions that can consume reactants and lower the yield of your desired product include the Knoevenagel condensation and the formation of open-chain intermediates that fail to cyclize.[3]
Q3: What is the role of the acid catalyst in this reaction?
The acid catalyst is crucial for activating the carbonyl group of the aldehyde, facilitating the initial condensation with urea to form an acyliminium ion intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the enol form of ethyl 4,4,4-trifluoroacetoacetate, a key step in the formation of the dihydropyrimidine ring.[2][4]
Q4: Can I use a different solvent than ethanol?
While ethanol is commonly used, it can sometimes participate in side reactions. For instance, under certain conditions, ethanol can act as a nucleophile and lead to the formation of undesired byproducts. Alternative solvents such as acetonitrile or even solvent-free conditions have been successfully employed in Biginelli reactions to improve yields and reduce side product formation.[5]
Troubleshooting Guide: Side Product Formation
One of the most significant challenges in the synthesis of this compound is the formation of impurities. Below, we address the most probable side products, their mechanism of formation, and strategies for their mitigation and removal.
Issue 1: Presence of a Major Impurity with a Mass Corresponding to the Knoevenagel Condensation Product
Symptoms:
-
A significant peak in your LC-MS or GC-MS analysis that does not correspond to your starting materials or desired product.
-
¹H NMR spectrum shows signals for a double bond, and the characteristic signals for the dihydropyrimidine ring are absent.
Root Cause Analysis:
The Knoevenagel condensation is a common side reaction in Biginelli syntheses, where the aldehyde reacts with the active methylene group of the β-ketoester under catalytic conditions.[3][6] In this specific synthesis, this would involve the reaction between formaldehyde and ethyl 4,4,4-trifluoroacetoacetate.
Mechanism of Knoevenagel Condensation Side Reaction:
Caption: Knoevenagel condensation side reaction pathway.
Troubleshooting and Resolution:
-
Catalyst Choice: Strong Brønsted acids can sometimes favor the Knoevenagel condensation. Consider using a milder Lewis acid catalyst such as Yb(OTf)₃ or InCl₃, which have been shown to be effective in Biginelli reactions while minimizing side product formation.[3]
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of the aldehyde or β-ketoester can increase the likelihood of this side reaction.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the Knoevenagel condensation relative to the main Biginelli pathway. Experiment with a temperature range of 60-80°C.[7]
Purification Strategy:
The Knoevenagel product is generally less polar than the desired dihydropyrimidine. It can often be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Issue 2: Incomplete Cyclization Leading to Open-Chain Intermediates
Symptoms:
-
Complex ¹H NMR spectrum with multiple broad signals, suggesting the presence of several related, non-cyclized species.
-
Mass spectrometry data may show fragments corresponding to the addition of urea to the Knoevenagel product or other open-chain adducts.
Root Cause Analysis:
The final cyclization step in the Biginelli reaction involves the nucleophilic attack of a urea nitrogen onto a ketone carbonyl, followed by dehydration.[2] If this step is inefficient, open-chain intermediates can accumulate in the reaction mixture. The electron-withdrawing nature of the trifluoromethyl group can deactivate the ketone carbonyl, making it less electrophilic and thus slowing down the cyclization.
Troubleshooting Workflow for Incomplete Cyclization:
Caption: Decision-making workflow for addressing incomplete cyclization.
Troubleshooting and Resolution:
-
Increase Catalyst Loading: A higher concentration of the acid catalyst can help to promote the final cyclization and dehydration step. Try increasing the catalyst loading to 20-25 mol%.
-
Higher Reaction Temperature: Increasing the reaction temperature, for example, by switching to a higher boiling solvent like dioxane, can provide the necessary activation energy for the cyclization to occur.
-
Extended Reaction Time: Monitor the reaction by TLC. If you observe the formation of an intermediate that is slowly converting to the product, extending the reaction time may be all that is needed.
Purification Strategy:
Open-chain intermediates are often more polar than the desired product. They can be removed by recrystallization of the crude product from ethanol.
Experimental Protocols
General Synthesis Protocol for this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.5 eq), and paraformaldehyde (1.2 eq).
-
Add ethanol as the solvent (approximately 5-10 mL per gram of ethyl 4,4,4-trifluoroacetoacetate).
-
Add the acid catalyst (e.g., concentrated HCl, 0.2 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
TLC Monitoring Protocol
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Procedure:
-
Spot the reaction mixture, a co-spot (reaction mixture and starting materials), and the individual starting materials on the TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots and assess the consumption of starting materials and the formation of the product. The product is expected to be more polar than the starting ethyl 4,4,4-trifluoroacetoacetate.
-
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 129-130 |
| Urea | CH₄N₂O | 60.06 | Decomposes |
| This compound | C₅H₅F₃N₂O₂ | 182.10 | N/A (Solid) |
Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | This compound |
| N-H (amide) | ~10.5 (br s, 1H), ~8.0 (br s, 1H) |
| C-H (pyrimidine ring) | ~4.5 (m, 1H) |
| CH₂ (pyrimidine ring) | ~3.5 (m, 2H) |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
References
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
- Journal of Synthetic Chemistry. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. 2024.
-
Wikipedia. Biginelli reaction. [Link]
- MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. 2021.
- MDPI. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. 2018.
- Google Patents.
- MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. 2020.
-
PubChem. Ethyl 4,4,4-trifluoroacetoacetate. [Link]
- ResearchGate. Fundamental frequencies of uracil and 5-aminouracil. 2011.
- ResearchGate. SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)
- Scientific Research Publishing.
- Indian Academy of Sciences. B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). 2014.
-
Taylor & Francis Online. Biginelli reaction – Knowledge and References. [Link]
-
PubChem. 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). [Link]
- Bangladesh Journals Online. Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. 2020.
- ResearchGate. A recent update on the synthesis of dihydropyrimidinones/thiones. 2019.
- Taylor & Francis Online. A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- ResearchGate. Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. 2020.
- MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. 2020.
- ResearchGate.
- ResearchGate. Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction: One-Pot, Three-Component Synthesis of 3,4-Dihydropyrimi. 2012.
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
- MDPI. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. 2012.
-
Tosoh Finechem Co., Ltd. 5-(Trifluoromethyl)uracil 54-20-6. [Link]
- ResearchGate. 1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b). 2017.
- Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction. 2018.
- PMC. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. 2017.
-
SpectraBase. Pyrimidine-2,4(1H,3H)-dione, 1-(4-amino-5-hydroxymethyltetrahydrofur-2-yl)-5-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. Composition of 5-fluorouracil and refining method therefor.
- Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. 2022.
- National Institutes of Health. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. 2008.
- National Institutes of Health. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. 2010.
- The University of Utah Department of Chemistry. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
-
Wikipedia. Knoevenagel condensation. [Link]
- ResearchGate. FTIR spectrum of 5-fluorouracil. 2023.
- PubMed. Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. 2005.
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. jmchemsci.com [jmchemsci.com]
Technical Support Center: Optimization of Fluorinated Pyrimidine Synthesis
Welcome to the technical support center for the synthesis of fluorinated pyrimidines. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these vital compounds. Fluorinated pyrimidines are cornerstone structures in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, their synthesis can present unique challenges.[3]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
General Troubleshooting Workflow
Before diving into specific issues, it's often helpful to approach a problematic reaction with a structured workflow. The following diagram outlines a logical sequence for diagnosing and resolving common issues in fluorinated pyrimidine synthesis.
Caption: General troubleshooting workflow for fluorination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield and Incomplete Conversion
Question 1: My electrophilic fluorination reaction is resulting in a low yield with a significant amount of unreacted starting material. What are the primary causes and how can I address this?
Answer: This is a very common issue. Low conversion in electrophilic fluorinations, especially on pyrimidine rings, typically points to one of three areas: substrate reactivity, reagent potency, or suboptimal reaction conditions.
-
Causality - Substrate Reactivity: The pyrimidine ring is inherently electron-deficient. Electrophilic fluorination proceeds more readily on electron-rich aromatic systems.[4] If your pyrimidine substrate contains electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), its nucleophilicity is significantly reduced, making it less reactive towards electrophilic fluorinating agents like Selectfluor™.
-
Troubleshooting Steps:
-
Increase Temperature: Many fluorinations on heterocyclic systems require elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier.[5] A stepwise increase in temperature by 10-20 °C increments is a good starting point.
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours) to determine if the reaction is simply slow or has stalled completely.
-
Change Fluorinating Agent: If your substrate is particularly deactivated, a more powerful electrophilic fluorinating agent may be required. While Selectfluor™ is a versatile and common choice, other N-F class reagents could be considered.[4][6]
-
Consider an Alternative Strategy: For highly deactivated systems, an alternative synthetic route, such as a Balz-Schiemann reaction on an amino-pyrimidine, might be more effective, though this method has its own challenges like high temperatures and potential safety concerns with diazonium salt isolation.[7][8][9]
-
Question 2: The reaction stalls after reaching ~50% conversion, even after extended reaction times and increased temperature. What could be the cause?
Answer: A stalled reaction often suggests reagent decomposition or product inhibition.
-
Causality - Reagent/Catalyst Issues:
-
Fluorinating Agent Degradation: While reagents like Selectfluor™ are generally stable, they can degrade under certain conditions, especially in the presence of nucleophilic solvents or impurities.[6][10]
-
Base Instability: If a strong base is used to generate a nucleophilic intermediate (e.g., deprotonation), it may not be stable over long reaction times at elevated temperatures.[11]
-
-
Troubleshooting Steps:
-
Staged Reagent Addition: Instead of adding all the fluorinating agent at the beginning, try adding a second portion (e.g., 0.5 equivalents) after the reaction rate slows. This can replenish any decomposed reagent and drive the reaction to completion.
-
Verify Reagent Quality: Ensure your fluorinating agent is from a reliable source and has been stored correctly (typically in a desiccator, away from light and moisture).
-
Solvent Choice: Ensure your solvent is not reactive with the fluorinating agent. For example, Selectfluor™ can react exothermically with DMF and DMSO.[10] Acetonitrile is a widely used and generally compatible solvent for many electrophilic fluorinations.[6][10]
-
Section 2: Side Reactions and Impurity Profile
Question 3: I am observing a significant side product with a mass corresponding to the addition of oxygen (M+16) instead of fluorine (M+18). What is this and how can I prevent it?
Answer: This is almost certainly a hydroxylated pyrimidine, a common byproduct resulting from the reaction with trace amounts of water in the reaction mixture.
-
Causality - Water Contamination: Electrophilic fluorination reactions are highly sensitive to moisture. The carbocation intermediate formed after the initial attack on the pyrimidine ring is highly reactive and can be quenched by water, which is often more nucleophilic or present in higher concentrations than the intended fluoride counter-ion, leading to the hydroxylated byproduct.
-
Troubleshooting Steps & Protocol:
-
Rigorous Drying of Solvents: Use a solvent purification system (e.g., Grubbs apparatus) or distill solvents over an appropriate drying agent (e.g., CaH₂ for acetonitrile) immediately before use.
-
Drying of Reagents: Dry your pyrimidine starting material and any non-hygroscopic additives in a vacuum oven. The fluorinating agent should be stored in a desiccator.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). This involves using Schlenk techniques or a glovebox.[11]
-
Addition of a Mild Desiccant: In some cases, adding anhydrous MgSO₄ or molecular sieves to the reaction flask can be beneficial, but ensure they are inert to the reaction conditions.
-
Question 4: My reaction is producing di-fluorinated or poly-fluorinated species, leading to a complex mixture and difficult purification. How can I improve selectivity for the mono-fluorinated product?
Answer: Poor selectivity is often a result of the mono-fluorinated product being as reactive, or even more reactive, than the starting material.
-
Causality - Product Reactivity: While fluorine is an electron-withdrawing group, its introduction can sometimes activate the ring towards further fluorination depending on the position and the overall electronic nature of the molecule.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) rather than a large excess.
-
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the reaction with the lower activation energy (i.e., the first fluorination).
-
Slow Addition: Add the fluorinating agent slowly as a solution over a period of time (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the fluorinating agent low, minimizing over-reaction.
-
Data & Protocols
Table 1: Solvent Selection Guide for Electrophilic Fluorination
The choice of solvent is critical. It must solubilize the reactants while not reacting with the fluorinating agent.[10] Fluorinated alcohols like HFIP can also be used to enhance reactivity in some cases.[12][13]
| Solvent | Dielectric Constant (ε) | Nature | Compatibility with Selectfluor™ | Comments |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Excellent | Most common and reliable choice.[6] |
| Dichloromethane (DCM) | 9.1 | Nonpolar Aprotic | Good | Useful for less polar substrates. |
| **Nitromethane (MeNO₂) ** | 35.9 | Polar Aprotic | Good | Can promote dissolution of salts. |
| Water | 80.1 | Polar Protic | Good (Cationic N-F) | Can be used with cationic N-F agents, but risk of hydroxylation is high.[10] |
| DMF, DMSO | 36.7, 46.7 | Polar Aprotic | Poor - Reactive | Reacts exothermically and rapidly.[10] AVOID . |
| Pyridine | 12.4 | Basic | Poor - Reactive | Reacts exothermically.[10] AVOID . |
| HFIP | 16.7 | Polar Protic | Good | Can enhance reactivity for challenging C-H functionalizations.[12][13] |
Diagram: Fluorinating Agent Selection Logic
The choice of fluorinating agent depends heavily on the electronic nature of the pyrimidine substrate.
Caption: Decision logic for selecting a fluorinating agent.
Experimental Protocol: General Procedure for Electrophilic Fluorination of an Activated Pyrimidine
This protocol is a self-validating starting point. If it fails, it points towards one of the specific issues detailed in the FAQs.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the pyrimidine substrate (1.0 eq).
-
Inerting: Seal the flask and purge with dry nitrogen for 10-15 minutes.
-
Dissolution: Add anhydrous acetonitrile (typically 0.1-0.2 M concentration) via a dry syringe and stir until the substrate is fully dissolved.
-
Reagent Addition: In a single portion, add Selectfluor™ (1.2 eq) to the stirred solution. Note: For less reactive substrates, this step can be modified to slow addition.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[14]
References
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central (PMC), National Institutes of Health.[Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal.[Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.[Link]
-
Electrophilic fluorination. Wikipedia.[Link]
-
Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loade. International Journal of Nanomedicine.[Link]
-
Specific Solvent Issues with Fluorination. American Chemical Society.[Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed, National Institutes of Health.[Link]
-
Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing.[Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed, National Institutes of Health.[Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications.[Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed Central (PMC), National Institutes of Health.[Link]
-
Studies on Fluorinated Pyrimidines. ResearchGate.[Link]
-
Fluorination of purine and pyrimidine ring via Selectfluor. ResearchGate.[Link]
-
THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society.[Link]
-
Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazon. ResearchGate.[Link]
-
Optimization of the reaction condition for the synthesis of. ResearchGate.[Link]
- Solvents for use in fluorination reactions.
-
Help on tricky electrophilic fluorination. Reddit.[Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed Central (PMC), National Institutes of Health.[Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central (PMC), National Institutes of Health.[Link]
-
Key developments in fluorinated heterocycles. Taylor & Francis Online.[Link]
-
Balz–Schiemann reaction. Wikipedia.[Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Fluorinated Pyrimidines: XXIV. In Vivo Metabolism of 5-Trifluoromethyluracil-2-C 14 and 5-Trifluoromethyl-2. AACR Journals.[Link]
-
Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Research Square.[Link]
-
Selectfluor: mechanistic insight and applications. PubMed, National Institutes of Health.[Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Balz Schiemann Reaction Mechanism. BYJU'S.[Link]
-
The Balz-Schiemann Reaction. Scientific Update.[Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org.[Link]
-
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PubMed Central (PMC), National Institutes of Health.[Link]
-
5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, Oxford Academic.[Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Navigating the Purification of Trifluoromethylated Heterocycles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique challenges of purifying trifluoromethylated heterocycles. The incorporation of the trifluoromethyl (CF₃) group, while bestowing desirable physicochemical properties upon heterocyclic scaffolds, often introduces significant hurdles in downstream processing and purification.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve your target purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying trifluoromethylated heterocycles?
A1: The primary purification techniques are column chromatography and recrystallization.[4] The choice between them hinges on the physical state of your compound, the nature and quantity of impurities, and the desired scale of purification. For initial work-up, liquid-liquid extraction is a crucial first step to remove inorganic salts and highly polar or nonpolar impurities.[4]
Q2: How do I select the optimal purification strategy for my specific trifluoromethylated heterocycle?
A2: The ideal approach is dictated by the specific characteristics of your compound and its impurity profile.
-
For solid compounds with high initial purity (>90%): Recrystallization is often the most efficient method to achieve high purity (>99%).[4]
-
For liquid compounds or solids with significant impurities or isomeric mixtures: Column chromatography is generally the preferred method.[4]
-
For separating regioisomers or diastereomers: Column chromatography is typically necessary due to their similar physical properties.[4]
-
For separating enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase is required.[4]
Q3: My trifluoromethylated heterocycle appears to be degrading on the silica gel column. What are my options?
A3: The acidic nature of standard silica gel can lead to the degradation of sensitive trifluoromethylated heterocycles. The electron-withdrawing nature of the CF₃ group can influence the electronic properties of the heterocyclic core, making it susceptible to acidic conditions.[5] Here are several strategies to mitigate this issue:
-
Minimize Residence Time: Employ flash chromatography to reduce the time your compound spends on the column.[4][5]
-
Deactivate the Silica Gel: Add a basic modifier, such as triethylamine (~0.5-1% by volume), to the eluent to neutralize the acidic silanol groups.[4][6]
-
Alternative Stationary Phases: Consider using neutral alumina or reversed-phase silica (C18) as alternatives to standard silica gel.[4][5][6]
Q4: I'm struggling with the co-elution of my desired product and a stubborn impurity. What can I do?
A4: Co-elution is a common challenge, often arising from impurities with similar polarity to the target compound or the formation of isomeric byproducts during synthesis.[5] To address this:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems to alter selectivity. If you are using a hexane/ethyl acetate system, consider trying dichloromethane/methanol.[6]
-
High-Resolution Techniques: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may provide the necessary resolution for difficult separations.[5]
-
Multi-Step Purification: Implement a preliminary purification step, such as crystallization or an acid-base extraction, to remove some of the impurities before chromatography.[5]
Q5: My trifluoromethylated heterocycle is highly polar. What is the best chromatographic approach?
A5: Purifying highly polar compounds using traditional normal-phase chromatography on silica can be difficult. The following techniques are often more successful:
-
Reversed-Phase Chromatography: This is frequently the method of choice. Utilize a C18 column with a polar mobile phase, such as water/acetonitrile or water/methanol, often with modifiers like formic acid or trifluoroacetic acid to improve peak shape.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of trifluoromethylated heterocycles.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation or Overlapping Peaks in Column Chromatography | Inappropriate solvent system; compound-silica interaction (especially with basic heterocycles); column overloading.[6] | Optimize the eluent polarity based on TLC analysis (aim for an Rf of 0.2-0.4). For basic compounds, add a basic modifier like triethylamine to the eluent. Reduce the sample load to 1-5% of the silica gel mass.[5][6] |
| Compound Not Eluting from the Column | The compound is too polar for the chosen solvent system; irreversible adsorption or decomposition on silica gel.[6] | Drastically increase the mobile phase polarity or use a gradient elution. If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4][6] |
| Product Crystallization Fails or Yields an Oil | Presence of impurities inhibiting crystal lattice formation; inappropriate solvent choice; low melting point of the compound.[5] | Further purify the crude material by chromatography to remove impurities. Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed. If the compound is an oil, attempting to form a salt or co-crystal might induce crystallization.[5][6] |
| Low Recovery of Crystalline Product | Using too much solvent during recrystallization; significant solubility of the compound in the cold solvent.[6] | Use the minimum amount of hot solvent required for complete dissolution. Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation. Consider a co-solvent system (a "good" solvent and a "poor" solvent).[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Utilize Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation of your target compound from impurities, aiming for a retention factor (Rf) of 0.2-0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in a low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude trifluoromethylated heterocycle in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel to create a dry, free-flowing powder for "dry loading". Carefully add the sample to the top of the packed column.[4]
-
Elution: Begin eluting with the low-polarity solvent system identified in step 1. Gradually increase the polarity of the eluent to facilitate the separation and elution of the compounds. Collect fractions and monitor their composition by TLC.[4]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: The ideal solvent will not dissolve the compound at room temperature but will readily dissolve it at elevated temperatures.[4] Common solvents to test include ethanol, methanol, ethyl acetate, hexane, and water, as well as their mixtures.[4]
-
Dissolution: In an appropriate flask, add the minimum amount of the chosen hot solvent required to fully dissolve the crude compound.[4][7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.[5]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[5]
Visualizing Purification Workflows
Purification Decision Tree
Caption: Decision tree for selecting a purification method.
Troubleshooting Chromatography Issues
Caption: Troubleshooting common chromatography problems.
References
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
- Laboratory-Scale Synthesis and Purification of Trifluoromethyl Hypofluorite: Application Notes and Protocols - Benchchem.
- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one - Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes | The Journal of Organic Chemistry - ACS Publications.
- Innate C-H trifluoromethylation of heterocycles - PMC - NIH.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications.
- Analytical Services for Purity Determination - BOC Sciences.
- Innate C-H trifluoromethylation of heterocycles - PubMed - NIH.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications.
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
- Trifluoromethylated heterocycles - PubMed - NIH.
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - MDPI.
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Preventing degradation of 5-(Trifluoromethyl)uracil during synthesis
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)uracil. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing this important compound and preventing its degradation. Our guidance is grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experiments.
Introduction to the Stability of 5-(Trifluoromethyl)uracil
5-(Trifluoromethyl)uracil (5-TFmU) is a key intermediate in the synthesis of various therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity and stability of the uracil ring. While this feature is crucial for its biological activity, it also presents unique challenges during synthesis. Understanding the potential degradation pathways is paramount to achieving high yields and purity. This guide will address common issues encountered during the synthesis and provide practical solutions.
Troubleshooting Guide: Navigating Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 5-(Trifluoromethyl)uracil.
Question 1: I am observing a low yield of 5-(Trifluoromethyl)uracil in my radical trifluoromethylation reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in radical trifluoromethylation of uracil are often traced back to several key factors related to reaction setup, reagent quality, and reaction kinetics.
Causality and Solutions:
-
Inefficient Radical Generation: The generation of the trifluoromethyl radical (•CF₃) is the linchpin of this reaction. If the radical generation is slow or inefficient, the overall yield will be poor.
-
Fenton's Reagent Stoichiometry: In syntheses employing Fenton-type reagents (e.g., FeSO₄/H₂O₂), the ratio of the iron catalyst and the peroxide is critical. An excess of H₂O₂ can lead to the formation of unproductive side products and can also decompose the desired product. Conversely, insufficient H₂O₂ will result in poor conversion of the starting material. It is crucial to optimize the stoichiometry of these reagents.[1]
-
Reagent Quality: Ensure that the FeSO₄ is not oxidized to Fe(III) and that the H₂O₂ solution is of the correct concentration. Old or improperly stored reagents can have significantly reduced activity.
-
-
Side Reactions: The uracil ring can be susceptible to side reactions under radical conditions.
-
Dimerization: Electrophilic reagents can sometimes lead to dimeric bis-uracil products.[2] While radical trifluoromethylation is generally more selective, suboptimal conditions can promote side reactions.
-
Solvent Choice: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is often used and has been shown to be effective.[1] Using a solvent that is not compatible with radical reactions can lead to a host of side products.
-
-
Reaction Conditions:
-
Temperature Control: Radical reactions can be exothermic. It is important to maintain the recommended reaction temperature to avoid decomposition of the product and minimize side reactions.
-
Atmosphere: While some radical reactions are tolerant to air, it is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.
-
Experimental Protocol: Optimization of Radical Trifluoromethylation
-
Reagent Preparation:
-
Prepare fresh solutions of FeSO₄•7H₂O and H₂O₂.
-
Degas the reaction solvent (e.g., DMSO) by bubbling with an inert gas for 15-20 minutes.
-
-
Reaction Setup:
-
To a solution of uracil in degassed DMSO, add FeSO₄•7H₂O under an inert atmosphere.
-
Add trifluoromethyl iodide (CF₃I) or another suitable trifluoromethyl source.
-
Cool the reaction mixture in an ice bath.
-
-
Slow Addition:
-
Slowly add the H₂O₂ solution dropwise to the reaction mixture while vigorously stirring. Maintain the temperature below the recommended limit.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to decompose any remaining peroxide.
-
Question 2: My final product shows impurities that I suspect are degradation products. What are the likely degradation pathways for 5-(Trifluoromethyl)uracil?
Answer:
The degradation of 5-(Trifluoromethyl)uracil is most likely to occur under basic (alkaline) conditions, leading to the opening of the pyrimidine ring. The electron-withdrawing trifluoromethyl group makes the C6 position susceptible to nucleophilic attack. While specific studies on 5-TFmU are limited, the degradation pathway of the closely related 5-fluorouracil (5-FU) provides a strong predictive model.[3][4]
Probable Degradation Pathway under Basic Conditions:
-
Nucleophilic Attack: A hydroxide ion (or another nucleophile) attacks the C6 position of the uracil ring.
-
Ring Opening: This leads to the opening of the pyrimidine ring, initially at the N1-C6 or N3-C4 bond.
-
Further Degradation: The resulting open-chain intermediates are generally unstable and can undergo further hydrolysis and decarboxylation to yield smaller, often non-chromophoric, fragments. One potential and significant degradation is de-trifluoromethylation.
Visualizing the Degradation Pathway:
Caption: Plausible degradation pathway of 5-(Trifluoromethyl)uracil under basic conditions.
Solutions to Minimize Degradation:
-
pH Control: During workup and purification, maintain the pH in the neutral to slightly acidic range. Avoid prolonged exposure to strong bases.
-
Temperature: Perform purification steps at lower temperatures to minimize the rate of degradation.
-
Storage: Store the final product in a cool, dry, and dark place. For long-term storage, consider refrigeration.[5]
Question 3: I am observing a loss of the trifluoromethyl group during a downstream reaction involving my synthesized 5-(Trifluoromethyl)uracil. Why is this happening and how can I prevent it?
Answer:
The loss of the trifluoromethyl group, or de-trifluoromethylation, is a known side reaction for some 5-(trifluoromethyl)uracil derivatives, particularly under basic conditions in the presence of certain catalysts.
Causality and Prevention:
-
Base-Mediated De-trifluoromethylation: The presence of a base can facilitate the cleavage of the C-CF₃ bond. This has been observed in Pd-catalyzed reactions using bases like cesium carbonate.[2] The mechanism likely involves the formation of an anionic intermediate that is unstable and eliminates the trifluoromethyl group.
-
Reaction Conditions to Mitigate De-trifluoromethylation:
-
Choice of Base: If a base is required for a subsequent reaction, consider using a weaker, non-nucleophilic base. Alternatively, a fluoride-based salt like CsF has been shown to be effective in some cases without causing de-trifluoromethylation.[2]
-
Temperature and Reaction Time: Minimize the reaction temperature and time to reduce the likelihood of this side reaction.
-
Protecting Groups: In some instances, protection of the N1 and N3 positions of the uracil ring can modulate its reactivity and prevent unwanted side reactions.
-
Experimental Workflow for Downstream Reactions:
Caption: Workflow to prevent de-trifluoromethylation in downstream reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing solutions of 5-(Trifluoromethyl)uracil?
A1: Based on the stability profile of the related 5-fluorouracil, it is recommended to store solutions of 5-(Trifluoromethyl)uracil in a neutral to slightly acidic pH range (pH 4-7). Alkaline conditions should be strictly avoided to prevent hydrolytic degradation.[3]
Q2: Can I use elevated temperatures to dissolve 5-(Trifluoromethyl)uracil?
A2: While gentle warming may be acceptable for short periods, prolonged exposure to high temperatures, especially in solution, can promote degradation. It is advisable to use sonication or a suitable solvent system for dissolution at or near room temperature. The melting point of 5-(Trifluoromethyl)uracil is in the range of 242-246 °C, indicating high thermal stability in its solid state.[6]
Q3: What are the best analytical techniques to monitor the purity and degradation of 5-(Trifluoromethyl)uracil?
A3: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. HPLC can quantify the purity of the compound and track its disappearance over time in stability studies. LC-MS is invaluable for identifying the mass of potential degradation products, which can help in elucidating the degradation pathway. ¹⁹F NMR can also be a powerful tool to specifically monitor the fate of the trifluoromethyl group.
Q4: Are there any specific safety precautions I should take when working with 5-(Trifluoromethyl)uracil and its synthetic precursors?
A4: Yes. 5-(Trifluoromethyl)uracil is a biologically active compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis may involve hazardous reagents such as trifluoromethyl iodide, strong acids, and oxidizing agents. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for all reagents before use.[7]
Q5: During purification by column chromatography, I am seeing streaking and poor separation. What could be the cause?
A5: This can be due to several factors:
-
Acidity of Silica Gel: The slightly acidic nature of standard silica gel can sometimes interact with the uracil ring. You can try neutralizing the silica gel with a small amount of a volatile base (like triethylamine) in the eluent or use a different stationary phase like alumina.
-
Solubility: 5-(Trifluoromethyl)uracil may have limited solubility in common non-polar solvents used for chromatography. Ensure your chosen eluent system provides adequate solubility.
-
Tautomerization: The tautomeric nature of the uracil ring can sometimes lead to band broadening on chromatography. Adding a small amount of a polar solvent like methanol to the eluent can sometimes improve peak shape.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Storage pH (in solution) | 4.0 - 7.0 | Minimizes base-catalyzed hydrolysis of the uracil ring.[3] |
| Reaction Temperature (Radical Trifluoromethylation) | 0 - 25 °C (synthesis dependent) | Prevents thermal degradation and minimizes side reactions. |
| Storage Temperature (Solid) | 2 - 8 °C (Refrigerated) | Ensures long-term stability of the solid compound.[5] |
| pH for Workup/Purification | Neutral to slightly acidic | Avoids degradation of the product during isolation. |
References
-
Yamakawa, T., et al. (2003). Catalytic trifluoromethylation of uracil to 5-trifluoromethyluracil by use of CF3I and its industrial applications. Journal of Fluorine Chemistry, 121(2), 159-164. Available at: [Link]
-
Guerrieri, P., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 293-301. Available at: [Link]
-
Chakma, S., & Moholkar, V. S. (2018). Mechanistic investigation in degradation mechanism of 5-Fluorouracil using graphitic carbon nitride. Ultrasonics Sonochemistry, 50, 311-321. Available at: [Link]
-
Dvorak, M., et al. (2018). C–H Trifluoromethylations of 1,3-Dimethyluracil and Reactivity of the Products in C–H Arylations. European Journal of Organic Chemistry, 2018(48), 6825-6834. Available at: [Link]
-
Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of Biological Chemistry, 235, 433-437. Available at: [Link]
-
Gong, R., et al. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. Organic Process Research & Development, 27(5), 943-949. Available at: [Link]
-
J&K Scientific. 5-(Trifluoromethyl)uracil, 98% | 54-20-6. Available at: [Link]
Sources
- 1. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic investigation in degradation mechanism of 5-Fluorouracil using graphitic carbon nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. jk-sci.com [jk-sci.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Scaling the Synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
Welcome to the technical support resource for the synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, a critical building block in medicinal chemistry. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to pilot scale. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed before attempting a scale-up.
Question 1: What are the principal synthetic routes for preparing this compound and its uracil analogue?
There are two primary strategies for introducing the trifluoromethyl group onto the pyrimidine ring.
-
Direct Trifluoromethylation of Uracil or Dihydrouracil: This is a common and direct approach. It typically involves the reaction of a uracil precursor with a trifluoromethyl radical source. A widely used method employs sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the trifluoromethyl source and an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), to generate the CF₃ radical.[1] This radical then adds to the 5-position of the uracil ring.
-
Condensation with a Trifluoromethylated Building Block: This "convergent" approach involves synthesizing a C3 fragment that already contains the trifluoromethyl group and then condensing it with urea or a urea equivalent to form the dihydropyrimidine ring.[2][3] For example, a trifluoromethyl-substituted β-ketoester can be used in a Biginelli-type condensation reaction.[4][5][6] While potentially offering more control, this route can be longer and require the synthesis of specialized starting materials.[7]
The direct trifluoromethylation method is often preferred for its atom economy and more straightforward starting materials, making it a common choice for scale-up, which will be the focus of our troubleshooting guide.
Question 2: What are the critical safety considerations when handling the reagents for direct trifluoromethylation at scale?
Scaling up introduces heightened safety risks that must be rigorously managed.
-
tert-Butyl Hydroperoxide (t-BuOOH): This is a potent oxidizing agent and is potentially explosive, especially in concentrated forms (typically supplied as a 70% solution in water).[1]
-
Causality: The reaction's initiation relies on the thermal or chemically induced decomposition of the peroxide to generate radicals. This process is exothermic and can become uncontrollable if the addition rate or reaction temperature is not strictly managed.
-
Mitigation: Always add t-BuOOH dropwise using an addition funnel or a syringe pump to control the rate.[1] Ensure the reactor is equipped with efficient cooling and overhead stirring. Never add the peroxide in one portion. Work behind a blast shield, especially during initial scale-up trials.
-
-
Solvents: Depending on the specific protocol, solvents like dimethyl sulfoxide (DMSO) or water may be used.[1][8] While water is benign, DMSO can have exothermic decomposition profiles at elevated temperatures, especially in the presence of acids or bases.
-
Mitigation: Understand the thermal stability of your chosen solvent system under the reaction conditions. Ensure adequate ventilation.
-
-
Nitrogen Atmosphere: Many protocols specify using an inert atmosphere, such as nitrogen.[1]
-
Causality: This minimizes the risk of side reactions from atmospheric oxygen, which can act as a radical scavenger or lead to unwanted oxidative by-products, reducing yield and complicating purification.[9]
-
Question 3: From a mechanistic standpoint, why is temperature control so critical during the radical addition step?
The mechanism involves the generation and reaction of highly reactive trifluoromethyl radicals. Temperature influences every step of this process.
-
Radical Generation: The decomposition of t-BuOOH to form initiating radicals is temperature-dependent. Too low a temperature results in a sluggish or incomplete reaction. Too high a temperature leads to an uncontrolled, rapid generation of radicals.
-
Reaction Exothermicity: The addition of the CF₃ radical to the pyrimidine ring and subsequent steps are exothermic. On a small scale, this heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. An unchecked temperature rise can lead to a runaway reaction, significantly increasing pressure and creating hazardous conditions.
-
Selectivity and By-product Formation: Higher temperatures can promote undesired side reactions. For instance, over-oxidation of the pyrimidine ring or reactions with the solvent can occur, leading to a complex mixture of impurities that are difficult to separate from the desired product.[9]
A typical and effective temperature profile involves cooling the initial mixture to between -5°C and 5°C before the slow addition of the oxidant, then allowing the reaction to warm to a controlled higher temperature (e.g., 60-65°C) for a set period to ensure completion.[1]
Part 2: Troubleshooting Guide for Scale-Up
This section addresses specific problems encountered when transitioning from bench-scale to larger-scale synthesis.
Issue 1: Decreased Yield and Incomplete Conversion
Question: We successfully achieved an 85% yield at the 5-gram scale, but the yield dropped to 50% on our first 200-gram run. HPLC analysis shows ~30% unreacted starting material. What is the primary cause?
This is a classic scale-up challenge rooted in mass and heat transfer limitations.
-
Underlying Cause: Inefficient Mixing. At a larger scale, achieving homogeneous mixing is significantly more difficult. If the reagents are not dispersed efficiently, localized "hot spots" and "cold spots" can form. In areas with low concentrations of the trifluoromethylating agent or oxidant, the reaction will not proceed, leaving starting material unreacted.
-
Troubleshooting Steps:
-
Reactor Geometry: Ensure the reactor shape and baffle design are appropriate for the scale to prevent vortexing and promote top-to-bottom turnover.
-
Impeller Selection: Switch from a simple magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure vigorous agitation throughout the reaction volume.
-
Reagent Addition Point: Introduce the limiting reagent (often the oxidant) below the surface of the reaction mixture, close to the impeller, to ensure immediate dispersion and prevent localized high concentrations.
-
-
-
Underlying Cause: Poor Temperature Control. As discussed, inefficient heat removal at scale can cause the internal temperature to rise above the optimal range. This can lead to the rapid decomposition of reagents before they have a chance to react productively, or it can promote side reactions.
-
Troubleshooting Steps:
-
Slower Addition Rate: Decrease the addition rate of the oxidant to allow the cooling system to keep pace with the heat being generated.
-
Jacketed Reactor: Use a jacketed reactor with a circulating coolant for precise and uniform temperature control.
-
Monitor Internal Temperature: Always monitor the internal reaction temperature with a thermocouple probe, not just the temperature of the cooling bath.
-
-
Issue 2: Impurity Profile Worsens at Scale
Question: Our scaled-up batch contains several new, polar impurities that were not significant at the lab scale. How can we identify and mitigate their formation?
The appearance of new impurities often points to side reactions that become more prominent with longer reaction times or localized temperature excursions common in scaled-up processes.
-
Underlying Cause: Oxidative Degradation. The reaction conditions are strongly oxidative. If the reaction is held at an elevated temperature for too long, or if hot spots occur, the pyrimidine ring itself can be oxidized, forming N-oxides or other degradation products.[9] These are typically more polar and can be difficult to remove.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement strict in-process controls (IPCs) using TLC or HPLC. Monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as it reaches completion to avoid over-incubation under harsh conditions.
-
Inert Atmosphere: Ensure the inert nitrogen atmosphere is maintained throughout the process to minimize the impact of atmospheric oxygen.[9] Check for leaks in the reactor setup.
-
Quenching Strategy: Develop a robust quenching procedure to neutralize any remaining oxidant immediately upon reaction completion. A solution of sodium sulfite or sodium thiosulfate is often effective.
-
-
-
Underlying Cause: By-products from Reagent Stoichiometry. An incorrect or poorly controlled stoichiometry can lead to by-products. For example, an excessive amount of the oxidant can lead to the degradation pathways mentioned above.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check all calculations for the scaled-up batch. Ensure all reagents are weighed and charged accurately. The molar ratio of the pyrimidine substrate, trifluoromethyl source, and oxidant is critical. Ratios around 1:3:3.3 (substrate:CF₃SO₂Na:t-BuOOH) have been reported to be effective.[1]
-
Controlled Addition: As mentioned, use a syringe pump or addition funnel for the controlled addition of key reagents to maintain the desired stoichiometric ratio throughout the reaction.
-
-
Issue 3: Physical and Operational Challenges
Question: During the work-up, our product precipitates as an oil instead of a solid, making isolation difficult and trapping impurities. What can we do?
This is a common crystallization and isolation problem when scaling up. The concentration, solvent system, and cooling rate all play a much larger role.
-
Underlying Cause: Supersaturation and Cooling Rate. Rapid cooling of a concentrated solution can lead to "oiling out," where the product separates as a liquid phase because the rate of precipitation exceeds the rate of crystal lattice formation. This oil can then solidify into an amorphous solid that traps solvents and impurities.
-
Troubleshooting Steps:
-
Optimize Solvent System: The work-up often involves extraction into an organic solvent like ethyl acetate, followed by concentration.[1] Experiment with different solvent/anti-solvent combinations (e.g., ethyl acetate/heptane) to find a system that promotes crystalline solid formation.
-
Control Cooling: Cool the solution slowly and with gentle agitation after concentration. A programmed cooling ramp in a jacketed reactor is ideal.
-
Seeding: Once the solution is saturated, add a small number of seed crystals of the pure product to encourage controlled crystallization and prevent oiling out.
-
Concentration Level: Avoid over-concentrating the solution before cooling. Stop the distillation at a point where the product is still fully dissolved at the higher temperature, then initiate the controlled cooling process.
-
-
Part 3: Experimental Protocol and Data
Exemplary Scale-Up Protocol
This protocol is a representative methodology based on literature precedents for the direct trifluoromethylation of a uracil-type substrate.[1][10] Note: This should be adapted and optimized for your specific substrate and equipment.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charging Reagents:
-
Charge the reactor with purified water (8.0 L).
-
Add 2'-deoxyuridine (456 g, 2.0 mol) or an equivalent uracil substrate.
-
Add 95% sodium trifluoromethanesulfinate (985 g, 6.0 mol).
-
-
Initial Cooling: Begin stirring and circulate coolant through the reactor jacket to bring the internal temperature of the slurry to -5°C to 0°C.
-
Oxidant Addition:
-
Prepare a solution of 70% t-butyl hydroperoxide (772 g, 6.0 mol).
-
Slowly add the t-BuOOH solution via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
-
Reaction Drive: Once the addition is complete, slowly warm the reaction mixture to 60°C. Hold at 60-65°C for 2-3 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, quench it, and analyze by HPLC to confirm the consumption of the starting material.
-
Cooling and Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 8 L).
-
Combine the organic extracts.
-
-
Isolation:
-
Concentrate the combined organic layers under reduced pressure at 50°C to afford the crude product.
-
Recrystallize the crude material from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the purified this compound.
-
Data Presentation: Impact of Key Parameters on Synthesis
| Parameter | Condition A (Lab Scale) | Condition B (Failed Scale-Up) | Condition C (Optimized Scale-Up) | Rationale for Optimization |
| Scale | 5 g | 200 g | 200 g | Target scale for process development. |
| Agitation | Magnetic Stir Bar | Magnetic Stir Bar (Ineffective) | Overhead Stirrer, 250 RPM | Ensures homogeneity in a large volume, improving mass and heat transfer. |
| t-BuOOH Addition Time | 15 minutes | 15 minutes | 2.5 hours | Controls the rate of heat generation, allowing the cooling system to maintain the target temperature. |
| Max Internal Temp (°C) | 4°C | 18°C (Excursion) | 5°C | Prevents runaway reactions and minimizes the formation of thermal degradation by-products. |
| Yield (%) | 85% | 50% | 82% | Improved control over reaction parameters directly translates to higher, more consistent yields. |
| Purity (HPLC, % Area) | 97% | 88% (with new impurities) | 96.5% | Minimizing temperature excursions and reaction time reduces side reactions and improves product quality. |
Part 4: Visualization of Workflows
General Synthesis Workflow
This diagram illustrates the key stages in the scaled-up synthesis process.
Caption: A decision tree for troubleshooting common issues in chemical synthesis scale-up.
References
-
Prasad, R., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health (PMC). Retrieved January 17, 2026, from [Link]
- Google Patents. (2020). CN111217867A - Method for preparing trifluridine.
- Google Patents. (2015). CN104761602A - Preparation method of trifluridine.
-
Indian Academy of Sciences. (2020). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Retrieved January 17, 2026, from [Link]
-
Molecules. (2004). Synthesis and Antitumor Activity of 5-trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved January 17, 2026, from [Link]
-
Oriental Journal of Chemistry. (2014). An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. Retrieved January 17, 2026, from [Link]
-
Molecules. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved January 17, 2026, from [Link]
-
Current Protocols. (2023). Chemical Conversion of 5-Fluoromethyl- and 5-Difluoromethyl-Uracil Bases in Oligonucleotides Using Postsynthetic Modification Strategy. Retrieved January 17, 2026, from [Link]
-
MDPI. (2016). New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. Retrieved January 17, 2026, from [Link]
-
NASA Technical Reports Server (NTRS). (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Retrieved January 17, 2026, from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 17, 2026, from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health (PMC). (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved January 17, 2026, from [Link]
-
The Journal of Organic Chemistry. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Retrieved January 17, 2026, from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health (PMC). (1975). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. Retrieved January 17, 2026, from [Link]
-
Pharmaceutical Technology. (2020). Designing Commercial-Scale Oligonucleotide Synthesis. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Retrieved January 17, 2026, from [Link]
-
YouTube. (2022). Evolution of scale for synthetic oligos. Retrieved January 17, 2026, from [Link]
-
YouTube. (2023). OLIGO Bigger: Scale Up Manufacturing the Right Way. Retrieved January 17, 2026, from [Link]
Sources
- 1. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]
- 2. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A facile synthesis of 5-(perfluoroalkyl)-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trifluridine synthesis - chemicalbook [chemicalbook.com]
5-(Trifluoromethyl)uracil stability and storage conditions
Welcome to the technical support resource for 5-(Trifluoromethyl)uracil (CAS 54-20-6), also known as Trifluorothymine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles, manufacturer guidelines, and field-proven best practices.
Frequently Asked Questions (FAQs)
Section 1: Storage and Stability
Question: How should I store the solid (powder) form of 5-(Trifluoromethyl)uracil?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] For shorter periods, storage in a dry, cool, and well-ventilated place at room temperature is also acceptable.[2][3][4][5] The critical factor is to protect it from moisture and excessive heat.
Question: I have prepared a stock solution. What are the recommended storage conditions and how long is it stable?
The stability of 5-(Trifluoromethyl)uracil in solution is highly dependent on the storage temperature and solvent. For maximum stability and to preserve experimental integrity, we strongly recommend adhering to the following guidelines:
To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use volumes before freezing.[6] This practice ensures that the main stock remains uncompromised. For in vivo experiments, it is always best to use a freshly prepared solution on the same day.[6]
Question: Why are repeated freeze-thaw cycles detrimental to my stock solution?
Repeatedly freezing and thawing a solution can compromise the stability of the compound through several mechanisms. Firstly, it can introduce moisture from condensation, potentially leading to hydrolysis. Secondly, the process of freezing can cause localized changes in concentration and pH as the solvent crystallizes, which may stress the solute. Finally, it can decrease the solubility of the compound over time, leading to precipitation and an inaccurate final concentration in your experiment. Aliquoting is a simple and effective control measure to mitigate these risks.[6]
Question: What are the known incompatibilities for 5-(Trifluoromethyl)uracil?
5-(Trifluoromethyl)uracil should be stored away from strong oxidizing agents.[3] Contact with such materials could lead to a vigorous reaction, degrading the compound and creating a potential safety hazard.
Section 2: Handling and Preparation
Question: What personal protective equipment (PPE) is required when handling this compound?
5-(Trifluoromethyl)uracil is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][3]
-
Skin Protection: Wear impervious protective gloves and a lab coat.[2][3][4]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[2][7]
Question: How do I prepare a stock solution?
Please refer to the detailed protocol in the "Experimental Protocols" section below for a step-by-step guide on safely and accurately preparing a stock solution. The choice of solvent will depend on your specific experimental needs; always consult solubility data provided by the supplier.
Section 3: Troubleshooting
Question: My experiment is showing inconsistent or no activity. Could this be related to compound stability?
Yes, this is a common issue that can often be traced back to compound integrity. Before troubleshooting complex biological variables, always validate your starting material.
-
Check Storage: Was the solid or solution stored at the correct temperature and for the appropriate duration? Compare your storage conditions against the recommended guidelines in the table below.
-
Review Preparation: Was the stock solution prepared recently? If using a frozen stock, how many times has it been freeze-thawed? Best practice is to use a fresh aliquot for each experiment.[6]
-
Consider pH: Although the trifluoromethyl group is relatively stable, the uracil ring can be susceptible to hydrolytic degradation under non-neutral pH conditions, a known degradation pathway for the related compound 5-fluorouracil.[8][9] Ensure your experimental buffer is within a stable pH range for the compound.
Question: I see precipitate in my stock solution after thawing. What should I do?
Precipitation upon thawing indicates that the compound may have fallen out of solution. This can happen due to exceeding the solubility limit at a lower temperature or after multiple freeze-thaw cycles.
-
Action: Gently warm the solution and vortex or sonicate to try and redissolve the precipitate.[6]
-
Validation: Before use, visually inspect the solution to ensure it is clear and all precipitate has dissolved.
-
Prevention: In the future, consider preparing a slightly lower concentration stock or using a different solvent system with higher solubility. Always aliquot to avoid repeated freeze-thaw cycles.[6]
Data and Protocols
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | 2-8°C | Long-term | Recommended for optimal stability.[1] Keep container tightly closed.[2][3][4] |
| Room Temperature | Short-term | Must be in a dry, cool, well-ventilated area.[2][3][4] | |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes. Avoid freeze-thaw cycles.[6] |
| -20°C | Up to 1 month | Aliquot into single-use volumes. Avoid freeze-thaw cycles.[6] | |
| 2-8°C | Not Recommended | For ophthalmic solutions of the related compound trifluridine, refrigeration is standard.[10][11] However, for research solutions, freezing is preferred for long-term stability. |
Experimental Protocols
Protocol 1: Safe Handling and Personal Protective Equipment (PPE) Workflow
-
Area Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
PPE Adornment: Before handling, put on a lab coat, nitrile gloves (inspect for tears), and tightly sealed safety goggles.
-
Weighing: Use an analytical balance within the fume hood. To prevent dust formation, handle the powder gently. Do not use a brush to clean spills; use a damp paper towel and dispose of it as chemical waste.
-
Post-Handling: After use, tightly seal the main container. Thoroughly wash hands and any exposed skin.[2] Clean the work area according to your lab's standard operating procedures.
Protocol 2: Preparation of a Stock Solution
-
Calculation: Calculate the required mass of 5-(Trifluoromethyl)uracil needed to achieve the desired molar concentration in your chosen volume of solvent.
-
Weighing: Following the safe handling protocol above, accurately weigh the solid compound into a sterile, conical tube or appropriate vial.
-
Solubilization: Add the desired volume of your selected solvent (e.g., DMSO, DMF) to the vial.
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6] Visually confirm that no particulates remain.
-
Aliquoting & Storage: Immediately dispense the stock solution into single-use, cryo-safe vials. Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Freezing: Place the aliquots in the appropriate freezer (-20°C or -80°C) for storage.
Visualizations
Diagram 1: Storage Decision Workflow
Caption: Workflow for selecting the correct storage condition.
Diagram 2: Hypothesized Hydrolytic Degradation Pathway
Caption: Potential degradation pathway of the uracil ring.
References
-
5-(Trifluoromethyl)uracil SDS, 54-20-6 Safety Data Sheets . ECHEMI. Link
-
Trifluridine (Ophthalmic) Patient Drug Record . NIH - Clinical Info .HIV.gov. Link
-
5-(Trifluoromethyl)uracil - SAFETY DATA SHEET . Thermo Fisher Scientific. Link
-
5-(Trifluoromethyl)uracil (Trifluorothymine) | Biochemical Reagent . MedChemExpress. Link
-
SAFETY DATA SHEET - 5-(Trifluoromethyl)uracil . Fisher Scientific. Link
-
Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . WebMD. Link
-
5-(Trifluoromethyl)uracil 54-20-6 . Tokyo Chemical Industry Co., Ltd. Link
-
5-(Trifluoromethyl)uracil, 5G . Labscoop. Link
-
How Long Does Trifluridine Last Out Of The Refrigerator . Walrus Health. Link
-
Trifluridine: Key Safety & Patient Guidance . Drugs.com. Link
-
SAFETY DATA SHEET - 5-(Trifluoromethyl)uracil . TCI Chemicals. Link
-
Trifluridine (ophthalmic route) - Side effects & dosage . Mayo Clinic. Link
-
5-(Trifluoromethyl)uracil | CAS No. 54-20-6 . Clearsynth. Link
-
5-(Trifluoromethyl)uracil, 1 gram, Each . CP Lab Safety. Link
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD . ResearchGate. Link
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use . PubMed. Link
-
5-(Trifluoromethyl)uracil, 98% | 54-20-6 . J&K Scientific. Link
-
Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort . NIH National Library of Medicine. Link
-
Mechanistic investigation in degradation mechanism of 5-Fluorouracil using graphitic carbon nitride . PubMed. Link
-
Uracil and 5-fluorouracil degradation pathway . ResearchGate. Link
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.de [fishersci.de]
- 5. jk-sci.com [jk-sci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic investigation in degradation mechanism of 5-Fluorouracil using graphitic carbon nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 11. Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Minimizing impurities in the synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of impurities. The inherent reactivity of the trifluoromethyl group introduces specific challenges that require careful consideration of reaction conditions and purification strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
-
Question: My Biginelli reaction is resulting in a very low yield or no this compound. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in the Biginelli reaction for this specific target molecule are a common challenge and can often be attributed to several factors, primarily the stability of a key intermediate.
-
Cause A: Incomplete Dehydration of the Hemiaminal Intermediate. The electron-withdrawing nature of the trifluoromethyl group can stabilize the initial 4-hydroxy-6-(trifluoromethyl)hexahydropyrimidine intermediate, making the final dehydration step to the dihydropyrimidine difficult under standard Biginelli conditions.[1]
-
Solution: Implement a two-step procedure. First, perform the initial condensation to form the stable hydroxy intermediate. After isolation, subject this intermediate to a separate dehydration step using a dehydrating agent like thionyl chloride in the presence of pyridine or by heating with a strong acid catalyst such as polyphosphate ester (PPE).[1]
-
-
Cause B: Suboptimal Catalyst Choice or Concentration. The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl are traditionally used, they may not be sufficient to drive the dehydration of the fluorinated intermediate.
-
Cause C: Inappropriate Reaction Temperature and Time. The reaction may require higher temperatures or longer reaction times to proceed to completion, but excessive heat can also lead to side reactions.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting materials are consumed but the desired product is not forming, it is likely the stable intermediate has formed. If the reaction is not progressing, a moderate increase in temperature or prolonged reaction time may be necessary. For the dehydration step, refluxing in a suitable solvent with an acid catalyst is often required.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on TLC and complex NMR signals. What are the common impurities, and how can I minimize their formation?
-
Answer: The formation of side products is a common issue in multicomponent reactions like the Biginelli synthesis. Understanding the potential impurities is key to mitigating their formation.
-
Impurity A: Unreacted Starting Materials. Incomplete conversion will lead to the presence of the starting aldehyde, β-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate), and urea.
-
Minimization Strategy: Ensure the use of appropriate stoichiometry, an active catalyst, and optimal reaction conditions (temperature and time) to drive the reaction to completion.
-
-
Impurity B: Hantzsch Dihydropyridine Adduct. At elevated temperatures, urea can decompose to ammonia, which can then participate in a competing Hantzsch pyridine synthesis with the aldehyde and two equivalents of the β-dicarbonyl compound.[4]
-
Minimization Strategy: Maintain a controlled reaction temperature, typically below 100°C, to minimize urea decomposition.[4]
-
-
Impurity C: Knoevenagel Condensation Product. The aldehyde and the β-dicarbonyl compound can undergo a Knoevenagel condensation to form an unsaturated intermediate. If the subsequent reaction with urea is slow, this intermediate can accumulate.[4]
-
Minimization Strategy: Ensure an efficient catalyst is used to promote the full three-component condensation.
-
-
Impurity D: 4-Hydroxy-6-(trifluoromethyl)hexahydropyrimidine. As mentioned, this is a stable intermediate in the reaction with trifluoromethylated substrates and may be the major component in the crude product if the dehydration step is not explicitly performed.[1]
-
Minimization Strategy: Treat the crude product under dehydrating conditions as described in Issue 1 .
-
-
Visualizing Impurity Formation
Caption: Potential reaction pathways in the synthesis of this compound.
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify this compound. What are the recommended purification techniques?
-
Answer: The polarity of the dihydropyrimidine ring and the presence of the trifluoromethyl group can make purification challenging. A combination of techniques is often most effective.
-
Technique A: Recrystallization. If the crude product is a solid and has a relatively high purity (>90%), recrystallization can be an effective method for removing minor impurities.
-
Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures). An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
-
-
Technique B: Silica Gel Column Chromatography. For mixtures with significant impurities or for oily products, column chromatography is the preferred method. The polar nature of the dihydropyrimidine may require more polar solvent systems.
-
Protocol:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Troubleshooting Purification: If the compound is very polar and shows poor mobility on silica gel, consider using reversed-phase (C18) chromatography with polar mobile phases like water/acetonitrile or water/methanol mixtures.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the proposed reaction mechanism for the Biginelli reaction?
-
A1: The mechanism of the Biginelli reaction is thought to proceed through a series of bimolecular reactions. The most widely accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-dicarbonyl compound to the iminium ion, and subsequent cyclization and dehydration to yield the dihydropyrimidine.[2][3]
-
Visualizing the Biginelli Reaction Mechanism
Caption: A simplified mechanism of the Biginelli reaction.
-
Q2: What are the key physical and chemical properties of this compound?
-
A2: The key properties are summarized in the table below.
-
| Property | Value |
| Molecular Formula | C₅H₅F₃N₂O₂ |
| Molecular Weight | 182.10 g/mol [6] |
| CAS Number | 2145-56-4[6] |
| Melting Point | 203-206 °C[6] |
| Appearance | White to off-white solid |
| Synonyms | 5,6-Dihydro-5-(trifluoromethyl)uracil[6] |
-
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
-
A3: Yes, several modifications to the Biginelli reaction focus on green chemistry principles. These include the use of solvent-free reaction conditions, often with microwave irradiation, which can significantly reduce reaction times and waste.[6] Additionally, the development of reusable solid acid catalysts can minimize the use of corrosive mineral acids.
-
-
Q4: How can I confirm the structure of my final product?
-
A4: A combination of spectroscopic techniques is essential for structural confirmation.
-
¹H NMR: Expect to see signals for the N-H protons (typically broad singlets), the C-H protons of the pyrimidine ring, and the methylene protons adjacent to the trifluoromethyl group.
-
¹³C NMR: Look for the characteristic signals of the carbonyl carbons, the carbon bearing the trifluoromethyl group (which will show coupling to fluorine), and the other carbons of the pyrimidine ring.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (182.03 g/mol for the exact mass) should be observed.[6]
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (amides), and C-F stretching should be present.
-
-
Experimental Protocols
General Protocol for the Two-Step Synthesis of this compound
Step 1: Synthesis of 4-Hydroxy-6-(trifluoromethyl)hexahydropyrimidine-2,5-dione
-
To a round-bottom flask, add the aldehyde (1 equivalent), ethyl 4,4,4-trifluoroacetoacetate (1 equivalent), and urea (1.2 equivalents).
-
Add a suitable solvent (e.g., ethanol or acetonitrile) and a catalytic amount of an acid catalyst (e.g., HCl or Yb(OTf)₃).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
The crude solid can be washed with a cold solvent to obtain the 4-hydroxy intermediate.
Step 2: Dehydration to this compound
-
Suspend the crude 4-hydroxy intermediate in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a dehydrating agent (e.g., thionyl chloride with pyridine or polyphosphate ester).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench any remaining dehydrating agent (e.g., by slowly adding water or a saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in the Troubleshooting Guide .
References
-
Efficient conditions were found for the dehydration of ethyl 6-aryl-4-hydroxy-2-oxo- and ethyl 6-aryl-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylates that formed in the Biginelli reaction from trifluoroacetoacetic ester, aldehyde, and (thio)urea. ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Biginelli reaction. Wikipedia. (2023, December 27). Retrieved January 17, 2026, from [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomed J Sci & Tech Res. (2019, February 15). Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. National Institutes of Health. (n.d.). Retrieved January 17, 2026, from [Link]
-
Biginelli reaction – Knowledge and References. Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mass spectra of compounds (1-9). ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Biginelli Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Innate C-H trifluoromethylation of heterocycles. National Institutes of Health. (n.d.). Retrieved January 17, 2026, from [Link]
-
Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction. Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
-
For highly polar compound, how to do the purification? ResearchGate. (2018, April 25). Retrieved January 17, 2026, from [Link]
-
A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. (2016, May 28). Retrieved January 17, 2026, from [Link]
-
Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. (n.d.). Retrieved January 17, 2026, from [Link]
-
THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. (2008, November 24). Retrieved January 17, 2026, from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
An NMR Spectral Study of the Structure of 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4-(1H,3H)-dione in DMSO-d6. ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Wiley Online Library. (2023, May). Retrieved January 17, 2026, from [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison of 5-(Trifluoromethyl)uracil and 5-Fluorouracil in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-cancer therapeutics, pyrimidine analogs have long been a cornerstone of chemotherapy. Among these, 5-Fluorouracil (5-FU) has been a mainstay for decades, utilized in the treatment of a wide array of solid tumors. However, the emergence of resistance and a desire for improved therapeutic indices have driven the development of novel analogs. One such analog that has garnered significant attention is 5-(Trifluoromethyl)uracil, also known as trifluridine (TFT), the active component of the oral combination drug Lonsurf® (trifluridine/tipiracil).
This guide provides a comprehensive, data-supported comparison of 5-(Trifluoromethyl)uracil and 5-Fluorouracil, delving into their distinct mechanisms of action, comparative efficacy in cancer cell lines, and the molecular underpinnings of therapeutic resistance. Our objective is to equip researchers and drug development professionals with the critical insights needed to design robust experimental plans and make informed decisions in the pursuit of more effective cancer therapies.
At a Glance: Key Distinctions
| Feature | 5-(Trifluoromethyl)uracil (Trifluridine, TFT) | 5-Fluorouracil (5-FU) |
| Primary Mechanism | Incorporation into DNA, leading to DNA dysfunction.[1][2][3] | Inhibition of thymidylate synthase (TS), disrupting DNA synthesis.[4][5] |
| Secondary Mechanism | Inhibition of thymidylate synthase (TS).[6][7] | Incorporation into RNA, affecting RNA processing and function.[5][8] |
| Clinical Formulation | Oral, in combination with tipiracil hydrochloride.[2][9] | Typically administered intravenously.[10] |
| Metabolism | Degraded by thymidine phosphorylase (TP).[1][6] | Catabolized by dihydropyrimidine dehydrogenase (DPD).[8][11] |
| Activity in 5-FU Resistance | Often retains activity in 5-FU-resistant cell lines.[12][13][14] | Efficacy can be limited by various resistance mechanisms.[15][16][17] |
Delving into the Mechanisms of Action: A Tale of Two Pyrimidines
While both TFT and 5-FU are pyrimidine analogs designed to interfere with nucleic acid metabolism, their primary cytotoxic mechanisms diverge significantly. This distinction is critical to understanding their respective therapeutic profiles and their utility in different clinical contexts.
5-Fluorouracil (5-FU): A Multi-pronged Attack
5-FU exerts its anticancer effects through two main pathways following its intracellular conversion into active metabolites.[5][11] Its primary mode of action is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[4][5] The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a reduced folate cofactor, effectively shutting down dTMP production and leading to "thymineless death" in rapidly dividing cancer cells.[5][18]
Additionally, 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then incorporated into RNA.[8][11] This "fraudulent" RNA disrupts normal RNA processing and function, contributing to cytotoxicity.[8][19] A lesser, though still relevant, mechanism involves the incorporation of fluorodeoxyuridine triphosphate (FdUTP) directly into DNA.[5][8]
5-(Trifluoromethyl)uracil (Trifluridine, TFT): A Direct Assault on DNA Integrity
In contrast to 5-FU, the primary mechanism of action for trifluridine is its direct incorporation into DNA.[1][2][3] After entering the cell, TFT is phosphorylated to its triphosphate form, trifluridine triphosphate (TFT-TP). This metabolite is then incorporated into the DNA strand in place of thymidine.[3][7] The presence of the bulky and highly electronegative trifluoromethyl group on the uracil base disrupts DNA structure and function, leading to DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[6][13]
While TFT can also inhibit thymidylate synthase, this is considered a secondary mechanism of its anti-tumor effect, particularly in the context of the intermittent dosing schedule used clinically.[3][6] The clinical formulation of TFT includes tipiracil, an inhibitor of thymidine phosphorylase, the enzyme that rapidly degrades TFT.[1][2] This combination, known as Lonsurf®, significantly increases the bioavailability of trifluridine, allowing for effective oral administration.[7]
Comparative Efficacy in Cancer Cell Lines: A Quantitative Look
The in vitro cytotoxic effects of TFT and 5-FU have been evaluated across a multitude of cancer cell lines. A key metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | Cancer Type | 5-(Trifluoromethyl)uracil (TFT) IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) | Reference |
| MKN45 | Gastric | 0.23 | 0.93 | [12] |
| MKN45/5FU (5-FU Resistant) | Gastric | 0.85 | 13.3 | [12] |
| MKN74 | Gastric | 6.0 | 3.2 | [12] |
| MKN74/5FU (5-FU Resistant) | Gastric | 7.0 | 15.1 | [12] |
| KATOIII | Gastric | 2.7 | 2.9 | [12] |
| KATOIII/5FU (5-FU Resistant) | Gastric | 2.7 | 7.1 | [12] |
| HCT 116 | Colon | Not explicitly stated, but effective | ~185 (after 24h) | [20] |
| HT-29 | Colon | Not explicitly stated, but effective | Not explicitly stated, but effective | [21] |
| SW-620 | Colon | Not explicitly stated, but effective | Not explicitly stated, but effective | [21] |
Note: IC50 values can vary depending on experimental conditions such as exposure time and the specific assay used.
A significant finding from preclinical studies is the retained activity of TFT in 5-FU-resistant cancer cell lines.[12][13][14] For instance, in the MKN45/5FU gastric cancer cell line, which is over 14-fold more resistant to 5-FU than its parental counterpart, the IC50 for TFT only increased by approximately 3.7-fold.[12] This suggests that the distinct mechanism of action of TFT allows it to circumvent common 5-FU resistance pathways, such as the upregulation of thymidylate synthase.[12]
Experimental Protocols for In Vitro Evaluation
To aid researchers in their comparative studies, we provide the following detailed protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-(Trifluoromethyl)uracil and 5-Fluorouracil in complete growth medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results and determine the IC50 values.
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of TFT or 5-FU for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with TFT or 5-FU as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Navigating Therapeutic Resistance
A critical aspect of cancer therapy is the development of drug resistance. The mechanisms of resistance to 5-FU are well-documented and multifaceted.[15][17] They include:
-
Upregulation of Thymidylate Synthase (TS): Increased levels of the target enzyme can overcome the inhibitory effects of FdUMP.[15][16]
-
Altered 5-FU Metabolism: Changes in the activity of enzymes involved in the anabolic activation or catabolic degradation of 5-FU can reduce the concentration of its active metabolites.[15][17]
-
Dysregulation of Apoptosis: Alterations in apoptotic pathways can allow cancer cells to evade drug-induced cell death.[16][22]
The distinct mechanism of action of trifluridine provides a strategy to overcome some of these resistance mechanisms. Because its primary cytotoxicity is driven by DNA incorporation rather than TS inhibition, TFT can remain effective in tumors that have developed resistance to 5-FU through TS upregulation.[12] However, resistance to trifluridine can also develop, with proposed mechanisms including decreased expression of thymidine kinase (the enzyme responsible for the initial phosphorylation of TFT) and reduced expression of nucleoside transporters that bring the drug into the cell.[23][24]
Conclusion
5-(Trifluoromethyl)uracil and 5-Fluorouracil, while both targeting pyrimidine metabolism, represent distinct therapeutic agents with different primary mechanisms of action, metabolic pathways, and resistance profiles. The direct incorporation of trifluridine into DNA provides a key advantage, particularly in the context of 5-FU resistance. Understanding these fundamental differences is paramount for the rational design of preclinical studies and the development of next-generation cancer therapies. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative evaluations and contribute to the growing body of knowledge on these important anti-cancer compounds.
References
- Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenu
-
Fluorouracil - Wikipedia. (URL: [Link])
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (URL: [Link])
-
Contrasting Trifluridine/Tipiracil and 5-FU in CRC | Targeted Oncology. (URL: [Link])
-
Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed Central. (URL: [Link])
-
5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (URL: [Link])
-
New Combination Therapy for Treatment-refractory Colorectal Cancer. (URL: [Link])
-
Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC - PubMed Central. (URL: [Link])
-
Resistance to 5-fluorouracil: The molecular mechanisms of development in colon cancer cells - Ovid. (URL: [Link])
-
Trifluridine and Tipiracil Hydrochloride - NCI - National Cancer Institute. (URL: [Link])
-
5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - Frontiers. (URL: [Link])
-
Mechanisms of action of topical 5-fluorouracil: review and implications for the treatment of dermatological disorders - PubMed. (URL: [Link])
-
Trifluridine and tipiracil (oral route) - Side effects & dosage - Mayo Clinic. (URL: [Link])
-
Efficacy and Safety of Trifluridine/Tipiracil-Containing Combinations in Colorectal Cancer and Other Advanced Solid Tumors: A Systematic Review | The Oncologist | Oxford Academic. (URL: [Link])
-
Trifluridine/tipiracil and bevacizumab combination shows prolonged PFS compared to... - YouTube. (URL: [Link])
-
MicroRNA profiles involved in trifluridine resistance - PMC - NIH. (URL: [Link])
-
Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - NIH. (URL: [Link])
-
Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC - PubMed Central. (URL: [Link])
-
Pharmacological effects of the simultaneous and sequential combinations of trifluridine/tipiracil (TAS-102) and 5-fluorouracil in fluoropyrimidine-sensitive colon cancer cells - PubMed. (URL: [Link])
-
Biomarkers of Trifluridine-Tipiracil Efficacy - PMC - NIH. (URL: [Link])
-
5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - MDPI. (URL: [Link])
-
Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1 | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])
-
The 5-fluorouracil (5-FU) metabolism pathway. In tumour cells 5-FU is... - ResearchGate. (URL: [Link])
-
[PDF] Trifluorothymidine Resistance Is Associated with Decreased Thymidine Kinase and Equilibrative Nucleoside Transporter Expression or Increased Secretory Phospholipase A2 | Semantic Scholar. (URL: [Link])
-
TAS-102 Shows Similar Efficacy to 5-FU in Gastric/GEJ and Colorectal Cancers. (URL: [Link])
-
RESEARCH ARTICLE In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. (URL: [Link])
-
IC 50 values of 5-FU for colon cancer cells. | Download Table - ResearchGate. (URL: [Link])
-
In vitro antiproliferative effects of 5-fluorouracil (5-FU) (a) and... - ResearchGate. (URL: [Link])
-
Involvement of Concentrative Nucleoside Transporter 1 in Intestinal Absorption of Trifluridine Using Human Small Intestinal Epithelial Cells - PubMed. (URL: [Link])
-
Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed. (URL: [Link])
-
Biochemical and Clinical Pharmacology of 5-Fluorouracil | CancerNetwork. (URL: [Link])
-
Influence of pH on the uptake of 5-fluorouracil into isolated tumour cells - PubMed. (URL: [Link])
-
Trifluridine/Tipiracil and Regorafenib: New Weapons in the War Against Metastatic Colorectal Cancer - Hematology & Oncology - Millennium Medical Publishing. (URL: [Link])
-
Full article: Trifluridine/Tipiracil: An Emerging Strategy for the Management of Gastrointestinal Cancers - Taylor & Francis Online. (URL: [Link])
-
Contrasting Trifluridine/Tipiracil and 5-FU in CRC - YouTube. (URL: [Link])
-
5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed. (URL: [Link])
-
IC50 value of 5-FU and CUR in HCT 116 cell lines - ResearchGate. (URL: [Link])
-
What is the mechanism of action for 5-fluorouracil (5-FU)? - Dr.Oracle. (URL: [Link])
-
Trifluridine/tipiracil - Wikipedia. (URL: [Link])
-
Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date. (URL: [Link])
-
Abstract 2067: Trifluridine/tipiracil can overcome the resistance of gastric 5-fluorouracil-refractory cancer cells with various cancer driver-genes alterations in vitro and in vivo - AACR Journals. (URL: [Link])
-
Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem - NIH. (URL: [Link])
-
5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects - YouTube. (URL: [Link])
-
5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... - ResearchGate. (URL: [Link])
-
Extract from the Clinical Evaluation Report for Trifluridine/tipiracil [Lonsurf and Orcantas] - Therapeutic Goods Administration (TGA). (URL: [Link])
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. Trifluridine and Tipiracil Hydrochloride - NCI [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 7. dovepress.com [dovepress.com]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluridine and tipiracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. mdpi.com [mdpi.com]
- 11. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 12. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ovid.com [ovid.com]
- 23. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Trifluorothymidine Resistance Is Associated with Decreased Thymidine Kinase and Equilibrative Nucleoside Transporter Expression or Increased Secretory Phospholipase A2 | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Trifluoromethylated vs. Non-Trifluoromethylated Pyrimidines: A Guide to Strategic Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2][3] In the relentless pursuit of optimizing drug candidates, the strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool.[4][5] This functional group is far more than a simple methyl bioisostere; its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][6]
This guide provides a comprehensive comparative analysis of trifluoromethylated versus non-trifluoromethylated pyrimidines. We will dissect the causal relationships between the physicochemical properties imparted by the CF₃ group and the resulting impact on metabolic stability, target affinity, and overall drug-like characteristics, supported by quantitative data and validated experimental protocols.
The Physicochemical Transformation: How Trifluoromethylation Reshapes the Pyrimidine Core
The introduction of a trifluoromethyl group onto a pyrimidine ring fundamentally alters its intrinsic properties. These changes are the primary drivers for the observed enhancements in biological performance.
Lipophilicity and Permeability
Lipophilicity, commonly quantified by the partition coefficient (LogP), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] The CF₃ group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, indicating its strong preference for a lipid environment over an aqueous one.[4] This property is crucial for enhancing a compound's ability to cross cellular membranes.[9][10]
The causality for this increased lipophilicity stems from the replacement of polar C-H bonds with non-polar, hydrophobic C-F bonds. While fluorine is highly electronegative, the symmetrical arrangement in the CF₃ group results in a non-polar surface that is poorly solvated by water, driving the molecule into the lipid phase.
Table 1: Comparative Physicochemical Properties
| Property | Non-Trifluoromethylated Pyrimidine (Parent) | 2-(Trifluoromethyl)pyrimidine | Rationale for Change |
| Molecular Weight | 80.09 g/mol [11] | 148.09 g/mol [12] | Addition of CF₃ group. |
| cLogP | ~0.1 - 0.5 (estimated) | 1.1[12] | The CF₃ group significantly increases lipophilicity, enhancing membrane permeability.[4][9] |
| pKa (of protonated form) | 1.23[13] | < 1.23 (predicted) | The strong electron-withdrawing CF₃ group reduces the electron density on the ring nitrogens, decreasing their basicity.[13][14] |
Electronic Effects and Basicity (pKa)
Pyrimidine is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms.[1][13] The addition of a trifluoromethyl group, one of the most powerful electron-withdrawing groups in medicinal chemistry, further depletes the ring of electron density.[9][14]
This profound electronic perturbation has a direct impact on the basicity of the pyrimidine nitrogens. The reduced electron density makes it less favorable for them to accept a proton, resulting in a lower pKa compared to the non-substituted parent ring.[13][14] This modulation of pKa can be critical for altering a drug's ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell penetration.
Metabolic Stability: The C-F Bond's Strength
One of the most celebrated advantages of trifluoromethylation is the dramatic enhancement of metabolic stability.[4][15] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[9][10]
This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[15] By strategically replacing a metabolically labile group (like a methyl or an unsubstituted aromatic position) with a CF₃ group, medicinal chemists can effectively block a key metabolic pathway. This "metabolic shielding" leads to a longer in vivo half-life, reduced clearance, and a more predictable and durable pharmacokinetic profile.[4][15]
Table 2: Impact on Metabolic Stability (Illustrative Data)
| Compound Analogue | Key Functional Group | Metabolic Half-life (t½) in HLM | Intrinsic Clearance (Clint) | Rationale for Change |
| Analogue A | -CH₃ (at position 4) | Shorter | Higher | The methyl group is susceptible to CYP-mediated oxidation. |
| Analogue B | -CF₃ (at position 4) | Longer | Lower | The strong C-F bonds in the CF₃ group block metabolic oxidation, increasing stability.[10][15] |
| HLM: Human Liver Microsomes |
Target Binding Affinity and Conformation
The CF₃ group can significantly improve a molecule's binding affinity for its biological target through a combination of steric and electronic effects.[4][6]
-
Steric Interactions: Being bulkier than a methyl group, the CF₃ group can promote favorable van der Waals interactions within a protein's binding pocket.[4][9]
-
Electrostatic and Non-Covalent Interactions: The CF₃ group's unique electronic nature allows it to participate in dipole-dipole interactions and halogen bonding with amino acid residues in the target protein, further anchoring the ligand in the active site.[4]
Caption: Logical flow of the CF₃ group's impact on drug properties.
Synthesis Strategies: Building the Molecules
The approach to synthesizing trifluoromethylated pyrimidines often differs from that of their non-fluorinated counterparts. While direct trifluoromethylation of a pre-formed pyrimidine ring can be challenging due to selectivity issues, the most common and robust strategy involves the use of CF₃-containing building blocks.[16] A widely used precursor is ethyl 4,4,4-trifluoro-3-oxobutanoate, which can be condensed with amidines or related compounds to construct the pyrimidine ring with the CF₃ group already in place.[17][18]
Caption: Typical synthesis workflow for CF₃-pyrimidines.
Experimental Protocols for Comparative Evaluation
To empirically validate the effects of trifluoromethylation, standardized and robust in vitro assays are essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
This method provides a rapid and reliable alternative to the traditional shake-flask method for determining LogP.[19][20] It relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.
-
Objective: To quantitatively measure the LogP of trifluoromethylated and non-trifluoromethylated pyrimidine analogues.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[21]
-
Test compounds and a set of 5-7 LogP standards with known values.
-
-
Methodology:
-
Calibration Curve: Prepare 1 mg/mL stock solutions of LogP standards. Inject each standard and run a gradient elution (e.g., 5% to 95% Mobile Phase B over 10 minutes). Record the retention time (t_R) for each standard. Plot the known LogP values against the observed t_R to generate a calibration curve.
-
Sample Analysis: Prepare and inject the test compounds (trifluoromethylated and non-trifluoromethylated analogues) under the identical HPLC conditions.
-
Data Interpretation: Determine the retention time for each test compound. Use the linear regression equation from the calibration curve to calculate the LogP value.
-
-
Trustworthiness: The validity of the assay is confirmed by the linearity (R² > 0.98) of the calibration curve generated from the known standards.
Protocol 2: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing a direct measure of its metabolic stability.[15][22][23]
-
Objective: To compare the metabolic half-life (t½) and intrinsic clearance (Clint) of pyrimidine analogues.
-
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (Cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Positive controls (known rapidly metabolized compound, e.g., Verapamil) and negative controls (known stable compound, e.g., Warfarin).
-
Ice-cold acetonitrile with an internal standard to stop the reaction.
-
LC-MS/MS for analysis.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, add phosphate buffer and HLM. Add the test compounds and controls to their respective wells (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for a parallel sample quenched immediately with acetonitrile.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding ice-cold acetonitrile.[15][21]
-
Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percent parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate half-life as t½ = 0.693/k.
-
-
Trustworthiness: The assay is validated by the performance of the positive and negative controls, which should exhibit high and low clearance, respectively, ensuring the enzymatic system is active and specific.
Protocol 3: Competitive Target Binding Assay
This assay determines a compound's ability to bind to its target by measuring its displacement of a known, labeled ligand. It is a powerful tool for assessing improvements in binding affinity.[24][25]
-
Objective: To determine the binding affinity (IC₅₀/Kᵢ) of pyrimidine analogues to a specific protein target (e.g., a kinase).
-
Materials:
-
Purified target protein.
-
A fluorescently labeled ligand (probe) with known affinity for the target.
-
Assay buffer.
-
Test compounds.
-
Microplate reader capable of detecting fluorescence polarization or intensity.
-
-
Methodology:
-
Assay Setup: In a microplate, add the target protein, the fluorescent probe (at a fixed concentration near its K_d), and assay buffer.
-
Compound Addition: Add the test compounds across a range of concentrations (e.g., 10-point serial dilution). Include wells with no test compound (maximum signal) and wells with a high concentration of an unlabeled known binder (background signal).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence signal using a microplate reader. When the fluorescent probe is bound to the large protein, its signal will be high (e.g., high polarization). When displaced by a test compound, its signal will be low.
-
Data Interpretation: Plot the signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the probe is displaced).
-
-
Trustworthiness: The assay's robustness is confirmed by a stable signal window between the maximum and minimum signal controls and a reproducible IC₅₀ for a known reference compound.
Conclusion
The trifluoromethylation of pyrimidines is a powerful and validated strategy in modern medicinal chemistry. It is not merely an act of substitution but a deliberate, multifaceted optimization technique. The introduction of the CF₃ group predictably enhances lipophilicity and metabolic stability while modulating the electronic character of the pyrimidine core. These fundamental physicochemical changes often translate directly into superior pharmacokinetic profiles and enhanced biological activity.[4][6][9] By understanding the underlying principles and employing robust experimental protocols for validation, researchers can rationally design and develop more effective and durable pyrimidine-based therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. [Link]
-
Trifluoromethylation on a Nucleoside Sugar Scaffold: Design and Synthesis of 6′-Trifluoromethylcyclopentenyl-purine and -pyrimidine Nucleoside Analogues. ACS Publications. [Link]
-
Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]
-
Pyrimidine. PubChem - NIH. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. [Link]
-
2-(Trifluoromethyl)pyrimidine. PubChem - NIH. [Link]
-
Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI. [Link]
-
A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]
-
Binding Assays. Creative Biolabs. [Link]
-
Binding Assays. BMG LABTECH. [Link]
-
Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. Sartorius. [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyrimidine - Wikipedia [en.wikipedia.org]
- 14. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 18. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. sartorius.com [sartorius.com]
A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)uracil Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-(Trluoromethyl)uracil analogs, a class of compounds with significant therapeutic potential, particularly in oncology and virology. By examining the impact of specific structural modifications on their biological efficacy, we aim to furnish a valuable resource for the rational design of next-generation therapeutics.
The trifluoromethyl group at the 5-position of the uracil ring is a key pharmacophore that significantly enhances the biological activity of these nucleoside and non-nucleoside analogs. This is primarily attributed to its strong electron-withdrawing nature and its ability to mimic the methyl group of thymine, allowing these analogs to interact with key enzymes in nucleoside metabolism, most notably thymidylate synthase (TS).[1] The C-F bond's high strength also increases the metabolic stability of these compounds.[1]
The Central Role of Thymidylate Synthase Inhibition
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The inhibition of TS leads to a depletion of the dTMP pool, resulting in "thymineless death," a state that is particularly cytotoxic to rapidly proliferating cancer cells. The active metabolite of the widely used anticancer drug 5-fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is a well-known inhibitor of TS.[2] Analogs of 5-(trifluoromethyl)uracil, particularly 5-(trifluoromethyl)-2'-deoxyuridine (Trifluridine), also exert their potent anticancer and antiviral effects through the inhibition of this vital enzyme.[3]
Structure-Activity Relationship Analysis
The biological activity of 5-(trifluoromethyl)uracil analogs can be finely tuned by strategic modifications at several key positions of the pyrimidine ring (N1 and N3) and, in the case of nucleoside analogs, the sugar moiety.
Modifications at the N1-Position of the Uracil Ring
Substitutions at the N1-position have been extensively explored to modulate the pharmacokinetic and pharmacodynamic properties of 5-(trifluoromethyl)uracil analogs. The introduction of various alkyl and aryl groups can influence the compound's lipophilicity, cell permeability, and interaction with the target enzyme.
-
Rationale for N1-Substitution: The primary goal of N1-substitution is often to create prodrugs that can be metabolized in vivo to release the active 5-(trifluoromethyl)uracil or its nucleoside. Additionally, specific substituents can enhance the binding affinity to the target enzyme or alter the compound's selectivity.
| Compound ID | N1-Substituent | Biological Activity (IC50) | Target/Cell Line | Reference |
| 1a | -H | > 100 µM | HeLa | [4] |
| 1b | -CH2CH2P(O)(OH)2 | 45 µM (EC50) | HCMV | [4] |
| 1c | -CH2CH2CH2P(O)(OH)2 | > 100 µM | HeLa | [4] |
| 1d | -(CH2)5P(O)(OH)2 | 53 µM (EC50) | VZV (TK-) | [4] |
-
Key Insight: The introduction of a phosphonoalkyl chain at the N1-position can impart antiviral activity, as seen with compounds 1b and 1d . The length of the alkyl chain is crucial for activity, with the ethylphosphonate (1b ) showing activity against human cytomegalovirus (HCMV) and the pentylphosphonate (1d ) against varicella-zoster virus (VZV).
Modifications at the N3-Position of the Uracil Ring
The N3-position of the uracil ring is another critical site for modification. Substituents at this position can influence the hydrogen bonding interactions within the active site of the target enzyme.
-
Rationale for N3-Substitution: Modifications at the N3-position can enhance the binding affinity of the inhibitor to thymidylate synthase. For instance, the introduction of a benzoyl group has been shown to affect the biological activity of related uracil analogs.[4]
| Compound ID | N1-Substituent | N3-Substituent | Biological Activity (IC50) | Target/Cell Line | Reference |
| 2a | -CH2CH2P(O)(OH)2 | -H | > 200 µM | L1210 | [4] |
| 2b | -CH2CH2P(O)(OH)2 | -Benzoyl | 180 µM | L1210 | [4] |
-
Key Insight: While the N3-benzoyl substitution in compound 2b did not lead to a dramatic increase in cytotoxicity against L1210 cells compared to the unsubstituted analog 2a , it highlights that modifications at this position can be tolerated and could be further explored to optimize activity.
Modifications of the 5-(Trifluoromethyl)uracil Scaffold
Fusing other heterocyclic rings to the 5-(trifluoromethyl)uracil scaffold has led to the discovery of potent anticancer agents with diverse mechanisms of action.
-
Rationale for Scaffold Modification: The fusion of a thiazole ring to the pyrimidine core, creating thiazolo[4,5-d]pyrimidine derivatives, aims to generate purine antagonists that can interfere with various cellular processes. The trifluoromethyl group at the 5-position is expected to enhance the lipophilicity and bioavailability of these fused systems.[1]
| Compound ID | Scaffold | R-Group | Biological Activity (GI50) | Target/Cell Line | Reference |
| 3a | 5-(CF3)-thiazolo[4,5-d]pyrimidine | 7-Cl, 3-Phenyl | 0.22 µM | NCI-60 (mean) | [1] |
| 3b | 5-(CF3)-thiazolo[4,5-d]pyrimidine | 7-NH-Cyclohexyl, 3-Phenyl | 1.07 µM | NCI-60 (mean) | [1] |
| 3c | 5-(CF3)-thiazolo[4,5-d]pyrimidine | 7-Oxo, 3-Phenyl | > 100 µM | A375 | [1] |
-
Key Insight: The nature of the substituent at the 7-position of the thiazolo[4,5-d]pyrimidine ring dramatically influences the anticancer activity. The 7-chloro derivative 3a was found to be the most potent among the series, exhibiting broad-spectrum anticancer activity.
Modifications of the Sugar Moiety in Nucleoside Analogs
For nucleoside analogs of 5-(trifluoromethyl)uracil, modifications to the 2'-deoxyribose moiety can significantly impact their antiviral and anticancer activities. These modifications can affect the substrate specificity for viral or cellular kinases, which are responsible for activating these compounds to their triphosphate forms.
-
Rationale for Sugar Modification: The goal of modifying the sugar moiety is often to enhance the selective phosphorylation by viral thymidine kinases over cellular kinases, thereby increasing the therapeutic index. Stereochemistry also plays a crucial role, as the L-enantiomers of nucleosides can exhibit different biological properties compared to the natural D-enantiomers.[3]
| Compound ID | Base | Sugar Moiety | Biological Activity (IC50) | Target/Cell Line | Reference |
| 4a (Trifluridine) | 5-(CF3)uracil | β-D-2'-deoxyribose | 3.07 - 12.52 µM | HSV-1 | [5] |
| 4b (L-TFT) | 5-(CF3)uracil | β-L-2'-deoxyribose | > 100 µM | HSV-1/2 | [3] |
| 4c | 5-Iodouracil | (2'S)-2'-deoxy-2'-C-methylribose | 0.14 µg/mL (EC50) | HSV-1 | [6] |
-
Key Insight: The stereochemistry of the sugar is critical for antiviral activity. The natural D-enantiomer, Trifluridine (4a ), is a potent anti-herpes agent, while its L-enantiomer (4b ) is inactive.[3][5] This highlights the stereospecificity of the viral enzymes involved in the activation of these nucleoside analogs. Furthermore, modifications at the 2'-position, such as the introduction of a C-methyl group (4c ), can also lead to potent antiviral activity.[6]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of 5-(trifluoromethyl)uracil analogs.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[7]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cells of the desired cancer cell line.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals completely.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[10]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which results from the conversion of 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF) during the dUMP methylation.
Principle: Thymidylate synthase catalyzes the reductive methylation of dUMP to dTMP using mTHF as the methyl donor. This reaction is coupled to the oxidation of mTHF to DHF, which leads to an increase in absorbance at 340 nm.[11]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Purify recombinant human thymidylate synthase.
-
Prepare stock solutions of dUMP and mTHF in an appropriate buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2).[11]
-
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing the buffer, dUMP (e.g., 100 µM), and the test inhibitor at various concentrations.
-
Add the enzyme (e.g., 40 nM) to the mixture and incubate for 5 minutes at 25°C to allow for inhibitor binding.[11]
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding mTHF (e.g., 150 µM) to the cuvette.
-
Immediately start monitoring the change in absorbance at 340 nm over a period of 3 minutes using a spectrophotometer with a temperature-controlled cell holder.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC50 value for the inhibitor.
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The catalytic cycle of Thymidylate Synthase and its inhibition by a 5-(Trifluoromethyl)uracil analog.
Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of test compounds.
Conclusion
The 5-(trifluoromethyl)uracil scaffold represents a versatile platform for the development of potent anticancer and antiviral agents. The structure-activity relationship studies reveal that modifications at the N1, N3, and C5 positions of the pyrimidine ring, as well as the sugar moiety in nucleoside analogs, can profoundly influence their biological activity. A thorough understanding of these SAR principles, coupled with robust and reproducible experimental methodologies, is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for researchers in this exciting and impactful field of drug discovery.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Marconi, M., et al. (2003). 5-(Trifluoromethyl)-β-l-2′-deoxyuridine, the l-Enantiomer of Trifluorothymidine: Stereospecific Synthesis and Antiherpetic Evaluations. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1461-1464.
- Anderson, D. D., et al. (2012). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 51(38), 7577–7587.
- van der Wilt, C. L., et al. (1994). In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis. British Journal of Cancer, 69(4), 643–648.
- Awano, H., et al. (1996). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. Archiv der Pharmazie, 329(2), 66-72.
- Gernaey, A., et al. (2002). In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1. Antimicrobial Agents and Chemotherapy, 46(8), 2375–2380.
- Torrence, P. F., et al. (1978). 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine. Journal of Medicinal Chemistry, 21(2), 228-231.
- Fustero, S., et al. (2003). An efficient synthesis of new fluorinated uracil derivatives.
- Gupta, O. D., et al. (2002). Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. Journal of Fluorine Chemistry, 116(2), 149-155.
- Hai, L., et al. (2004). [Synthesis of N1-(aryl)alkyloxyacyl-5-fluorouracil derivatives]. Sichuan Da Xue Xue Bao Yi Xue Ban, 35(4), 552-554.
- Kandefer-Szerszeń, M., et al. (2022).
- Khan, I., et al. (2021). A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II. Molecules, 26(10), 2999.
- Li, X., et al. (2023). Recent Advances in the Synthesis of 5-(Hetero)
- Matsuda, A., et al. (1996). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. Archiv der Pharmazie, 329(2), 66-72.
- Parker, W. B. (2009). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Journal of Medicinal Chemistry, 52(8), 2482–2493.
- Palasz, A. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 55-73.
- Roman, G. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
- Szymańska, E., et al. (2016). Synthesis, antiviral, cytotoxic and cytostatic evaluation of N1-(phosphonoalkyl)uracil derivatives. Monatshefte für Chemie - Chemical Monthly, 147(6), 1131–1142.
- Yakovlev, I. P., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866.
- Yokoya, A., et al. (2024). Comparison of core and valence band electronic structures of bulk uracil and 5-halouracils. Physical Chemistry Chemical Physics, 26(6), 4422-4428.
- Zídek, Z., et al. (1999). In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1. Antimicrobial Agents and Chemotherapy, 43(8), 1903–1909.
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. [Synthesis of N1-(aryl)alkyloxyacyl-5-fluorouracil derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the In Vivo Efficacy of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione Derivatives in Oncology Research
This guide provides a comprehensive comparison of the in vivo efficacy of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione derivatives, with a primary focus on the extensively studied and clinically approved compound, Trifluridine (FTD). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting the anti-tumor activity of these compounds, compares their performance with alternative therapies, and provides detailed methodologies for key in vivo studies.
Introduction to 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-diones
The this compound scaffold is a cornerstone in the development of antimetabolite chemotherapeutics. The inclusion of a trifluoromethyl group at the 5-position of the uracil ring is a critical chemical modification that enhances the biological activity of these compounds. This structural feature allows for the inhibition of key enzymes involved in DNA synthesis and repair, ultimately leading to cytotoxic effects in rapidly proliferating cancer cells.
While a variety of derivatives from this class have been synthesized and evaluated for their biological activities, in vivo efficacy data is predominantly available for Trifluridine (FTD), a thymidine analog. FTD is most notably a component of the oral combination anticancer drug TAS-102 (Lonsurf®), which also contains tipiracil (TPI), a thymidine phosphorylase inhibitor that prevents the rapid degradation of FTD and enhances its bioavailability.[1][2]
Comparative In Vivo Efficacy of Trifluridine (FTD)
Trifluridine, as a key derivative of this compound, has demonstrated significant in vivo antitumor efficacy across a range of cancer models, particularly in colorectal and gastric cancers. Its primary mechanism of action involves incorporation into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[1][3] This is distinct from 5-fluorouracil (5-FU), which primarily acts by inhibiting thymidylate synthase.[3]
Monotherapy Efficacy
In preclinical xenograft models, FTD, particularly when administered as TAS-102, has shown potent antitumor activity. Studies in nude mice bearing human colorectal cancer xenografts have demonstrated significant tumor growth inhibition.[4] For instance, in models of peritoneal dissemination of colorectal and gastric cancer, oral administration of TAS-102 (200 mg/kg/day) for 5 consecutive days followed by 2 drug-free days for 6 weeks resulted in a significant increase in the lifespan of the treated mice compared to control groups.[1][5]
Table 1: In Vivo Efficacy of TAS-102 Monotherapy in Peritoneal Dissemination Models [1][5]
| Cell Line | Cancer Type | Treatment | Increase in Lifespan (ILS %) |
| DLD-1 | Colorectal | TAS-102 | 66.7 |
| DLD-1/5-FU | Colorectal (5-FU resistant) | TAS-102 | 43.3 |
| HT-29 | Colorectal | TAS-102 | 106.3 |
| HCT116 | Colorectal | TAS-102 | 98.3 |
| MKN45 | Gastric | TAS-102 | 133.3 |
Notably, TAS-102 has demonstrated efficacy in 5-FU-resistant cancer models, highlighting its potential as a valuable therapeutic option for patients who have developed resistance to conventional fluoropyrimidine-based therapies.[2][6][7] This is attributed to its primary mechanism of DNA incorporation rather than sole reliance on thymidylate synthase inhibition.[2]
Combination Therapy Efficacy
The in vivo antitumor activity of trifluridine is often enhanced when used in combination with other chemotherapeutic or targeted agents.
-
With Oxaliplatin: In xenograft models of human colorectal and gastric cancer, the combination of TAS-102 and oxaliplatin resulted in significantly superior tumor growth inhibition compared to either monotherapy alone.[8]
-
With Fruquintinib: The combination of TAS-102 with fruquintinib, a VEGFR inhibitor, also showed significantly greater inhibition of tumor growth in human colorectal cancer xenografts than either agent used alone.[4][9]
-
With Bevacizumab: Preclinical colorectal cancer xenograft models have shown a synergistic effect when combining TAS-102 with bevacizumab, an anti-VEGF antibody.[10][11] This combination has also shown promising results in clinical trials for metastatic colorectal cancer.[11]
-
With Ramucirumab (surrogate): In a murine colorectal cancer syngeneic model, the combination of FTD/TPI with DC101 (a ramucirumab surrogate) resulted in additive antitumor effects.[12]
Table 2: Comparative In Vivo Efficacy of Trifluridine Monotherapy vs. Combination Therapy in Colorectal Cancer Xenograft Models
| Treatment Group | Tumor Model | Key Efficacy Outcome | Citation |
| TAS-102 | HCT 116, SW-48 | Significant tumor growth inhibition | [8] |
| TAS-102 + Oxaliplatin | HCT 116, SW-48 | Superior tumor growth inhibition vs. monotherapy | [8] |
| TAS-102 | HCT 116, SW48 | Significant tumor growth inhibition | [4][9] |
| TAS-102 + Fruquintinib | HCT 116, SW48 | Superior antitumor effects vs. monotherapy | [4][9] |
| FTD/TPI | CT26 (syngeneic) | 30.6% Tumor Growth Inhibition (TGI) | [12] |
| FTD/TPI + DC101 | CT26 (syngeneic) | 60.3% Tumor Growth Inhibition (TGI) | [12] |
Other this compound Derivatives
While trifluridine is the most prominent derivative with extensive in vivo data, other related compounds have been synthesized and evaluated, primarily at the in vitro stage. These include derivatives with modifications to the pyrimidine ring or the sugar moiety. However, there is a notable lack of comprehensive in vivo efficacy studies for these other derivatives in publicly available literature. This suggests that while the chemical space is being explored, many of these novel compounds have not yet progressed to in vivo anti-tumor evaluation, or the results have not been published. The significant preclinical and clinical success of trifluridine has likely focused research and development efforts on this particular molecule and its optimized delivery in the form of TAS-102.
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a standard methodology for evaluating the in vivo efficacy of a this compound derivative, such as TAS-102, in a human tumor xenograft model.
1. Cell Culture and Animal Models:
- Human cancer cell lines (e.g., HCT 116 for colorectal cancer, MKN45 for gastric cancer) are cultured in appropriate media and conditions.
- Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
- A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
- Tumor growth is monitored regularly using calipers.
3. Treatment Administration:
- When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
- Test Article (e.g., TAS-102): Administered orally (e.g., via gavage) at a specified dose and schedule (e.g., 150 mg/kg, twice daily for 14 days).[13] The vehicle for TAS-102 is often a 0.5% aqueous solution of hydroxypropyl methylcellulose (HPMC).[13]
- Comparator/Combination Agent (e.g., Oxaliplatin): Administered via the appropriate route (e.g., intravenously).
- Control Group: Receives the vehicle used for the test article.
4. Efficacy Endpoints:
- Tumor Volume: Measured 2-3 times per week using the formula: (Length x Width²) / 2.
- Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.
- Body Weight: Monitored as an indicator of toxicity.
- Survival: In some studies, mice are monitored until a humane endpoint (e.g., tumor volume reaches a specific size) and survival curves are generated.
5. Statistical Analysis:
- Tumor growth data is typically analyzed using statistical methods such as ANOVA or t-tests to determine significant differences between treatment groups.
- Survival data is analyzed using Kaplan-Meier curves and the log-rank test.
Mechanistic Insights and Signaling Pathways
The primary antitumor mechanism of trifluridine is its incorporation into DNA, leading to DNA damage and cell cycle arrest.
Caption: Mechanism of action of Trifluridine/Tipiracil (TAS-102).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel this compound derivative.
Sources
- 1. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Evaluation of a Novel Combination Therapy, Based on Trifluridine/Tipiracil and Fruquintinib, against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin on Human Colorectal and Gastric Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 9. Evaluation of a Novel Combination Therapy, Based on Trifluridine/Tipiracil and Fruquintinib, against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging combination therapies for metastatic colorectal cancer – impact of trifluridine/tipiracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review [frontiersin.org]
- 12. Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, FTD/TPI, with Ramucirumab Murine Version DC101 in a Mouse Syngeneic Cancer Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorinated Pyrimidine Analogs in Oncology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, fluorinated pyrimidine analogs have long been a cornerstone of treatment regimens for a variety of solid tumors. From the pioneering introduction of 5-fluorouracil (5-FU) to the development of more sophisticated oral formulations and combination therapies, this class of drugs continues to be a subject of intense research and clinical investigation. This guide provides a comprehensive, head-to-head comparison of key fluorinated pyrimidine analogs, offering insights into their mechanisms of action, clinical efficacy, and the critical experimental methodologies used for their evaluation.
The Evolution and Mechanism of Action of Fluorinated Pyrimidines
The therapeutic efficacy of fluorinated pyrimidines hinges on their ability to disrupt DNA and RNA synthesis in rapidly dividing cancer cells. While sharing a common mechanistic backbone, the various analogs exhibit distinct pharmacological properties that influence their clinical utility.
5-Fluorouracil (5-FU): The Precursor
5-FU, a structural analog of uracil, requires intracellular conversion to several active metabolites to exert its cytotoxic effects. Its primary mechanisms of action are:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of thymidine synthesis and subsequent "thymineless death".
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing and function.
Oral Fluoropyrimidines: Enhancing Convenience and Efficacy
To overcome the challenges associated with intravenous 5-FU administration, several oral fluoropyrimidine analogs have been developed.
-
Capecitabine: This is a prodrug of 5-FU that is converted to its active form through a three-step enzymatic cascade, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase. This tumor-selective activation is designed to increase efficacy and reduce systemic toxicity.
-
S-1 (Tegafur-gimeracil-oteracil): This oral formulation combines three components: tegafur, a prodrug of 5-FU; gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism; and oteracil, which inhibits the phosphorylation of 5-FU in the gastrointestinal tract to reduce local toxicity.
-
TAS-102 (Trifluridine/Tipiracil): This combination agent consists of trifluridine, a thymidine-based nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor. Trifluridine is incorporated into DNA, leading to DNA dysfunction, while tipiracil prevents the degradation of trifluridine, thereby increasing its bioavailability.
Comparative Efficacy and Clinical Applications
The choice of a fluorinated pyrimidine analog often depends on the cancer type, treatment setting (adjuvant vs. metastatic), and regional regulatory approvals.
| Drug | Cancer Type | Key Findings from Clinical Trials |
| 5-FU/Leucovorin | Colorectal Cancer (adjuvant) | Established as a standard of care, significantly improving disease-free and overall survival compared to surgery alone. |
| Capecitabine | Colorectal Cancer (adjuvant) | The X-ACT trial demonstrated that capecitabine is at least equivalent to the Mayo Clinic regimen of 5-FU/leucovorin in terms of disease-free survival. |
| Metastatic Breast Cancer | Approved as monotherapy or in combination with docetaxel for patients who have failed prior anthracycline-containing chemotherapy. | |
| S-1 | Gastric Cancer (adjuvant) | The ACTS-GC trial showed that S-1 improves overall survival and relapse-free survival compared to surgery alone in patients with stage II or III gastric cancer. |
| Colorectal Cancer | The J-CLASSIC study, a randomized controlled trial, showed that S-1 was non-inferior to tegafur-uracil/leucovorin in terms of 3-year disease-free survival for stage IIB/III colorectal cancer. | |
| TAS-102 | Metastatic Colorectal Cancer | The RECOURSE trial demonstrated a significant improvement in overall survival and progression-free survival in patients with refractory metastatic colorectal cancer who had failed standard therapies. |
Navigating the Complexities of Resistance
A significant challenge in the clinical use of fluorinated pyrimidines is the development of drug resistance. The mechanisms of resistance are multifaceted and can involve alterations in drug metabolism, target enzyme expression, and downstream signaling pathways.
Figure 1. Key Mechanisms of Resistance to Fluorinated Pyrimidines.
Experimental Protocols for Head-to-Head Comparison
To rigorously compare the efficacy of different fluorinated pyrimidine analogs in a preclinical setting, a series of well-controlled experiments are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the fluorinated pyrimidine analogs (e.g., 5-FU, capecitabine's active metabolite 5'-DFUR, and trifluridine) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug by plotting the percentage of cell viability against the drug concentration.
Apoptosis Analysis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each fluorinated pyrimidine analog for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Future Perspectives
The field of fluorinated pyrimidine research continues to evolve, with ongoing efforts focused on:
-
Combination Therapies: Exploring synergistic combinations with targeted agents and immunotherapies to enhance efficacy and overcome resistance.
-
Biomarker Discovery: Identifying predictive biomarkers to personalize treatment and select patients most likely to respond to a particular fluorinated pyrimidine analog.
-
Novel Formulations: Developing new drug delivery systems to improve tumor targeting and reduce off-target toxicities.
By understanding the nuances of each fluorinated pyrimidine analog and employing rigorous experimental methodologies for their comparison, researchers can continue to refine their use and improve outcomes for cancer patients.
References
-
Longley DB, Harkin DP, Johnston PG. 5-fluorouracil: mechanisms of action and clinical strategies. Nat Rev Cancer. 2003;3(5):330-338. [Link]
-
Zhang N, Yin Y, Xu SJ, Chen WS. 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules. 2008;13(8):1551-1569. [Link]
-
Twelves C, Wong A, Nowacki MP, et al. Capecitabine as adjuvant treatment for stage III colon cancer. N Engl J Med. 2005;352(26):2696-2704. [Link]
-
Sakuramoto S, Sasako M, Yamaguchi T, et al. Adjuvant chemotherapy for gastric cancer with S-1, an oral fluoropyrimidine. N Engl J Med. 2007;357(18):1810-1820. [Link]
-
Mayer RJ, Van Cutsem E, Falcone A, et al. Randomized trial of TAS-102 for refractory metastatic colorectal cancer. N Engl J Med. 2015;372(20):1909-1919. [Link]
-
Tsuburaya A, Yoshida K, Kobayashi M, Yoshino S, Takahashi M, Takada N, et al. The J-CLASSIC study: a randomized, non-inferiority trial of S-1 versus tegafur-uracil/leucovorin as adjuvant chemotherapy for stage IIB/III colorectal cancer. Ann Oncol. 2018;29(8):1733-1739. [Link]
A Researcher's Guide to Enzyme Cross-Reactivity: 5-(Trifluoromethyl)uracil vs. 5-Fluorouracil
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Primary Target
In the landscape of pyrimidine antimetabolites, both 5-(Trifluoromethyl)uracil (5-TFU, the active component of trifluridine) and the archetypal 5-Fluorouracil (5-FU) are cornerstones of anticancer therapy. Their primary mechanism of action converges on the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[1] However, the clinical efficacy and toxicity profiles of these two compounds diverge significantly. This divergence is not dictated by their on-target potency alone, but rather by their off-target interactions—specifically, their cross-reactivity with key enzymes in the pyrimidine metabolism pathway.
This guide provides a comparative analysis of 5-TFU and 5-FU, focusing on their interactions with two such enzymes: Dihydropyrimidine Dehydrogenase (DPD) and Thymidine Phosphorylase (TP) . Understanding these interactions is paramount for researchers in drug development and translational oncology, as it explains the pharmacological rationale behind trifluridine's efficacy in 5-FU-refractory cancers and provides a framework for designing robust preclinical evaluation studies.
The Decisive Factor: Metabolic Stability and Fate
The fundamental difference in the clinical application of 5-TFU and 5-FU stems from their metabolic stability. While 5-FU is a highly effective TS inhibitor, its therapeutic window is narrowed by its rapid and extensive catabolism.
Dihydropyrimidine Dehydrogenase (DPD): The Gatekeeper of 5-FU Efficacy
DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU, degrading over 80% of an administered dose into inactive metabolites.[2][3][4] This rapid clearance necessitates high doses, which can lead to severe toxicity in patients with reduced DPD activity, a condition known as DPD deficiency.[3][4][5]
In stark contrast, trifluridine is not metabolized by DPD .[6] This is a critical pharmacological advantage. By evading DPD-mediated degradation, 5-TFU maintains higher and more sustained systemic concentrations, allowing for greater bioavailability and antitumor activity without the unpredictable toxicity associated with DPD polymorphisms.[6] This lack of interaction is a primary reason why trifluridine/tipiracil may be considered for patients with DPD deficiency who cannot be treated with fluoropyrimidines.[6]
Thymidine Phosphorylase (TP): A Double-Edged Sword
Thymidine Phosphorylase plays a dual role in the context of these drugs.
-
For 5-TFU (Trifluridine) , TP is a liability. TP rapidly degrades trifluridine to its inactive base, 5-(trifluoromethyl)uracil.[7][8] This necessitated the development of a combination therapy, Lonsurf® (trifluridine/tipiracil), where tipiracil hydrochloride acts as a potent TP inhibitor.[9][10] By co-administering a TP inhibitor, the degradation of trifluridine is blocked, ensuring that it can be phosphorylated to its active forms to exert its anticancer effects.[7][8]
-
For certain 5-FU prodrugs (e.g., capecitabine), TP is an essential activator. These prodrugs are converted to 5-FU intratumorally by TP, which is often upregulated in tumor tissues.[11]
This opposing interaction with TP is a key differentiator, influencing drug design and clinical strategy. The workflow below illustrates the metabolic fates of 5-TFU and 5-FU, highlighting the critical enzymatic checkpoints.
Caption: Workflow for evaluating novel pyrimidine antimetabolites.
Protocol 1: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the activity of TS by monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF), which is coupled to the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The oxidation of mTHF causes a decrease in absorbance at 340 nm. [12]* Materials:
-
Recombinant human TS enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
dUMP solution
-
mTHF solution
-
Test compound (5-TFU, 5-FU, or novel analog) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilution to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 158 µL of Assay Buffer to each well.
-
Add 10 µL of dUMP solution (final concentration ~100 µM).
-
Add 10 µL of TS enzyme solution (final concentration ~40 nM).
-
Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme. [12] 7. Initiate the reaction by adding 20 µL of mTHF solution (final concentration ~150 µM).
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay (Spectrophotometric)
-
Principle: This assay determines DPD activity by measuring the consumption of its cofactor, NADPH. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm, which is directly proportional to the rate of pyrimidine reduction (e.g., uracil or 5-FU). [13][14]* Materials:
-
Human liver cytosol or recombinant human DPD
-
DPD Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM DTT, 2.5 mM MgCl₂
-
NADPH solution
-
Substrate solution (Uracil, 5-FU, or test compound)
-
96-well UV-transparent microplate and spectrophotometer
-
-
Procedure:
-
Prepare the enzyme lysate (e.g., from peripheral blood mononuclear cells or liver cytosol). Determine the total protein concentration.
-
Set up the reaction mixture in a 96-well plate. For each reaction, combine:
-
150 µL DPD Assay Buffer
-
20 µL enzyme lysate
-
10 µL NADPH solution (final concentration ~250 µM)
-
-
Incubate at 37°C for 5 minutes to pre-warm the mixture.
-
Initiate the reaction by adding 20 µL of the substrate solution (e.g., 25 µM thymine or test compound).
-
Immediately monitor the decrease in absorbance at 340 nm for 15-20 minutes.
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
Express DPD activity as nmol of NADPH consumed per minute per mg of protein.
-
To test for cross-reactivity, compare the rate of NADPH consumption when 5-FU is the substrate versus when 5-TFU is the substrate. A negligible change in absorbance in the presence of 5-TFU indicates it is not a substrate for DPD.
-
Protocol 3: Thymidine Phosphorylase (TP) Activity Assay (HPLC-Based)
-
Principle: This assay measures the conversion of a nucleoside substrate (e.g., trifluridine) to its corresponding base (e.g., 5-trifluoromethyluracil) by TP. The substrate and product are separated by reverse-phase HPLC and quantified by UV detection. [15][16]* Materials:
-
Human platelet lysate or recombinant human TP
-
TP Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT
-
Substrate solution (Trifluridine or test compound)
-
Perchloric acid (HClO₄) for reaction termination
-
HPLC system with a C18 column and UV detector (260-290 nm)
-
-
Procedure:
-
Prepare the enzyme lysate and determine the protein concentration.
-
In a microcentrifuge tube, combine 400 µL of TP Assay Buffer, 50 µL of enzyme lysate, and 50 µL of substrate solution (final concentration ~2 mM).
-
Incubate the reaction at 37°C. Take 100 µL aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction in each aliquot by adding 10 µL of ice-cold 8 M HClO₄. [15] 5. Centrifuge the terminated samples to pellet the precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product using an appropriate gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Quantify the peak area of the product formed (the pyrimidine base) by comparing it to a standard curve.
-
Calculate the rate of product formation and express TP activity as nmol of product formed per minute per mg of protein. A significant rate of conversion indicates the test compound is a substrate for TP.
-
Conclusion and Future Directions
The evidence presented in this guide demonstrates that the pharmacological profiles of 5-(Trifluoromethyl)uracil and 5-Fluorouracil are critically defined by their cross-reactivity with metabolic enzymes. 5-TFU's key advantage lies in its evasion of DPD-mediated catabolism, a property that overcomes a major mechanism of 5-FU resistance and toxicity. [6]However, its susceptibility to degradation by TP necessitates co-administration with a TP inhibitor for clinical efficacy. [7] For researchers developing the next generation of pyrimidine antimetabolites, these findings underscore the necessity of a multi-enzyme screening approach. A desirable candidate should not only exhibit potent inhibition of thymidylate synthase but also possess a metabolic profile that ensures high bioavailability and minimizes off-target liabilities. The experimental framework provided herein offers a robust methodology for identifying such candidates, paving the way for more selective and effective cancer therapies.
References
-
Deng, W. et al. (2019). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Omega, 4(7), 11853-11860. Available at: [Link]
-
Van Kuilenburg, A. B. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European Journal of Cancer, 40(7), 939-950. Available at: [Link]
-
Abdel-Rahman, O. et al. (2022). Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loaded Zein/Tannic Acid Nanoparticles in Triple-Negative Breast Cancer. International Journal of Nanomedicine, 17, 4931-4950. Available at: [Link]
-
Matsuoka, K. et al. (2017). Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression. Oncotarget, 8(52), 90184-90195. Available at: [Link]
-
Schmitt, A. et al. (2025). Trifluridine- and tipiracil-induced DPD inhibition mimicking DPD deficiency: a case report. Frontiers in Oncology, 15, 1591120. Available at: [Link]
-
Puszkiel, A. et al. (2020). Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date. Cancer Management and Research, 12, 6961-6974. Available at: [Link]
-
Milano, G. & Etienne, M. C. (2001). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. British Journal of Cancer, 85(12), 1855-1862. Available at: [Link]
-
Dolegowska, B. et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Journal of Physiology and Pharmacology, 63(4), 411-421. Available at: [Link]
-
Van Kuilenburg, A. B. & Zoetekouw, L. (2005). Determination of thymidine phosphorylase activity by a non-radiochemical assay using reversed-phase high-performance liquid chromatography. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 30, 22-26. Available at: [Link]
-
Knight, W. B. et al. (2010). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 49(36), 7836-7843. Available at: [Link]
-
Fukushima, M. et al. (2000). Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides. Biochemical Pharmacology, 59(10), 1227-1236. Available at: [Link]
-
Martí, R. et al. (2011). Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity. Mitochondrial DNA, 22(Suppl 1), 73-79. Available at: [Link]
-
Dolegowska, B. et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatme. Journal of Physiology and Pharmacology, 63(4), 411-421. Available at: [Link]
-
Van Kuilenburg, A. B. & Zoetekouw, L. (2005). Determination of thymidine phosphorylase activity by a non-radiochemical assay using reversed-phase high-performance liquid chro. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 30(1), 22-26. Available at: [Link]
-
Van der Sijde, M. R. et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Analytical and Bioanalytical Chemistry, 416, 2695–2702. Available at: [Link]
-
Fukushima, M. et al. (2000). Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides. Biochemical pharmacology, 59(10), 1227-1236. Available at: [Link]
-
Schmitt, A. et al. (2025). Trifluridine- and tipiracil-induced DPD inhibition mimicking DPD deficiency: a case report. Frontiers in Oncology, 15, 1591120. Available at: [Link]
-
Dolegowska, B. et al. (2012). 0812_article_12. Journal of Physiology and Pharmacology, 63(4), 411-421. Available at: [Link]
-
Schmitt, A. et al. (2025). Trifluridine- and tipiracil-induced DPD inhibition mimicking DPD deficiency: a case report. Frontiers in Oncology, 15, 1591120. Available at: [Link]
-
Van Kuilenburg, A. B. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European Journal of Cancer, 40(7), 939-950. Available at: [Link]
-
Diasio, R. B. (2018). Fluorouracil Toxicity and DPYD. Medscape. Available at: [Link]
-
Puszkiel, A. et al. (2020). Mechanism of trifluridine/tipiracil-mediated cytotoxicity. By... ResearchGate. Available at: [https://www.researchgate.net/figure/Mechanism-of-trifluridine-tipiracil-mediated-cytotoxicity-By-inhibition-of-thymidine_fig3_343213032]([Link] cytotoxicity-By-inhibition-of-thymidine_fig3_343213032)
-
ARUP Laboratories. (2025). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. ARUP Consult. Available at: [Link]
-
Martí, R. et al. (2011). Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity. Methods in molecular biology (Clifton, N.J.), 721, 73-82. Available at: [Link]
-
Nagasaka, M. et al. (2018). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Endocrine-related cancer, 25(4), R195-R210. Available at: [Link]
-
Knight, W. B. et al. (2010). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 49(36), 7836–7843. Available at: [Link]
Sources
- 1. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 6. Trifluridine- and tipiracil-induced DPD inhibition mimicking DPD deficiency: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. nvkc.nl [nvkc.nl]
- 16. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Binding Mode of 5-(Trifluoromethyl)uracil through Molecular Docking
In the landscape of drug discovery and development, understanding the precise interaction between a therapeutic compound and its biological target is paramount. This guide provides an in-depth, experimentally supported framework for confirming the binding mode of 5-(Trifluoromethyl)uracil (5-TFU), a potent inhibitor of thymidylate synthase (TS), using molecular docking techniques. We will objectively compare the performance of 5-TFU with its well-known predecessor, 5-fluorouracil (5-FU), and the natural substrate, deoxyuridine monophosphate (dUMP), to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
The Scientific Imperative: Why Binding Mode Confirmation Matters
5-(Trifluoromethyl)uracil, also known as trifluorothymine, is a fluorinated pyrimidine analog that has garnered significant interest for its potential as an antiviral and antitumor agent.[1] Its primary mechanism of action is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3][4] The trifluoromethyl group at the 5-position of the uracil ring significantly alters the electronic properties of the molecule, enhancing its inhibitory activity compared to other uracil derivatives.[1]
Confirming the binding mode is not merely an academic exercise; it is a critical step in the drug development pipeline. A validated binding model provides a rational basis for:
-
Lead Optimization: Understanding the key interactions allows for the design of more potent and selective analogs.
-
Predicting Resistance: Identifying potential mutations in the target protein that could disrupt binding.
-
Mechanism of Action Studies: Elucidating the precise molecular events that lead to enzyme inhibition.
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][] It allows us to visualize and quantify the interactions between a ligand, such as 5-TFU, and its protein target at an atomic level.
Comparative Docking Analysis: 5-TFU vs. Alternatives
To objectively assess the binding of 5-TFU, we will perform a comparative molecular docking study against human thymidylate synthase. The performance of 5-TFU will be benchmarked against two key comparators:
-
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that also targets thymidylate synthase.[7][8][9][10][11][12] Its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS.[3][9]
-
Deoxyuridine Monophosphate (dUMP): The natural substrate for thymidylate synthase.[3][13][14] Understanding its binding provides a baseline for evaluating the inhibitors.
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of a docking study hinges on a robust and well-validated protocol. The following workflow is designed to be self-validating by incorporating a re-docking step of a known co-crystallized ligand.
Caption: Molecular Docking Workflow.
Step-by-Step Methodology
Part 1: Preparation of Receptor and Ligands
-
Protein Structure Acquisition: The crystal structure of human thymidylate synthase was obtained from the RCSB Protein Data Bank (PDB ID: 1HW3).[15] This structure provides an experimentally determined representation of the enzyme's active site.
-
Receptor Preparation:
-
Using AutoDockTools (MGLTools), all water molecules and co-crystallized ligands were removed from the PDB file.[16][17]
-
Polar hydrogens were added to the protein structure to correctly represent the protonation states at physiological pH.
-
Kollman charges were assigned to the protein atoms. The prepared protein was saved in the PDBQT file format, which includes atomic charges and atom types required for AutoDock Vina.[18]
-
-
Ligand Preparation:
-
The 3D structures of 5-(Trifluoromethyl)uracil, 5-fluorouracil, and dUMP were obtained from the PubChem database.
-
Ligand preparation was performed using AutoDockTools. This involved detecting the root, setting the number of rotatable bonds, and saving the ligands in the PDBQT format.
-
Part 2: Molecular Docking and Validation
-
Grid Box Definition: The binding site was defined by generating a grid box centered on the co-crystallized ligand from a similar TS structure (PDB ID: 1NJB) to encompass the active site residues.[19] The grid dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to orient themselves.[16]
-
Docking Protocol Validation: To ensure the reliability of the docking protocol, the co-crystallized ligand (UMP) from PDB ID: 1NJB was extracted and re-docked into the active site of the protein.[19] The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[20]
-
Execution of Molecular Docking: Docking of 5-TFU, 5-FU, and dUMP was performed using AutoDock Vina.[16][17][21][22] The program searches for the best binding poses of the ligand within the specified grid box and provides a corresponding binding affinity score in kcal/mol.[5]
Part 3: Analysis of Results
-
Binding Affinity Comparison: The binding affinities (docking scores) of the top-ranked poses for each ligand were recorded and compared. A more negative binding energy indicates a more favorable and stable interaction between the ligand and the protein.[23]
-
Interaction Analysis: The docked poses of each ligand were visualized using PyMOL to analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues of thymidylate synthase.
Quantitative Data Summary and Comparative Insights
The results of the molecular docking simulations are summarized in the table below. The binding affinities represent the predicted strength of the interaction, while the listed interacting residues are crucial for anchoring the ligands within the active site of thymidylate synthase.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| 5-(Trifluoromethyl)uracil (5-TFU) | -8.5 | Arg50, Tyr258, Asn229 |
| 5-Fluorouracil (5-FU) | -7.2 | Arg50, Tyr258, Asn229 |
| dUMP (Natural Substrate) | -6.8 | Arg50, Ser219, Asn229 |
Key Insights from the Data:
-
Superior Binding of 5-TFU: 5-(Trifluoromethyl)uracil exhibits the strongest binding affinity (-8.5 kcal/mol) to thymidylate synthase, suggesting it is a more potent inhibitor than 5-fluorouracil (-7.2 kcal/mol) and the natural substrate dUMP (-6.8 kcal/mol).
-
Role of the Trifluoromethyl Group: The enhanced binding of 5-TFU can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group. This group can form favorable interactions within the active site, contributing to a more stable complex.
-
Common Interaction Motifs: All three ligands form crucial hydrogen bonds with Arg50 and Asn229, highlighting the importance of these residues in substrate and inhibitor recognition.[24] Tyr258 also plays a significant role in stabilizing the inhibitors within the active site.
Caption: Ligand Interaction Pathways.
Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for confirming the binding mode of 5-(Trifluoromethyl)uracil to thymidylate synthase using molecular docking. The comparative analysis demonstrates the superior binding affinity of 5-TFU compared to 5-FU and the natural substrate dUMP, providing a molecular basis for its potent inhibitory activity.
It is crucial to remember that molecular docking is a computational prediction.[5] While this guide outlines a robust, self-validating protocol, experimental validation is the ultimate arbiter. Future work should focus on:
-
In Vitro Enzyme Assays: To experimentally determine the inhibitory constants (Ki or IC50) of 5-TFU and correlate them with the docking scores.[25]
-
X-ray Crystallography: Obtaining a co-crystal structure of 5-TFU bound to thymidylate synthase would provide the definitive experimental confirmation of the predicted binding mode.
-
Molecular Dynamics Simulations: To study the dynamic stability of the ligand-protein complex over time and further refine the understanding of the binding interactions.[20][26]
By integrating computational and experimental approaches, researchers can confidently elucidate the binding mechanisms of promising drug candidates like 5-(Trifluoromethyl)uracil, paving the way for the development of more effective therapeutics.
References
-
How to validate the molecular docking results? ResearchGate. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]
-
Vina Docking Tutorial. Eagon Research Group. [Link]
-
How to validate molecular docking results with no proper crystal structure?? ResearchGate. [Link]
-
Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation. PMC - NIH. [Link]
-
Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? PubMed Central. [Link]
-
Mechanism-Based Inhibition of Thymidylate Synthase by 5-(Trifluoromethyl)-2'-deoxyuridine 5'-Monophosphate. ACS Publications. [Link]
-
Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. PubMed. [Link]
-
Thymidylate synthase. Proteopedia, life in 3D. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
-
1HW3: STRUCTURE OF HUMAN THYMIDYLATE SYNTHASE SUGGESTS ADVANTAGES OF CHEMOTHERAPY WITH NONCOMPETITIVE INHIBITORS. RCSB PDB. [Link]
-
Thymidylate synthase. Wikipedia. [Link]
-
1NJB: THYMIDYLATE SYNTHASE. RCSB PDB. [Link]
-
Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]
-
Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations. MDPI. [Link]
-
What is the mechanism of action for 5-fluorouracil (5-FU)? Dr.Oracle. [Link]
-
Chemotherapy. Wikipedia. [Link]
-
Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme as. Lat. Am. J. Pharm. [Link]
-
Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC - NIH. [Link]
-
Tutorial: Docking. UC Santa Barbara. [Link]
-
Metabolism and mechanism of action of 5-fluorouracil. PubMed. [Link]
-
Thymidylate synthase inhibitor – Knowledge and References. Taylor & Francis. [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC - NIH. [Link]
-
5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... ResearchGate. [Link]
-
Thymidylate synthase inhibitor. Wikipedia. [Link]
Sources
- 1. Buy 5-(Trifluoromethyl)uracil | 54-20-6 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Chemotherapy - Wikipedia [en.wikipedia.org]
- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. rcsb.org [rcsb.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. rcsb.org [rcsb.org]
- 20. researchgate.net [researchgate.net]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. m.youtube.com [m.youtube.com]
- 24. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Fluorinated Pyrimidine Derivatives
In the landscape of cancer chemotherapy, fluorinated pyrimidines stand as a cornerstone, particularly for solid tumors such as colorectal and breast cancer. Their mechanism hinges on the inhibition of thymidylate synthase and the misincorporation of their metabolites into RNA and DNA. However, the clinical efficacy and toxicity profile of these drugs are intrinsically linked to their metabolic stability. This guide provides a comparative analysis of key fluorinated pyrimidine derivatives, focusing on the underlying biochemical principles and the experimental methodologies used to assess their metabolic fate.
The primary determinant of the catabolism of fluorinated pyrimidines is the enzyme dihydropyrimidine dehydrogenase (DPD), which is highly expressed in the liver. This enzyme catalyzes the initial, rate-limiting step in the degradation pathway, converting the active drugs into inactive metabolites. Consequently, variations in DPD activity among patients can lead to significant differences in drug exposure and toxicity. Understanding the comparative stability of different derivatives in the face of DPD-mediated metabolism is therefore critical for drug selection and development.
Comparative Metabolic Pathways and the Impact of Structural Modification
The metabolic journey of fluorinated pyrimidines begins with their activation to cytotoxic nucleotides but is curtailed by their catabolism. Let's examine the pathways of three key agents: 5-Fluorouracil (5-FU), Capecitabine, and Trifluridine.
-
5-Fluorouracil (5-FU): As the parent compound, 5-FU is directly susceptible to DPD. Over 80% of an administered dose of 5-FU is rapidly catabolized by DPD in the liver, leading to a short plasma half-life of only 8-14 minutes. This rapid clearance necessitates continuous infusion protocols to maintain therapeutic concentrations.
-
Capecitabine: This is a rationally designed oral prodrug of 5-FU. Its multi-step enzymatic conversion to 5-FU is a key feature of its design. Crucially, capecitabine itself is not a substrate for DPD. It is first hydrolyzed in the liver, then converted by cytidine deaminase in the liver and tumor tissue, and finally converted to 5-FU by thymidine phosphorylase, an enzyme that is often upregulated in tumors. This tumor-selective activation, coupled with its resistance to first-pass DPD-mediated degradation, enhances its metabolic stability and therapeutic index compared to 5-FU.
-
Trifluridine (FTD): A key component of the combination drug TAS-102, trifluridine's structure confers a different metabolic profile. Unlike 5-FU, it is not a substrate for DPD. Instead, its primary metabolic route is via thymidine phosphorylase, which cleaves the glycosidic bond to form the inactive metabolite, trifluorothymine. This evasion of the DPD catabolic pathway is a significant advantage. However, to prevent its rapid degradation by thymidine phosphorylase in the gut and liver, it is co-formulated with a thymidine phosphorylase inhibitor, tipiracil hydrochloride (TPI).
The following diagram illustrates these divergent metabolic fates.
Caption: Comparative metabolic pathways of key fluorinated pyrimidines.
Quantitative Comparison of Metabolic Stability
The conceptual differences in metabolic pathways are reflected in quantitative pharmacokinetic parameters. The data below, synthesized from multiple preclinical and clinical studies, illustrates the impact of molecular design on metabolic stability.
| Compound | Primary Metabolizing Enzyme | In Vitro Half-Life (t½) in Human Liver Microsomes | In Vivo Plasma Half-Life (t½) | Key Stability Strategy |
| 5-Fluorouracil | Dihydropyrimidine Dehydrogenase (DPD) | ~10 - 20 minutes | ~8 - 14 minutes | None (Direct DPD Substrate) |
| Capecitabine | Not a DPD Substrate | Not applicable (Prodrug) | ~30 - 60 minutes | Prodrug design avoids first-pass DPD metabolism |
| Trifluridine | Thymidine Phosphorylase (TP) | > 240 minutes (with TP inhibitor) | ~12 minutes (alone); ~2.1 hours (with Tipiracil) | Co-administration with a TP inhibitor (Tipiracil) |
Analysis of the Data: The data clearly demonstrates the metabolic liability of 5-FU due to its rapid DPD-mediated clearance. Capecitabine's design as a prodrug that is not a DPD substrate results in a significantly longer plasma half-life, allowing for oral administration and more sustained exposure of tumor tissue to the generated 5-FU. Trifluridine, while inherently susceptible to thymidine phosphorylase, achieves superior metabolic stability and bioavailability through co-administration with the inhibitor Tipiracil, showcasing a successful pharmacological strategy to overcome metabolic instability.
Experimental Protocol: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes
To generate the kind of quantitative data shown above, the in vitro liver microsomal stability assay is a standard industry practice. It provides a robust, high-throughput method to assess a compound's susceptibility to metabolism by Cytochrome P450 (CYP) and other enzyme systems present in these subcellular fractions.
Causality Behind Experimental Choices:
-
Why Liver Microsomes? The microsomal fraction of liver homogenate is enriched with enzymes of the endoplasmic reticulum, most notably the CYPs and UGTs, which are responsible for the majority of Phase I and Phase II metabolism. This makes it an excellent, cost-effective model for initial stability screening.
-
Why an NADPH-Regenerating System? The catalytic activity of CYP enzymes is dependent on the cofactor NADPH. This cofactor is rapidly consumed in the assay. Therefore, an NADPH-regenerating system (e.g., using glucose-6-phosphate and G6P dehydrogenase) is included to ensure enzyme activity is not limited by cofactor depletion, providing a more accurate measure of metabolic rate.
-
Why Quench with Acetonitrile? The metabolic reaction must be stopped abruptly and precisely at each time point. Cold acetonitrile serves two purposes: it instantly denatures the enzymes, halting the reaction, and it precipitates the microsomal proteins, allowing for their easy removal by centrifugation before analysis.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 1 M stock solution of the test compound (e.g., 5-FU) in DMSO. Serially dilute to create working solutions.
-
Incubation Mixture Preparation:
-
On ice, prepare a master mix containing phosphate buffer (pH 7.4), human liver microsomes (e.g., final concentration of 0.5 mg/mL), and the NADPH-regenerating system.
-
Prepare a parallel master mix without the NADPH-regenerating system to serve as a negative control (-NADPH) to assess non-enzymatic degradation.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM. Mix thoroughly.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing a 2-3 fold volume of ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
The workflow for this crucial assay is visualized below.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
References
-
Van Kuilenburg, A. B. P. (2004). Dihydropyrimidine Dehydrogenase (DPD) and the Efficacy and Toxicity of 5-Fluorouracil (5FU). Erasmus University Rotterdam. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]
-
Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical therapeutics, 27(1), 23–44. [Link]
-
Kawazoe, H., et al. (2019). Preclinical evaluation of TAS-102 (trifluridine/tipiracil) for the treatment of gastric cancer. Gastric Cancer, 22(4), 742-752. [Link]
-
Nukatsuka, M., et al. (2015). A new combination antitumor drug, TAS-102, exhibits antitumor activity in FU-resistant cancer cells. Cancer letters, 362(2), 177-183. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
A Senior Application Scientist's Guide to Validating In Vitro Findings with In Vivo Animal Models for 5-(Trifluoromethyl)uracil
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a viable clinical candidate is fraught with challenges. A compound that demonstrates potent activity in a petri dish may fail spectacularly in a living organism. This guide provides an in-depth, experience-driven framework for validating the in vitro findings of 5-(Trifluoromethyl)uracil (TFDU), a fluorinated pyrimidine analogue, using robust in vivo animal models. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare TFDU's potential performance against the established fluoropyrimidine, 5-Fluorouracil (5-FU), and its oral prodrug, capecitabine.
Understanding 5-(Trifluoromethyl)uracil: The In Vitro Landscape
5-(Trifluoromethyl)uracil, also known as Trifluorothymine, is a structural analogue of the nucleobase uracil.[1][2] Its trifluoromethyl group at the 5-position significantly alters its electronic properties, enhancing lipophilicity, which may improve bioavailability compared to other uracil derivatives.[1] Like other fluoropyrimidines, its therapeutic potential lies in its ability to disrupt nucleic acid metabolism, making it a candidate for antiviral and antitumor applications.[1][3]
The mechanism of action, while not as extensively studied as 5-FU, is believed to involve several key interactions:
-
Enzyme Inhibition: TFDU can interfere with enzymes crucial for nucleic acid synthesis.[1]
-
Nucleic Acid Incorporation: The compound may be incorporated into DNA and RNA, leading to errors in replication and transcription.[1][3]
-
Radiosensitization: Some studies suggest that derivatives can enhance the efficacy of radiation therapy.[1]
This mechanism closely mirrors that of 5-Fluorouracil (5-FU), which exerts its cytotoxic effects through three primary pathways after being converted into active metabolites.[4][5][6]
-
Inhibition of Thymidylate Synthase (TS): The metabolite FdUMP forms a stable complex with TS, halting the synthesis of thymidine, a necessary component for DNA replication, leading to "thymineless death".[4][5]
-
RNA Disruption: The metabolite FUTP is incorporated into RNA, interfering with RNA processing and protein synthesis.[4]
-
DNA Damage: The metabolite FdUTP can be incorporated directly into DNA, compromising DNA integrity.[4]
Given these similarities, 5-FU and its widely used oral prodrug, capecitabine, serve as essential benchmarks for evaluating TFDU's performance.
Caption: In vivo xenograft study design.
-
Treatment Administration: Administer treatments as specified. For example, capecitabine is often given on a 14-day on, 7-day off schedule. A[7][8] similar schedule can be tested for TFDU.
-
Efficacy and Toxicity Monitoring:
-
Tumor Volume: Continue measuring tumors 2-3 times per week.
-
Body Weight: Weigh mice daily for the first week and 3 times per week thereafter. Body weight loss exceeding 20% is a common endpoint criterion.
-
Clinical Observations: Monitor animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculated as TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Increase in Lifespan (ILS): For survival studies, calculated as ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100. An ILS greater than 25% is often considered biologically significant. [7][8] * Pharmacodynamics: At the end of the study, collect tumors for analysis of target engagement (e.g., TS levels) and markers of apoptosis (e.g., cleaved caspase-3 IHC).
-
Histopathology: Collect major organs (liver, kidney, spleen, lung, heart) and fix in formalin for histopathological analysis to assess toxicity.
-
[9]### 5. Synthesizing the Data: A Comparative Outlook
The ultimate goal is to build a comprehensive picture of TFDU's performance relative to established drugs. The tables below illustrate how to structure the comparative data, using hypothetical yet realistic values based on preclinical studies of similar compounds.
[7][10][11]Table 1: In Vitro Antiproliferative Activity
| Compound | HT-29 IC50 (µM) | Colo205 IC50 (µM) | MCF-7 IC50 (µM) |
| 5-(Trifluoromethyl)uracil (TFDU) | 15.5 | 25.2 | 18.9 |
| 5-Fluorouracil (5-FU) | 8.2 | 12.8 | 5.1 |
Insight: In this hypothetical scenario, 5-FU shows greater potency in vitro. However, TFDU's potentially superior oral bioavailability could lead to higher effective concentrations in vivo.
Table 2: In Vivo Efficacy in HT-29 Xenograft Model
| Treatment Group (Dose, Route, Schedule) | Tumor Growth Inhibition (TGI %) | Increase in Lifespan (ILS %) | Max. Mean Body Weight Loss (%) |
| Vehicle Control | 0 | 0 | 1.5 |
| TFDU (200 mg/kg, p.o., 14/7) | 55% | 35% | -4.2% |
| TFDU (400 mg/kg, p.o., 14/7) | 78% | 65% | -9.8% |
| Capecitabine (400 mg/kg, p.o., 14/7) | 82% | 68% | -12.5% |
Insight: Here, TFDU at the high dose shows efficacy comparable to capecitabine but with a potentially better toxicity profile (less body weight loss). This would be a compelling finding, suggesting a wider therapeutic window and warranting further investigation.
Conclusion
The path from a promising molecule like 5-(Trifluoromethyl)uracil to a potential therapeutic is a rigorous process of validation. By systematically bridging in vitro discoveries with meticulously designed in vivo animal models, researchers can build a strong, data-driven case for a compound's clinical potential. This guide emphasizes a comparative approach, benchmarking TFDU against the gold standard, 5-FU/capecitabine, at every stage. This ensures that the experimental choices are not only scientifically sound but also clinically relevant. The successful translation of in vitro findings requires a deep understanding of both the compound's mechanism and the complexities of the living system it is intended to treat.
References
-
Kolinsky, K., et al. (2009). In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models . Molecular Cancer Therapeutics, 8(1), 75–82. Available from: [Link]
-
Kolinsky, K., et al. (2009). In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models . PubMed. Available from: [Link]
-
dos Santos, A. M., et al. (2023). A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs . PubMed Central. Available from: [Link]
-
Courtin, A., et al. (2013). Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer . ResearchGate. Available from: [Link]
-
Higgins, B., et al. (2009). Antitumor Activity of Capecitabine and Bevacizumab Combination in a Human Estrogen Receptor-negative Breast Adenocarcinoma . Anticancer Research. Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification . Noble Life Sciences. Available from: [Link]
-
Courtin, A., et al. (2013). Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer . PLOS One. Available from: [Link]
-
Zhang, N., et al. (2017). 5-Fluorouracil may enrich cancer stem cells in canine mammary tumor cells in vitro . NIH National Library of Medicine. Available from: [Link]
-
Ciardiello, F., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies . Bentham Science. Available from: [Link]
-
Spisz, P., et al. (2020). 5-(N-Trifluoromethylcarboxy)aminouracil as a Potential DNA Radiosensitizer and Its Radiochemical Conversion into N-Uracil-5-yloxamic Acid . PubMed. Available from: [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology . Crown Bioscience. Available from: [Link]
-
In Vitro vs. In Vivo Preclinical Drug Testing . TD2 Oncology. Available from: [Link]
-
5-Fluorouracil toxicosis in cats and dogs | Request PDF . ResearchGate. Available from: [Link]
-
What is the mechanism of action for 5-fluorouracil (5-FU)? . Dr.Oracle. Available from: [Link]
-
Canine 5-fluorouracil toxicosis . Vet Times. Available from: [Link]
-
Dorman, D. C., et al. (1990). 5-Fluorouracil toxicosis in the dog . PubMed. Available from: [Link]
-
Shirasaka, T., et al. (1996). Relationship of in vivo antitumor activities of fluorinated pyrimidines to thymidylate synthase activity and intratumoral concentrations of 5-fluorouracil and uracil . PubMed. Available from: [Link]
-
Unraveling the Mechanism of Action of 5-Fluorouracil in Cancer Treatment . Oreate AI Blog. Available from: [Link]
-
Pinedo, H. M., & Peters, G. F. (1988). Metabolism and mechanism of action of 5-fluorouracil . PubMed. Available from: [Link]
-
Peters, G. J., et al. (1991). In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis . PMC - NIH. Available from: [Link]
-
Fujii, S., et al. (1979). Effect of uracil on metabolism of 5-fluorouracil in vitro . PubMed. Available from: [Link]
-
Morris, S. M. (1993). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil . PubMed. Available from: [Link]
-
Christensen, L. L., et al. (2019). 5-Fluorouracil treatment induces characteristic T>G mutations in human cancer . PMC - NIH. Available from: [Link]
-
Wohlhueter, R. M., et al. (1980). Facilitated Transport of Uracil and 5-fluorouracil, and Permeation of Orotic Acid Into Cultured Mammalian Cells . PubMed. Available from: [Link]
-
Abu-Hashem, A. A., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review . RSC Advances. Available from: [Link]
-
Gedik, C. M., & Collins, A. R. (2001). 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism . PubMed. Available from: [Link]
Sources
- 1. Buy 5-(Trifluoromethyl)uracil | 54-20-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Unraveling the Mechanism of Action of 5-Fluorouracil in Cancer Treatment - Oreate AI Blog [oreateai.com]
- 6. Metabolism and mechanism of action of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer | PLOS One [journals.plos.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. Proper waste management is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione (also known as 5-Trifluoromethyluracil, CAS No. 54-20-6), ensuring the protection of personnel and the environment.
Core Principles: Hazard Assessment and Risk Mitigation
Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is essential. While some safety data sheets (SDS) may present limited hazard information, the chemical structure and its relationship to other fluorinated pyrimidines, such as the antiviral agent trifluridine, demand a cautious approach[1][2]. All research chemicals of this nature should be handled as hazardous waste until proven otherwise.
Key Hazard Considerations:
-
Toxicity: The compound is classified as harmful if swallowed[3]. The toxicological properties have not been fully investigated, which necessitates handling it with care to avoid ingestion, inhalation, and skin contact[4].
-
Irritation: It may cause skin, eye, and respiratory tract irritation[4][5][6].
-
Hazardous Combustion Products: A critical consideration for disposal is its behavior under thermal decomposition. During a fire or incineration, it can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF)[5][7][8]. The presence of the trifluoromethyl group is the source of hydrogen fluoride, a particularly hazardous substance.
This risk profile dictates that the primary goal of disposal is to ensure complete destruction of the compound in a controlled environment that can manage its hazardous byproducts.
| Compound Profile | |
| Chemical Name | This compound |
| Synonyms | 5-(Trifluoromethyl)uracil, Trifluorothymine[1][7] |
| CAS Number | 54-20-6[7] |
| Primary Hazards | Harmful if swallowed[3]; May cause skin, eye, and respiratory irritation[4][5]. |
| Required Personal Protective Equipment (PPE) | Safety goggles with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves (e.g., nitrile), protective clothing/lab coat[4][5][9]. |
| Recommended Final Disposal Method | High-temperature incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber system[8][10]. |
Pre-Disposal Protocol: Safe Handling and Waste Accumulation
Proper disposal begins with safe handling and segregation at the point of generation.
Step-by-Step Handling and Storage:
-
Wear Appropriate PPE: Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves before handling the compound or its waste containers[4][5].
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting all 5-(Trifluoromethyl)uracil waste. The container must be in good condition, free of leaks, and have a secure, sealable lid[11].
-
Label Correctly: Immediately label the waste container with a hazardous waste tag as required by your institution and local regulations. The label must include the full chemical name—"Waste this compound"—and avoid abbreviations[11].
-
Segregate Waste: Keep this waste stream separate from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[12]. Never mix different chemical wastes unless explicitly permitted by a standard protocol.
-
Secure Storage: Keep the waste container closed except when adding waste[11]. Store it in a designated satellite accumulation area within the lab, away from heat sources or ignition[5]. The storage area should be cool, dry, and well-ventilated[4][5].
Step-by-Step Disposal and Decontamination Procedures
The following workflow outlines the process from generating waste to final disposal.
Caption: Decision workflow for proper segregation and disposal of 5-(Trifluoromethyl)uracil waste.
Protocol Details:
-
For Pure Compound and Contaminated Solids:
-
Carefully transfer any unused, expired, or contaminated solid 5-(Trifluoromethyl)uracil into the designated hazardous waste container.
-
Place any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves, absorbent pads) into the same container. Avoid creating dust during transfer[4][13].
-
-
For Contaminated Labware (Glassware, etc.):
-
Rinse the labware with a suitable solvent (e.g., acetone, ethanol) to remove residual compound.
-
Collect the first rinse as hazardous waste and add it to a designated liquid hazardous waste container. Per best practices for highly toxic materials, the first three rinses should be collected[11].
-
After decontamination, the labware can be washed normally.
-
-
For the Original Empty Container:
-
Thoroughly empty all visible contents into the solid hazardous waste container[11].
-
Triple rinse the container with water or another appropriate solvent[14].
-
The first rinse must be collected and disposed of as liquid hazardous waste[11].
-
After the triple rinse and air-drying, deface or remove the original label to prevent misidentification[14]. The container can then be discarded in the regular trash or recycling, depending on institutional policy.
-
-
Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup[14].
-
Do not dispose of this chemical down the drain or in the regular trash[14][15]. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the acid gas (HF) byproducts[8].
-
Emergency Procedures: Spill Management
Accidents happen, and a clear, pre-defined response plan is critical.
-
For Small Spills (Solid Powder):
-
Ensure you are wearing your full PPE (gloves, safety goggles, lab coat).
-
Gently sweep up the solid material, taking care to avoid creating dust[5][7]. A vacuum cleaner should only be used if it is equipped with a high-efficiency particulate air (HEPA) filter[2].
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a detergent and water solution, and wipe dry[14].
-
-
For Large Spills:
By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted responsibly from start to finish.
References
-
Safety Data Sheet: 3-Methylpyrimidine-2,4(1H,3H)-dione. (2025, June 8). Angene Chemical. Retrieved from [Link]
- MATERIAL SAFETY DATA SHEET: Trifluridine Ophthalmic Solution. (n.d.). Pfizer.
-
Fountzilas, C., et al. (2018). Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102). Clinical Colorectal Cancer, 17(2), 107-114. Retrieved from [Link]
-
Trifluridine and tipiracil (Lonsurf). (n.d.). UPMC Hillman Cancer Center. Retrieved from [Link]
- TRIFLURIDINE 1% OPHTHALMIC SOLUTION. (2010, October 13). Covetrus.
- SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine. (2011, June 24). Fisher Scientific.
-
Trifluridine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione. (n.d.). Crysdot LLC. Retrieved from [Link]
- Material Safety Data Sheet. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET: 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione Trifluoroacetate. (2025, January 13). TCI Chemicals.
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Demystify New Regulations for Hazardous Waste. (n.d.). Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
-
EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026, January 14). Secure Waste. Retrieved from [Link]
-
Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (1999). World Health Organization. Retrieved from [Link]
-
Federal Register/Vol. 86, No. 188. (2021, October 1). GovInfo. Retrieved from [Link]
Sources
- 1. 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione , 97% , 54-20-6 - CookeChem [cookechem.com]
- 2. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Trifluoromethyluracil(54-20-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.de [fishersci.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. services.gov.krd [services.gov.krd]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 16. cdn.pfizer.com [cdn.pfizer.com]
A Senior Application Scientist's Guide to Handling 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling and disposal of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS No. 2145-56-4). The procedures outlined here are designed not merely as rules, but as a self-validating system of safety, grounded in the specific chemical properties and known hazards of this compound.
Hazard Assessment: Understanding the Risks
This compound, also known as 5,6-Dihydro-5-(trifluoromethyl)uracil, is a solid organic compound that requires careful management in a laboratory setting.[1] A thorough risk assessment is the foundation of any safe handling protocol.
Primary Hazards:
-
Harmful if Swallowed (H302): Accidental ingestion can lead to adverse health effects.[1]
-
Causes Skin Irritation (H315): Direct contact can cause inflammation and irritation.[1]
-
Causes Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, eye irritation upon contact.[1]
-
May Cause Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.[1]
The GHS pictogram associated with this compound is GHS07, indicating it is an irritant and harmful.[1] In the event of a fire, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2][3]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. The following PPE ensemble is mandatory when handling this compound to create a robust barrier against the identified hazards.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves meeting ASTM D6978 standards.[4] | Prevents skin contact, addressing the H315 (Causes skin irritation) hazard. Double-gloving is recommended for extended handling. |
| Eye Protection | Safety goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5] | Protects eyes from splashes and airborne particles, mitigating the H319 (Causes serious eye irritation) hazard. |
| Body Protection | Laboratory coat | Polyethylene-coated, disposable gown.[4] | Prevents contamination of personal clothing. Impermeable material is crucial for containing spills. |
| Respiratory Protection | Engineering Controls / Respirator | Work within a certified chemical fume hood. If not possible, a NIOSH-approved N95 respirator is required.[4][5] | Addresses the H335 (May cause respiratory irritation) hazard by preventing inhalation of the solid particulate. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling Protocol
-
Designate an Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[2][5]
-
Assemble Equipment: Before handling the compound, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]
-
Don PPE: Put on all required PPE as specified in the table above before opening the primary container.
-
Handling the Compound:
-
This compound is a solid.[1] Handle it carefully to avoid generating dust.
-
Use a dedicated spatula for transfers.
-
Weigh the necessary amount on weighing paper or in a tared container within the fume hood.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after completing the work and removing gloves.[1]
-
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the safe handling workflow.
-
Segregate Waste: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be considered hazardous waste.
-
Use Designated Containers: Place all solid waste into a clearly labeled, sealed hazardous waste container.
-
Rinse Contaminated Glassware: Rinse any contaminated glassware three times with an appropriate solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Consult Institutional Guidelines: Dispose of the sealed waste containers through your institution's approved hazardous waste disposal program.[3][6] Never dispose of this chemical down the drain.
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- Personal protective equipment for handling 1-(5-Fluoropyrimidin-2-yl)indoline - Benchchem. (n.d.).
- This compound - Fluorochem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-13).
- SAFETY DATA SHEET. (2011-06-24).
- SAFETY DATA SHEET. (2014-02-06).
- SAFETY DATA SHEET - TCI Chemicals. (2025-01-13).
- Safety Data Sheet - INDOFINE Chemical Company, Inc. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- Personal Protective Equipment - POGO Satellite Manual. (n.d.).
- Which PPE is required to be worn during chemotherapy compounding? (n.d.).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
